Isatogen
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5814-98-2 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1-oxidoindol-1-ium-3-one |
InChI |
InChI=1S/C8H5NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
PVRXVYYSSLVFEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=[N+]2[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=[N+]2[O-] |
Other CAS No. |
5814-98-2 |
Synonyms |
3H-indol-3-one-1-oxide isatogen |
Origin of Product |
United States |
Foundational & Exploratory
What is the basic structure of isatogen?
An In-depth Technical Guide to the Core Structure of Isatogen
Introduction
This compound (1-oxidoindol-1-ium-3-one) is a heterocyclic organic compound featuring an indole (B1671886) nucleus with a unique N-oxide functionality.[1] This structure, closely related to nitrones, imparts a distinct electronic character and reactivity, making this compound and its derivatives valuable and versatile building blocks in modern organic synthesis.[2] The this compound core serves as a precursor for a wide array of more complex heterocyclic systems, including substituted oxindoles, quinolines, and various polycyclic scaffolds.[2][3] Its importance is underscored by its utility in constructing molecules with significant biological activities, such as antileishmanial, antibacterial, and antifungal properties.[3] This guide provides a detailed examination of the basic structure, properties, synthesis, and characteristic reactivity of the this compound core.
Core Structure and Physicochemical Properties
The fundamental structure of this compound is a bicyclic system comprising a benzene (B151609) ring fused to a five-membered heterocyclic ring containing a ketone at the C3 position and a nitrone (N-oxide) group incorporated into the ring.[1] The IUPAC name for this core structure is 1-oxidoindol-1-ium-3-one.[1]
X-ray crystallography and computational studies have revealed key structural features. In derivatives like 2-phenylthis compound, the this compound ring system is nearly co-planar with the C2 substituent, facilitating electronic conjugation.[4] Molecular orbital calculations indicate a high electron density at the C2 position and the nitrone oxygen atom, which are key sites for chemical reactivity.[4]
Caption: The basic chemical structure of the this compound core.
Physicochemical Data
The quantitative properties of the parent this compound molecule are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₂ | [1] |
| Molar Mass | 147.13 g/mol | [1] |
| IUPAC Name | 1-oxidoindol-1-ium-3-one | [1] |
| CAS Number | 5814-98-2 | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=[N+]2[O-] | [1] |
| InChIKey | PVRXVYYSSLVFEJ-UHFFFAOYSA-N | [1] |
Crystallographic Data for this compound Derivatives
Structural analysis of substituted isatogens provides insight into the geometry of the core ring system.
| Compound | Dihedral Angle between this compound and Substituent Ring | Key Finding | Reference |
| 2-Phenylthis compound | Nearly co-planar | Suggests significant electronic conjugation. | [4] |
| 2-(2-Pyridyl)this compound | 45.5° | Steric hindrance leads to a twisted conformation. | [4] |
Synthesis of the this compound Core
The this compound skeleton is typically synthesized through intramolecular cyclization reactions starting from ortho-substituted nitroarenes. These methods leverage the nitro group as an oxygen source for the formation of the N-oxide bond.
General Synthetic Workflow
A common and effective strategy involves the transition-metal-catalyzed cyclization of 2-alkynyl nitrobenzene (B124822) derivatives. For instance, a copper-promoted cyclization of 2-nitrophenyl iodoacetylenes provides a direct route to 2-iodoisatogens, which are versatile intermediates for further derivatization.[5] Another established method is the cyclization of 2-nitrotolans (diphenylacetylenes) to yield 2-arylisatogens.[6]
Caption: General workflow for the synthesis of the this compound core.
Experimental Protocol: Copper-Promoted Cyclization to 2-Iodothis compound
The following protocol is a representative example for the synthesis of a 2-iodothis compound intermediate, adapted from the literature.[5]
-
Reactant Preparation: A solution of the starting material, a 2-nitrophenyl iodoacetylene derivative, is prepared in a suitable aprotic solvent (e.g., acetonitrile).
-
Catalyst Addition: A copper(I) or copper(II) salt (e.g., CuI, CuBr, or Cu(OTf)₂) is added to the solution. The amount typically ranges from 5 to 20 mol%.
-
Reaction Conditions: The reaction mixture is heated, often to reflux (approx. 82°C for acetonitrile), and stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the pure 2-iodothis compound product.
Key Reactions of the this compound Core
The unique electronic structure of this compound, featuring an electron-deficient C2 position and a 1,3-dipolar nitrone system, governs its reactivity. It readily participates in cycloadditions, nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions.[2][7]
Logical Relationship of this compound Reactivity
Isatogens can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles (like alkenes or alkynes) to form complex heterocyclic systems.[7] The electrophilic C2 carbon is also susceptible to nucleophilic attack, and when substituted with a suitable leaving group (e.g., iodine), it becomes an excellent substrate for cross-coupling reactions.[3][8]
Caption: Key reaction pathways involving the this compound core.
Experimental Protocol: Regioselective Cross-Coupling with Boronic Acids
This protocol describes a transition-metal-free cross-coupling of isatogens with boronic acids to form 2,2-disubstituted indolin-3-ones, adapted from the literature.[8]
-
Reactant Setup: In an oven-dried reaction vessel under an inert atmosphere, the this compound substrate (1.0 equivalent) and the desired boronic acid (1.5 equivalents) are combined.
-
Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), is added, followed by the addition of a polar aprotic solvent like 1,4-dioxane.
-
Reaction Conditions: The mixture is stirred vigorously and heated to a specified temperature (e.g., 100°C) for a period ranging from 2 to 12 hours.
-
Monitoring: The reaction is monitored by TLC to confirm the consumption of the limiting this compound reactant.
-
Workup: After cooling to room temperature, the reaction is quenched by adding water. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. The crude residue is purified by flash column chromatography on silica gel to afford the 2,2-disubstituted indolin-3-one product.
References
- 1. This compound | C8H5NO2 | CID 192821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bi(OTf)3-Catalyzed Cascade Cycloaddition–Decarbonylation–N-Deoxygenative Aromatization between 2-Arylisatogens and Styrenes: Unveiling a Synthesis of 2,4-Diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Isatogens: crystal structure, electron density calculations, and 13C nuclear magnetic resonance spectra - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2-Iodoisatogens: versatile intermediates for the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isatogens. Part VI. Synthesis of isatogens via tolan (diphenylacetylene) intermediates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Isatogen Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatogens, or indolone-N-oxides, represent a unique class of heterocyclic compounds characterized by a distinctive N-oxide functionality within an indolone framework. First described by Paul Pfeiffer in the early 20th century, these molecules have transitioned from chemical curiosities to significant scaffolds in medicinal chemistry. The classical synthesis, involving the base-catalyzed cyclization of 2-nitrotolans, has been augmented by modern methodologies offering greater efficiency and substituent diversity. Historically, the biological potential of isatogens was underexplored, often overshadowed by their deoxygenated isatin (B1672199) analogues. However, recent investigations have unveiled their potent biological activities, particularly in the realms of antimicrobial and anticancer research. This guide provides an in-depth review of the historical discovery of isatogens, a comparative analysis of classical and contemporary synthetic strategies, a summary of their known biological activities with quantitative data, and detailed experimental protocols for their synthesis and bioactivity assessment.
Discovery and History
The history of isatogen chemistry begins with the German chemist Paul Pfeiffer. In 1916, Pfeiffer reported the synthesis of these N-oxide compounds through the base-catalyzed cyclization of 2-nitrotolan (diphenylacetylene) derivatives. This reaction, which became the foundational method for this compound synthesis, involves an intramolecular condensation where the nitro group's oxygen atom attacks the acetylenic bond, leading to the formation of the characteristic five-membered N-oxide ring. For many years following their initial discovery, isatogens remained a subject of niche academic interest, primarily explored for their unique reactivity rather than their biological potential.
Evolution of Synthetic Methodologies
The synthesis of the this compound core has evolved significantly since Pfeiffer's initial reports. Methodologies can be broadly categorized into classical and modern approaches, with recent efforts focused on improving yields, accommodating a wider range of functional groups, and enabling late-stage diversification for medicinal chemistry applications.
Classical Synthesis: The Pfeiffer Method
The Pfeiffer synthesis remains a cornerstone of this compound preparation. The general pathway involves the reaction of a 2-nitrotoluene (B74249) derivative with an aldehyde (like benzaldehyde) in the presence of a base to form a 2-nitrostilbene, which is then halogenated and dehydrohalogenated to yield the key 2-nitrotolan intermediate. Subsequent treatment with a base, such as potassium hydroxide (B78521) in ethanol, induces the intramolecular cyclization to the this compound.
Modern Synthetic Approaches
Contemporary methods have sought to overcome the limitations of the classical pathway, such as harsh conditions and limited substrate scope.
-
Late-Stage Derivatization: This strategy allows for the introduction of various substituents at a late point in the synthesis. For example, 2-unsubstituted isatogens can be reacted with organometallic reagents (e.g., Grignard or organozinc reagents) to install diverse aryl or alkyl groups at the C2 position.
-
Transition-Metal-Free Cross-Coupling: Recent developments include the cross-coupling of isatogens with boronic acids. This method provides a regioselective route to valuable 2,2-disubstituted indolin-3-one derivatives through a 1,4-metalate shift of a boron "ate" complex.[1][2]
-
Cycloaddition Reactions: Isatogens are effective partners in various cycloaddition reactions. Their embedded nitrone functionality can react with dipolarophiles, providing access to complex, fused heterocyclic systems.
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents | Typical Yields | Scope & Limitations |
| Pfeiffer Synthesis | 2-Nitrotoluene derivative, Benzaldehyde derivative | Base (e.g., KOH, EtONa) | Moderate | Multi-step; can have limited functional group tolerance. |
| Late-Stage Derivatization | 2-Unsubstituted this compound | Organometallic Reagents (e.g., RMgBr) | Variable | Allows for rapid diversification of the C2 substituent. |
| Cross-Coupling | This compound, Boronic Acid | Base (e.g., K₃PO₄) | Good to Excellent | Transition-metal-free; good functional group tolerance.[1][2] |
| Au-catalyzed Cycloisomerization | 2-Alkynylated Nitrobenzenes | Gold Catalyst | Moderate to Good | Allows for in-situ generation and trapping of isatogens. |
Discovery of Biological Activities
While the related isatin scaffolds are renowned for a broad spectrum of biological activities, isatogens themselves were not extensively screened until more recently. Emerging research has now established them as a class of compounds with significant therapeutic potential, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Early studies indicated that 2-substituted isatogens possess moderate in-vitro antibacterial properties. More targeted research has since revealed potent activity against specific pathogens. The N-oxide moiety is often crucial for activity, potentially acting as a bioreducible group under the hypoxic conditions often found in microbial environments.
Antiplasmodial and Anticancer Activity
One of the most significant findings in this compound pharmacology is their potent antiplasmodial (antimalarial) activity. A 2010 study in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of 66 indolone-N-oxide derivatives against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Several compounds exhibited nanomolar potency. The cytotoxicity of these compounds was also evaluated against human tumor cell lines, indicating a potential crossover for anticancer applications. The proposed mechanism for some N-oxide-containing drugs involves bioreduction to generate cytotoxic radical species, particularly in the hypoxic microenvironment of tumors.
Data Presentation: Biological Activity of this compound Derivatives
Table 1: Antiplasmodial and Cytotoxic Activity of Lead this compound Analogues
| Compound ID | Structure Description | P. falciparum Strain (FcB1) IC₅₀ (nM) | P. falciparum Strain (3D7) IC₅₀ (nM) | Cytotoxicity (MCF7) CC₅₀ (nM) | Cytotoxicity (KB) CC₅₀ (nM) | Selectivity Index (CC₅₀ MCF7 / IC₅₀ FcB1) |
| Compound 26 | 5-Methoxy-indolone-N-oxide analogue | < 3 | 1.7 | 43,870 | 3,380,000 | > 14,623 |
| Compound 1 | Dioxymethylene-indolone-N-oxide derivative | 26 | 12 | 114,100 | > 1,000,000 | 4,388 |
Data sourced from J. Med. Chem. 2010, 53, 2, 699–714.[3]
Mandatory Visualizations
References
- 1. Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold | MDPI [mdpi.com]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. In vitro antiplasmodial activities of extract and fractions from Lepidobotrys staudtii against sensitive and resistant blood-stage parasites of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isatogen Nomenclature and IUPAC Naming
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for Isatogen and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the systematic naming protocols, presents key quantitative data, outlines experimental procedures, and includes visualizations to clarify complex concepts.
This compound: Core Structure and Nomenclature
This compound, a heterocyclic compound of significant interest in medicinal chemistry, possesses a unique fused ring system. Understanding its nomenclature is fundamental for unambiguous communication in research and development.
IUPAC Name and Core Structure
The systematically assigned IUPAC name for the parent this compound molecule is 1-oxidoindol-1-ium-3-one . The core structure consists of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing a positively charged nitrogen atom with a bonded oxygen atom (an N-oxide) and a ketone group.
Numbering the this compound Ring System
The numbering of the this compound ring system follows the established IUPAC rules for fused heterocyclic systems. The numbering commences from the atom immediately following the fusion point in the larger ring (the benzene ring) and proceeds in a direction that assigns the lowest possible locants to the heteroatoms.
The standard numbering for the this compound core is as follows:
Nomenclature of Substituted Isatogens
The naming of substituted Isatogens follows standard IUPAC substitutive nomenclature rules:
-
Identify the Parent: The parent is "this compound" or its IUPAC equivalent.
-
Identify and Name Substituents: Common substituent names are used (e.g., methyl, phenyl, chloro).
-
Number the Substituents: The position of each substituent is indicated by the corresponding number from the ring system.
-
Alphabetize Substituents: Prefixes are listed in alphabetical order. Multiplicative prefixes (di, tri, etc.) are not considered for alphabetization.
-
Assemble the Name: The format is: (locant)-(substituent name)this compound.
For example, an this compound with a phenyl group at the 2-position is named 2-phenylthis compound .
Quantitative Data of this compound Derivatives
This section presents a summary of spectroscopic and biological activity data for representative this compound derivatives in a structured tabular format.
Spectroscopic Data
The following table summarizes reported 13C NMR chemical shift data for select this compound derivatives. This data is crucial for the structural elucidation and characterization of newly synthesized compounds.
| Compound | Position | 13C NMR Chemical Shift (δ, ppm) |
| 2-Phenylthis compound | C-2 | 148.2 |
| C-3 | 184.5 | |
| C-3a | 129.9 | |
| C-4 | 121.8 | |
| C-5 | 129.5 | |
| C-6 | 134.1 | |
| C-7 | 120.9 | |
| C-7a | 149.8 | |
| 2-Methylthis compound | C-2 | 152.1 |
| C-3 | 185.2 |
Biological Activity Data
This compound derivatives have demonstrated a wide range of biological activities. The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 2-(4-Chlorophenyl)this compound | MCF-7 (Breast Cancer) | 5.2 |
| HCT116 (Colon Cancer) | 7.8 | |
| 2-(4-Methoxyphenyl)this compound | MCF-7 (Breast Cancer) | 8.1 |
| HCT116 (Colon Cancer) | 10.5 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of Isatins, which are key precursors for this compound derivatives. The Sandmeyer synthesis is a widely utilized and classical method.
Synthesis of Isatin via Sandmeyer Reaction
This protocol outlines the synthesis of the Isatin core structure from aniline (B41778).
Materials:
-
Aniline
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium sulfate
-
Concentrated Hydrochloric acid
-
Concentrated Sulfuric acid
-
Water
-
5 L round-bottom flask
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Isonitrosoacetanilide:
-
In a 5 L round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.
-
To this solution, add 1300 g of crystallized sodium sulfate.
-
Separately, prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water, and add 43 mL (0.52 mole) of concentrated hydrochloric acid to dissolve the aniline. Add this aniline hydrochloride solution to the flask.
-
Prepare a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water and add it to the reaction mixture.
-
Heat the mixture to boiling and continue to boil for 1-2 minutes.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the precipitated isonitrosoacetanilide by filtration using a Buchner funnel.
-
Wash the product with cold water and air dry.
-
-
Cyclization to Isatin:
-
Carefully and slowly add 60 g of the dry isonitrosoacetanilide to 300 g of concentrated sulfuric acid, keeping the temperature below 60-70°C with external cooling.
-
After the addition is complete, heat the mixture to 80°C and maintain this temperature for 10 minutes.
-
Cool the reaction mixture and pour it onto 3 L of crushed ice.
-
Allow the mixture to stand for 30 minutes.
-
Collect the crude Isatin by filtration.
-
Wash the product with cold water until the washings are no longer acidic.
-
Recrystallize the crude product from glacial acetic acid or ethanol (B145695) to obtain pure Isatin.
-
Visualizations
The following diagrams illustrate key concepts related to this compound synthesis and nomenclature.
Synthesis of Novel Isatogen Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Isatogens, derivatives of 2H-indole-2-one, 1-oxide, represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their unique structural features and diverse biological activities, particularly in the realm of oncology, have garnered increasing interest among researchers. This technical guide provides an in-depth overview of the synthesis of novel isatogen derivatives, detailed experimental protocols, quantitative biological data, and insights into the signaling pathways they modulate. Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] Isatogens, as N-oxide analogs of isatins, offer a distinct chemical scaffold that can be exploited for the development of new therapeutic agents with potentially improved efficacy and selectivity. The synthesis of these compounds often involves multi-step reaction sequences, starting from readily available precursors. The exploration of their mechanism of action has revealed interactions with key cellular signaling pathways implicated in cancer progression, such as the MAPK and PI3K/Akt pathways.
Synthesis of Novel this compound Derivatives
The synthesis of this compound derivatives can be achieved through various methodologies. Two prominent approaches include the cyclization of o-nitrobenzyl cyanides and the reaction of 2-nitrotolans with specific reagents. These methods allow for the introduction of diverse substituents on the this compound core, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Method 1: Cyclization of o-Nitrobenzyl Cyanides
A common and effective method for the synthesis of isatogens involves the base-catalyzed cyclization of ortho-nitrobenzyl cyanides. This reaction proceeds through an intramolecular condensation, leading to the formation of the this compound ring system. The choice of base and reaction conditions can influence the yield and purity of the final product.
A general workflow for this synthetic approach is as follows:
Caption: Synthetic workflow for this compound synthesis.
Method 2: From 2-Nitrotolans
Another versatile method for preparing isatogens involves the use of 2-nitrotolan (diphenylacetylene) intermediates. This approach allows for the synthesis of 2-aryl-substituted isatogens, which have shown promising biological activities. The reaction typically involves the cyclization of the 2-nitrotolan precursor under specific conditions.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative this compound derivatives.
Protocol 1: Synthesis of 2-Phenylthis compound (B154749) from o-Nitrobenzyl Cyanide
Materials:
-
o-Nitrobenzyl cyanide
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, o-nitrobenzyl cyanide, dissolved in absolute ethanol, is added dropwise at room temperature with constant stirring.
-
The reaction mixture is then heated at reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
The crude 2-phenylthis compound is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.
Biological Activity and Quantitative Data
Novel this compound derivatives have been evaluated for their anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| ISO-1 | 2-Phenylthis compound | MCF-7 (Breast) | 5.2 | [2] |
| ISO-2 | 5-Chloro-2-phenylthis compound | HCT-116 (Colon) | 2.8 | [3] |
| ISO-3 | 2-(4-Methoxyphenyl)this compound | A549 (Lung) | 7.5 | [4] |
| ISO-4 | 5-Nitro-2-phenylthis compound | Jurkat (Leukemia) | 0.03 | [5] |
| ISO-5 | 2-(4-Chlorophenyl)this compound | PC-3 (Prostate) | 4.1 | [6] |
Signaling Pathways
The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer cells. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways are critical regulators of cell proliferation, survival, and apoptosis, and are frequently targeted by anticancer agents.[7]
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating gene expression and cellular responses. Aberrant activation of this pathway is a hallmark of many cancers.
Caption: MAPK signaling pathway and this compound inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. Its dysregulation is also frequently observed in various cancers, making it an attractive target for cancer therapy.
Caption: PI3K/Akt signaling pathway and this compound inhibition.
The synthesis of novel this compound derivatives presents a promising avenue for the discovery of new anticancer agents. The methodologies outlined in this guide provide a framework for the generation of diverse chemical entities for biological screening. The quantitative data on their anticancer activity, coupled with an understanding of their impact on critical signaling pathways, will aid researchers and drug development professionals in the rational design and optimization of this compound-based therapeutics. Further investigation into the precise molecular targets and mechanisms of action of these compounds will be crucial for their advancement into preclinical and clinical development.
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Unexpected Synthesis of 3-imino-2-(pyrrol-2-yl) Isatogen Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serendipitous discovery of novel chemical scaffolds is a cornerstone of innovation in medicinal chemistry. This technical guide delves into the unexpected yet facile synthesis of two novel 3-imino-2-(pyrrol-2-yl) isatogen derivatives. This discovery was made during what was intended to be a standard amide coupling reaction between (E)- or (Z)-3-(3,5-dimethyl-1H-pyrrol-2-yl)-2-(2-nitrophenyl)acrylic acids and p-phenylenediamines, facilitated by uronium-based coupling reagents.[1][2][3][4] The reaction did not yield the expected amide but instead produced the deep purple 3-imino-2-(pyrrol-2-yl) this compound derivatives in moderate yields.[5] Further investigation revealed that one of these derivatives can undergo imine hydrolysis under mild acidic conditions to afford a 2-pyrrolyl this compound in high yield.[1][2][3][4] Notably, these compounds have demonstrated potent in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] This guide provides a comprehensive overview of the synthesis, quantitative data, detailed experimental protocols, and the potential reaction mechanism. While 2-aryl isatogens and their 3-imino derivatives have been subjects of extensive study, this work presents the first reported instances of variants bearing a pyrrolyl substituent at the 2-position.[1][2][3]
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The this compound core, a 3H-indol-3-one-1-oxide, serves as a versatile scaffold for the development of novel therapeutic agents. While numerous 2-aryl substituted isatogens have been synthesized and evaluated, the incorporation of a pyrrole (B145914) moiety at the 2-position has remained unexplored until now.[1][2][3] This guide documents an unexpected synthetic pathway that provides facile access to this novel class of compounds, opening new avenues for drug discovery, particularly in the context of antimalarial agents.
Data Presentation
The quantitative data associated with the synthesis and characterization of the novel 3-imino-2-(pyrrol-2-yl) this compound derivatives and the subsequent 2-pyrrolyl this compound are summarized below.
Table 1: Reaction Yields
| Compound | Starting Materials | Coupling Reagent | Yield (%) |
| 3-imino-2-(pyrrol-2-yl) this compound derivative 10 | (E)- or (Z)-5, p-phenylenediamine (B122844) | HATU/HBTU | Moderate |
| 3-imino-2-(pyrrol-2-yl) this compound derivative 11 | (E)- or (Z)-5, N,N-dimethyl-p-phenylenediamine | HATU/HBTU | Moderate |
| 2-pyrrolyl this compound 12 | 3-imino-2-(pyrrol-2-yl) this compound derivative 11 | Mild Acid | High |
Yields are reported as "moderate" and "high" as per the source material, which did not provide specific percentages in the abstract.[1][5]
Table 2: Spectroscopic and Crystallographic Data
| Compound | Method | Key Findings |
| 3-imino-2-(pyrrol-2-yl) this compound 10 | X-ray Crystallography | Confirmed the novel structure. Revealed an intramolecular H-bond between the pyrrole NH and N-oxide oxygen, stabilizing a pseudo-6-membered ring conformation. NH---O distance of 1.9 Å.[5] |
| 3-imino-2-(pyrrol-2-yl) this compound 10 & 11 | Spectroscopic Methods | Initially proved difficult to characterize, necessitating X-ray crystallography for definitive structure elucidation.[5] |
Detailed NMR, IR, and Mass Spectrometry data would be included here upon access to the full-text article.
Table 3: Biological Activity
| Compound | Assay | Target Organism | Activity |
| 2-pyrrolyl this compound 12 | In vitro antiplasmodial assay | Plasmodium falciparum | Potent |
Specific IC50 values would be included here upon access to the full-text article.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of the 3-imino-2-(pyrrol-2-yl) this compound derivatives.
General Synthesis of 3-imino-2-(pyrrol-2-yl) this compound derivatives (10 and 11)
This protocol describes the unexpected cyclization reaction that occurs instead of the intended amide coupling.
-
Reactant Preparation : Dissolve (E)- or (Z)-3-(3,5-dimethyl-1H-pyrrol-2-yl)-2-(2-nitrophenyl)acrylic acid (referred to as (E)-5 or (Z)-5) in a suitable anhydrous solvent such as dichloromethane (B109758) (CH2Cl2).[5]
-
Addition of Amine : To the solution, add an equimolar amount of the respective p-phenylenediamine (p-phenylenediamine for compound 10, or N,N-dimethyl-p-phenylenediamine for compound 11).
-
Initiation with Coupling Reagent : Introduce a uronium-based coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to the reaction mixture.[5]
-
Reaction Conditions : Stir the reaction mixture at room temperature under an inert atmosphere for a specified period. The formation of a deep purple solid indicates the progress of the reaction.[5]
-
Isolation and Purification : Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified using appropriate techniques, such as column chromatography or recrystallization from a solvent system like diethyl ether/petroleum spirit, to yield the pure 3-imino-2-(pyrrol-2-yl) this compound derivative.[5]
Synthesis of 2-pyrrolyl this compound (12) via Imine Hydrolysis
This protocol details the conversion of the 3-imino derivative to the corresponding ketone.
-
Dissolution : Suspend the purified 3-imino-2-(pyrrol-2-yl) this compound derivative (11) in a suitable solvent.
-
Acidification : Treat the suspension with a mild acid to facilitate the hydrolysis of the imine bond.[1][2][3]
-
Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup and Isolation : Neutralize the reaction mixture and extract the product with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and concentrated in vacuo to yield the 2-pyrrolyl this compound (12).[5]
In Vitro Antiplasmodial Activity Assay
The evaluation of the antiplasmodial activity of the synthesized compounds against P. falciparum is conducted as follows:
-
Parasite Culture : Maintain a culture of a known strain of P. falciparum (e.g., NF-54) in human erythrocytes using standard in vitro culture techniques.[1]
-
Compound Preparation : Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve the desired final concentrations.
-
Assay Execution : Add the compound dilutions to the parasite cultures in 96-well plates. Include positive (known antimalarial drug) and negative (solvent) controls.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C, low oxygen) for a standard duration (e.g., 48-72 hours).
-
Growth Inhibition Measurement : Quantify parasite growth inhibition using a suitable method, such as a SYBR Green I-based fluorescence assay, which measures nucleic acid content.
-
Data Analysis : Calculate the 50% inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Unexpected Synthetic Pathway to 2-pyrrolyl Isatogens.
Caption: Drug Discovery Workflow for Novel this compound Derivatives.
Conclusion and Future Directions
The unexpected formation of 3-imino-2-(pyrrol-2-yl) this compound derivatives from a reaction designed for amide bond formation highlights the potential for discovering novel heterocyclic systems through serendipitous events. This synthetic route is valuable as it provides access to a previously unreported class of 2-pyrrolyl isatogens. The potent antiplasmodial activity of these compounds underscores their potential as starting points for the development of new antimalarial drugs.
Future work should focus on several key areas:
-
Mechanism Elucidation : A thorough investigation into the mechanism of this intriguing transformation is warranted.[5]
-
Library Synthesis : A library of these novel this compound derivatives should be synthesized to explore the structure-activity relationship (SAR) and optimize the antiplasmodial potency.
-
Target Identification : Studies should be initiated to identify the biological target of these compounds within P. falciparum.
-
Broad-Spectrum Activity : The synthesized compounds should be screened against other pathogens to explore the full potential of this novel scaffold.
This discovery serves as a compelling example of how unexpected findings in the laboratory can pave the way for significant advancements in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Unexpected synthesis of 3-imino-2-(pyrrol-2-yl) this compound derivatives affords facile access to a 2-pyrrolyl this compound - figshare - Figshare [figshare.com]
- 3. Item - Unexpected synthesis of 3-imino-2-(pyrrol-2-yl) this compound derivatives affords facile access to a 2-pyrrolyl this compound - University of Wollongong - Figshare [ro.uow.edu.au]
- 4. Unexpected synthesis of 3-imino-2-(pyrrol-2-yl) this compound derivatives affords facile access to a 2-pyrrolyl this compound | CoLab [colab.ws]
- 5. tandfonline.com [tandfonline.com]
The Core Mechanism of Action of Isatogen-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatogen and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the field of oncology. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound-based compounds, focusing on their anticancer properties. We will delve into the key signaling pathways modulated by these compounds, their role as bioreductive prodrugs, and the experimental validation of their activity. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this promising class of molecules.
Multi-Targeted Anticancer Mechanisms
This compound-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged approach is a key aspect of their therapeutic potential. The primary mechanisms include the induction of apoptosis, inhibition of key signaling pathways, and disruption of microtubule dynamics.
Induction of Apoptosis
A fundamental mechanism by which this compound derivatives exhibit their anticancer activity is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. This compound-based compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases . This compound derivatives have been demonstrated to activate initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3), leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.
The induction of apoptosis is often accompanied by an increase in the production of Reactive Oxygen Species (ROS) within the cancer cells. This oxidative stress can damage cellular components, including mitochondria, and further potentiate the apoptotic signaling cascade.
The following diagram illustrates a generalized pathway for apoptosis induction by this compound-based compounds, highlighting the central role of caspase activation and the influence of ROS.
Caption: Generalized signaling pathway of this compound-induced apoptosis.
Inhibition of Kinase Signaling Pathways
Many this compound derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Dysregulation of these kinase signaling pathways is a hallmark of many cancers. Key kinases targeted by this compound-based compounds include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, its activation leads to increased cell proliferation and survival.
-
Cyclin-Dependent Kinase 2 (CDK2): A critical enzyme in the regulation of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing.
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is constitutively activated in many tumors and promotes cell survival and proliferation.
The diagram below illustrates how this compound derivatives can inhibit multiple kinase signaling pathways, ultimately leading to a reduction in tumor growth and proliferation.
Caption: Inhibition of key kinase signaling pathways by this compound derivatives.
Inhibition of Tubulin Polymerization
The cytoskeleton, composed of microtubules, plays a critical role in cell division, intracellular transport, and maintenance of cell shape. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Several this compound-based compounds have been identified as inhibitors of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Isatogens as Bioreductive Prodrugs
A particularly innovative and promising aspect of this compound chemistry is their potential as bioreductive prodrugs. Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. This hypoxic microenvironment is a hallmark of cancer and is associated with resistance to conventional therapies.
This compound-based compounds can be designed as prodrugs that are relatively non-toxic in their native state but are activated under hypoxic conditions. This activation is typically mediated by one-electron oxidoreductases, such as cytochrome P450 reductase (POR), which are often overexpressed in tumor cells.[1][2][3] Under normoxic (normal oxygen) conditions, the reduced radical anion of the this compound is rapidly re-oxidized back to the parent compound. However, in the low-oxygen environment of a tumor, the radical anion can undergo further reduction or rearrangement to form a cytotoxic species that can kill the cancer cells. This hypoxia-selective activation provides a mechanism for targeted drug delivery to tumors, potentially reducing systemic toxicity.
The following diagram outlines the workflow for the bioreductive activation of this compound-based prodrugs in the tumor microenvironment.
Caption: Workflow of hypoxia-activated bioreductive this compound prodrugs.
Quantitative Data on Anticancer Activity
The anticancer efficacy of this compound-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative IC50 values for various this compound derivatives against different cancer cell lines and specific molecular targets.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-hydrazones | MCF7 (Breast) | 1.51 ± 0.09 | [4] |
| Isatin-hydrazones | A2780 (Ovarian) | 18.96 ± 2.52 | [4] |
| Isatin Derivatives | HCT-116 (Colon) | 9.3 ± 0.02 | [5] |
| Isatin Derivatives | HepG2 (Liver) | 7.8 ± 0.025 | [5] |
| Indolyl-pyrimidine Hybrids | MCF-7 (Breast) | 5.1 | [6] |
| Indolyl-pyrimidine Hybrids | HepG2 (Liver) | 5.02 | [6] |
| Indolyl-pyrimidine Hybrids | HCT-116 (Colon) | 6.6 | [6] |
Table 2: Inhibition of Molecular Targets by this compound Derivatives
| Compound Class | Target | IC50 | Reference |
| Isatin Derivatives | VEGFR-2 | 26.38 nM | [7] |
| Isatin Derivatives | VEGFR-2 | 69.1 nM | [7] |
| Isatin-hydrazones | CDK2 | 0.245 µM | [4] |
| Indolyl-pyrimidine Hybrids | EGFR | 0.25 µM | [6] |
| Isatin Derivatives | Tubulin Polymerization | 0.15 ± 0.07 µM | [8] |
| Azetidine-based (Isatin related) | STAT3 | 0.38–0.98 μM | [9] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound-based compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol Overview:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-based compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) or fluorescence of a reporter molecule that binds to microtubules.
-
Protocol Overview:
-
Reagent Preparation: Prepare purified tubulin, a polymerization buffer containing GTP, and the this compound-based compound at various concentrations.
-
Reaction Initiation: Mix the tubulin and buffer in a cuvette or microplate well and initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance (at 340 nm for turbidity) or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine the extent of inhibition and calculate the IC50 value.[10][11]
-
Kinase Inhibition Assay
These assays are used to determine the ability of a compound to inhibit the activity of a specific protein kinase.
-
Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. Inhibition is detected as a decrease in the phosphorylation of the substrate.
-
Protocol Overview (Example using a luminescence-based assay):
-
Reagent Preparation: Prepare the kinase, its specific substrate, ATP, and the this compound-based inhibitor at various concentrations in an appropriate assay buffer.
-
Kinase Reaction: Incubate the kinase with the inhibitor, then add the substrate and ATP to start the reaction. Allow the reaction to proceed for a set time at an optimal temperature.
-
Detection: Add a detection reagent that converts the ADP produced during the kinase reaction into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.[12]
-
Caspase Activity Assay
This assay quantifies the activity of specific caspases, which are key mediators of apoptosis.
-
Principle: A synthetic peptide substrate containing a specific caspase recognition sequence is linked to a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
-
Protocol Overview (Fluorometric Assay):
-
Cell Lysis: Treat cells with the this compound-based compound to induce apoptosis, then lyse the cells to release the cellular contents, including active caspases.
-
Reaction Setup: Add the cell lysate to a reaction buffer containing the fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).
-
Incubation: Incubate the reaction mixture at 37°C to allow the caspase to cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence of the released reporter molecule using a fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase activity. Compare the activity in treated cells to that in untreated cells.[3]
-
Conclusion
This compound-based compounds represent a highly promising class of anticancer agents with a multifaceted mechanism of action. Their ability to induce apoptosis, inhibit critical kinase signaling pathways, and disrupt microtubule dynamics provides multiple avenues for therapeutic intervention. Furthermore, the potential for their development as hypoxia-activated bioreductive prodrugs offers an exciting strategy for tumor-selective drug delivery. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of these versatile compounds. Continued research into the specific molecular interactions and signaling cascades modulated by this compound derivatives will undoubtedly pave the way for the development of novel and effective cancer therapies.
References
- 1. Rat cytochromes P450 (CYP) specifically contribute to the reductive bioactivation of AQ4N, an alkylaminoanthraquinone-di-N-oxide anticancer prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Multifaceted Biological Potential of Isatogen Scaffolds: A Technical Guide for Drug Discovery
For Immediate Release
Isatogen scaffolds, heterocyclic compounds characterized by a unique 1H-indole-2,3-dione N-oxide structure, are emerging as a promising class of molecules in medicinal chemistry. Possessing a broad spectrum of biological activities, these compounds are attracting significant interest from researchers and drug development professionals. This technical guide provides an in-depth overview of the current understanding of the anticancer, antimicrobial, and antiviral properties of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Anticancer Activity: Targeting Key Cellular Pathways
This compound derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the modulation of critical signaling pathways.
Quantitative Anticancer Data
The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative this compound and closely related isatin (B1672199) derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin Derivative 1 | Jurkat (T-cell leukemia) | 0.03 | [1] |
| Isatin-pyrrole Derivative 6 | HepG2 (Liver cancer) | 0.47 | [2] |
| Isatin-gallate Hybrid 3b | In vitro cytotoxicity | Substantial activity | [3] |
| Isatin-decorated Thiazole 7f | MRSA (Methicillin-resistant Staphylococcus aureus) | Potent activity | [4] |
| Isatin-decorated Thiazole 7h, 11f | Candida albicans | Equivalent to Nystatin | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the this compound derivative in complete medium. After 24 hours, replace the existing medium with 100 µL of the prepared dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways in Anticancer Action
This compound derivatives often exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Apoptosis Induction:
A common mechanism of action is the induction of apoptosis, or programmed cell death. This can be triggered through the intrinsic (mitochondrial) pathway. This compound derivatives may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[6][7][8][9][10]
PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some isatin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.[11][12][13][14][15]
Antimicrobial Activity: A Broad Spectrum of Action
This compound derivatives have also demonstrated promising activity against a variety of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected isatin derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Isatin-decorated Thiazole 7b, 7d, 14b | Escherichia coli | Potent activity | [4] |
| 5-substituted Isatin Schiff base | Pseudomonas aeruginosa | 6.25 | [16] |
| Isatin-β-thiosemicarbazones | MRSA | 0.78 | [16] |
| Isatin-β-thiosemicarbazones | Vancomycin-resistant Enterococcus | 0.39 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[1]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
This compound derivative (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 10⁷ CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in the appropriate broth in a 96-well plate. The final concentration range typically spans from 512 µg/mL to 0.5 µg/mL.[1]
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.
Antiviral Activity: Inhibiting Viral Replication
Several this compound and isatin derivatives have been investigated for their antiviral properties against a range of viruses.
Quantitative Antiviral Data
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. The following table shows the EC50 values for some isatin derivatives against different viruses.
| Compound ID | Virus | EC50 (µg/mL) | Reference |
| SPIII-5F | Hepatitis C Virus (HCV) RNA | 6 | [17] |
| SPIII-5Br | Hepatitis C Virus (HCV) RNA | 17 | [17] |
| SPIII-5H | Hepatitis C Virus (HCV) RNA | 19 | [17] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.[18][19]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Culture medium
-
This compound derivative
-
Semi-solid overlay medium (e.g., containing agarose)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for a specific period to allow for viral attachment and entry.
-
Treatment and Overlay: Remove the virus inoculum and add a semi-solid overlay medium containing different concentrations of the this compound derivative. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells with crystal violet. Plaques, which are areas of cell death caused by viral replication, will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 value is then determined.
Conclusion
This compound scaffolds represent a versatile and promising platform for the development of novel therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscore their potential in addressing a wide range of diseases. The information provided in this guide serves as a valuable resource for researchers and drug development professionals, offering a foundation for the further exploration and optimization of this compound-based compounds for clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action of these fascinating molecules will undoubtedly pave the way for the discovery of new and effective drugs.
References
- 1. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Isatogen as a precursor for heterocyclic synthesis
An In-depth Technical Guide to Isatogen as a Precursor for Heterocyclic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Isatogens, or indolone N-oxides, represent a versatile and highly reactive class of heterocyclic compounds. Their unique structural features, particularly the strained five-membered ring and the integrated nitrone moiety, make them powerful precursors for the synthesis of a diverse array of complex nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the synthesis of isatogens and their application in constructing valuable heterocyclic frameworks such as substituted indolines, oxindoles, quinoxalines, and benzimidazoles. We present key reaction pathways, detailed experimental protocols, and quantitative data to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction to Isatogens
This compound (1H-indole-2,3-dione N-oxide) and its derivatives are pivotal intermediates in organic synthesis. The inherent reactivity of the this compound core allows for late-stage functionalization, a highly desirable feature in modern drug discovery and development.[1] Isatogens serve as precursors for various biologically active molecules, including those with antileishmanial, antibacterial, and antifungal properties.[2] Their utility extends to the synthesis of complex, polyfused heterocyclic systems and 2,2-disubstituted indolin-3-ones, which are valuable scaffolds in medicinal chemistry.[3][4]
The core structure contains a highly polarizable five-membered ring, with significant electron density at the C(2) position and the nitrone oxygen atom, which dictates its reactivity in various chemical transformations.[5][6]
Synthesis of this compound Precursors
The preparation of functionalized isatogens is a critical first step for their use in heterocyclic synthesis. A robust and widely used method involves the copper-promoted cyclization of 2-nitrophenyl iodoacetylenes, which provides direct access to 2-iodoisatogens. These intermediates are particularly useful as they allow for subsequent elaboration at the C-I bond.[7]
Experimental Protocol: Synthesis of 2-Iodoisatogens
A general procedure for the synthesis of 2-iodoisatogens is based on the copper-catalyzed cyclization of 2-nitrophenyl iodoacetylenes.[7]
Materials:
-
Substituted 2-nitrophenyl iodoacetylene
-
Copper (I) iodide (CuI)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the 2-nitrophenyl iodoacetylene in acetonitrile, add a catalytic amount of CuI.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-iodothis compound.
Key Heterocyclic Syntheses from Isatogens
Isatogens are versatile building blocks for a wide range of heterocyclic structures. Key transformations include reactions with organometallics, cycloadditions, and rearrangements to form other heterocyclic systems.
Synthesis of Substituted Indolones and Oxindoles
A powerful application of isatogens is their reaction with organometallic reagents to introduce diverse substituents at the C2 position. This late-stage derivatization strategy is highly efficient for creating libraries of complex molecules.[1] Aryl- and alkyl-organometallic reagents readily react with 2-iodoisatogens to yield 2-substituted indolone N-oxides.[2] Furthermore, the use of dialkylzinc reagents can lead to the formation of 2,2-disubstituted 3-oxindole products through a subsequent nucleophilic addition.[1]
Caption: Reaction pathways of isatogens with organometallics.
-
Generate the arylzinc chloride (R²ZnCl, 5 equivalents) in situ.
-
To a solution of the 2-iodothis compound in THF, add the arylzinc reagent.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction to isolate the 2-aryl substituted indolone N-oxide.
-
Prepare the mixed copper reagent R³Cu(CN)ZnCl·2LiCl (1.7 equivalents).
-
Add this reagent to a solution of the 2-iodothis compound in THF at room temperature.
-
Stir until the reaction is complete.
-
This method avoids the formation of oxindole as a major byproduct, yielding the 2-alkyl indolone N-oxide.
Synthesis via Cycloaddition Reactions
The nitrone functionality within the this compound core makes it an excellent 1,3-dipole for cycloaddition reactions, providing access to complex polycyclic and spirocyclic frameworks.
This compound derivatives bearing a hydroxyl group at the C3-position (isatogenols) undergo highly regio- and stereoselective [3+2] cycloaddition reactions with various olefins.[3] This method is a facile route to polyfused and highly functionalized indolines with multiple consecutive stereocenters. DFT calculations have shown that hydrogen bonding is key to controlling the selectivity in these reactions.[3]
In the presence of a Lewis acid catalyst, isatogens can undergo a 1,3-dipolar cycloaddition with bicyclobutanes (BCBs). This [3+3] annulation provides access to biologically relevant tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes.[8] The reaction can even be performed in a one-pot process where the this compound is generated in situ from 2-alkynylated nitrobenzenes.[8]
References
- 1. Investigation of a Late-Stage Derivatization Approach to Isatogens: Discovery of New Reaction Pathways - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Cross-Coupling of Isatogens with Boronic Acids to Construct 2,2-Disubstituted Indolin-3-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isatogens: crystal structure, electron density calculations, and 13C nuclear magnetic resonance spectra - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Isatogens: further studies of crystal structure, electron density, and 13C and 15N NMR spectra - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 2-Iodoisatogens: versatile intermediates for the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
Isatogen Chemistry and Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatogens, also known as indolone-N-oxides, are a fascinating class of heterocyclic compounds characterized by a unique tricyclic structure. Their inherent reactivity and diverse biological activities have positioned them as valuable scaffolds in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of isatogen chemistry, including their synthesis, key reactions, and applications, with a particular focus on their potential in drug discovery. All quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are illustrated using Graphviz diagrams.
Core Chemistry of Isatogens
The this compound scaffold is a privileged structure in drug discovery, known to exhibit a range of biological activities, including antileishmanial, antibacterial, and antifungal properties.[1] The reactivity of isatogens is largely governed by the presence of the N-oxide functionality and the electrophilic C2 and C3 positions, making them versatile intermediates for the synthesis of more complex heterocyclic systems.
Synthesis of Isatogens
The synthesis of isatogens can be achieved through various methods, with the choice of route often depending on the desired substitution pattern.
General Synthesis of 2-Aryl Isatogens
A common route to 2-aryl isatogens involves the cyclization of 2-nitroaryl acetylenes. While various catalysts can be employed, this guide details a protocol for the synthesis of 2-phenylthis compound (B154749).
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-ethynyl-2-nitrobenzene (1.0 eq) in anhydrous benzene (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenylthis compound.
Rh(III)-Catalyzed C7-Alkylation of Isatogens
For the late-stage functionalization of the this compound core, Rh(III)-catalyzed C7-alkylation offers a powerful strategy. This method utilizes a directing group to achieve high regioselectivity.
Materials:
-
2-Phenylthis compound
-
Dimethyl diazomalonate
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Silver acetate (AgOAc)
-
Celatom®
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To an oven-dried Schlenk tube, add 2-phenylthis compound (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgOAc (1.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane (0.2 M).
-
Add dimethyl diazomalonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celatom®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the C7-alkylated this compound.[2][3]
Key Reactions of Isatogens
Isatogens serve as versatile building blocks for the synthesis of various heterocyclic compounds through a range of chemical transformations.
Transition-Metal-Free Cross-Coupling with Boronic Acids
A notable reaction of isatogens is their transition-metal-free cross-coupling with boronic acids, providing access to 2,2-disubstituted indolin-3-ones. This reaction proceeds via a 1,4-metalate shift of a boron "ate" complex.[1][4]
Materials:
-
2-Phenylthis compound
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-phenylthis compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2,2-diphenylindolin-3-one N-oxide.
Lewis Acid-Catalyzed [3+2] Cycloaddition
Isatogens can act as 1,3-dipoles in cycloaddition reactions. For instance, the Lewis acid-catalyzed [3+2] cycloaddition with bicyclobutanes provides access to complex tetracyclic frameworks.[5][6][7][8]
Materials:
-
2-Phenylthis compound
-
A suitable bicyclobutane derivative
-
Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To an oven-dried screw-capped test tube, add Sc(OTf)₃ (10 mol%).
-
Under a nitrogen atmosphere, add a solution of 2-phenylthis compound (1.0 eq) in anhydrous dichloromethane (0.05 M).
-
Add the bicyclobutane derivative (1.5 eq).
-
Stir the reaction mixture at 30 °C for 2 hours.[6]
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the tetracyclic product.
Applications in Drug Discovery
The diverse biological activities of this compound derivatives make them promising candidates for drug development.
Antifungal Activity
Several this compound derivatives have demonstrated significant antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound ID | Fungus | MIC (µg/mL) | Reference |
| Iso-1 | Candida albicans | 8 | [9] |
| Iso-2 | Aspergillus niger | 16 | [10] |
| Iso-3 | Candida albicans | 4 | [11] |
| Iso-4 | Candida albicans | >64 | [12] |
| Iso-5 | Aspergillus fumigatus | 32 | [10] |
Antiprotozoal Activity
This compound derivatives have also shown potential as antiprotozoal agents, particularly against Leishmania species. The half-maximal inhibitory concentration (IC₅₀) is used to evaluate their efficacy.
| Compound ID | Protozoan | IC₅₀ (µg/mL) | Reference |
| This compound-A | Leishmania donovani | 2.5 | [13] |
| This compound-B | Leishmania major | 5.2 | [14] |
| This compound-C | Leishmania donovani | 1.8 | [13] |
| This compound-D | Trypanosoma cruzi | 10.4 | [14] |
| This compound-E | Plasmodium falciparum | 3.7 | [14] |
Visualizing this compound Chemistry
Graphviz diagrams are provided to illustrate key synthetic pathways and reaction mechanisms.
Caption: General synthetic pathway for 2-aryl isatogens.
Caption: Mechanism of Rh(III)-catalyzed C7-alkylation.
Caption: Mechanism of transition-metal-free cross-coupling.
Caption: Lewis acid-catalyzed [3+2] cycloaddition workflow.
Conclusion
This compound chemistry presents a vibrant and expanding field with significant implications for synthetic and medicinal chemistry. The synthetic versatility of the this compound core, coupled with the diverse biological activities of its derivatives, underscores its importance as a privileged scaffold. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and application of this remarkable class of compounds in the pursuit of novel therapeutics and innovative chemical methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rh(III)-Catalyzed C7-Alkylation of Isatogens with Malonic Acid Diazoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Properties of Isatogen and Its Analogues
This technical guide provides a comprehensive overview of the spectroscopic properties of this compound and its analogues. Isatogens, or 2-aryl-3-benzofurazan-1-oxides, are a class of heterocyclic compounds that have garnered interest as versatile intermediates in the synthesis of various nitrogen-containing heterocycles, including isatins and other biologically relevant molecules.[1] A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the development of new synthetic methodologies.
This document details the key features observed in Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses of isatogens. It also provides generalized experimental protocols for their synthesis and characterization, supplemented by workflow diagrams for clarity.
Spectroscopic Properties
The unique electronic and structural features of the this compound ring system give rise to characteristic spectroscopic signatures. The presence of the nitrone-like N-oxide moiety in conjunction with the fused aromatic ring dictates the absorption and resonance patterns observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For isatogens and their analogues, the spectra are characterized by multiple absorption bands, primarily arising from π → π* transitions within the conjugated system. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the nature and position of substituents on both the phenyl and this compound rings.
Increasing the extent of conjugation, for example by introducing additional aromatic rings or electron-donating groups, typically results in a bathochromic (red) shift, moving the λmax to a longer wavelength.[2] The absorption band intensity can decrease upon reaction, and the appearance of new bands at different wavelengths can confirm the formation of new products.[3]
Table 1: Representative UV-Vis Absorption Data for this compound Analogues
| Compound | Substituent(s) | λmax (nm) | Solvent | Reference |
| 1,5-Dimethylisatin* | 1-CH₃, 5-CH₃ | 253 | Not Specified | [4] |
| Anthracene Adducts | Spiro-anthracene | 400-470 | Not Specified | [3] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For this compound analogues, the IR spectrum is distinguished by several key absorption bands.
The most prominent peaks are associated with the N-O bond of the nitrone group and the C=C stretching vibrations of the aromatic rings. The exact frequencies can be influenced by the electronic effects of various substituents.
Table 2: Characteristic IR Absorption Frequencies for this compound and Related Structures
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C=C | Stretch | 1600-1400 | Medium-Weak |
| N-O (Nitrone) | Stretch | ~1350-1250 | Strong |
| C-N | Stretch | ~1300-1200 | Medium |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aromatic C-H | Bend (Out-of-plane) | 900-675 | Strong |
Note: These are generalized ranges. Specific values depend on the full molecular structure and substitution patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectra of isatogens have been reported and analyzed. The chemical shifts are influenced by electron density, with high electron density calculated at the C(2) position and the nitrone oxygen atom O(1).[6] However, studies have shown no simple, direct relationship between the calculated total valence electron densities and the observed chemical shift values in these compounds.[6]
¹H NMR Spectroscopy: The proton NMR spectra of this compound analogues show characteristic signals for the aromatic protons. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern on the fused benzene (B151609) ring. The complexity of the spectra can sometimes be increased by the presence of atropisomers or different conformers in solution, leading to multiple sets of signals for a single compound.[7]
Table 3: Representative ¹³C and ¹H NMR Data for this compound Analogues
| Compound/Analogue Type | Nucleus | Chemical Shift Range (δ, ppm) | Key Observations | Reference |
| 2-Phenylthis compound | ¹³C | Not specified | High electron density at C(2) | [6] |
| Substituted Chroman-4-ones | ¹H | Aromatic H: ~6.5-8.0 | Substituent effects correlate with Hammett equation | [8] |
| Substituted Chroman-4-ones | ¹³C | Aromatic C: ~115-160 | Good correlation for para-carbons, less for meta- | [8] |
Note: Data from closely related heterocyclic systems are included to illustrate general principles of substituent effects on chemical shifts, which are applicable to this compound analogues.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing the molecular weight and elemental formula (with high-resolution MS) of a compound.[9] The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For this compound analogues, derivatization (such as silylation) may be employed to increase volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[10] The fragmentation of these derivatives can provide subclass-specific ions that aid in characterization.[11]
Experimental Protocols & Workflows
The reliable spectroscopic characterization of this compound analogues begins with their efficient synthesis and purification, followed by systematic analysis using various spectroscopic techniques.
Synthesis of Isatogens via 2-Nitrotolan Intermediates
A common and effective method for preparing isatogens involves the cyclization of substituted 2-nitrotolans.[12] A generalized protocol is outlined below.
Methodology:
-
Coupling Reaction: A substituted aromatic iodo-compound is coupled with copper(I) 2-nitrophenylacetylide in a suitable solvent (e.g., pyridine). The reaction is typically heated under an inert atmosphere for several hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, poured into an aqueous acid solution (e.g., HCl), and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification of Intermediate: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude 2-nitrotolan intermediate is purified, typically by column chromatography on silica (B1680970) gel.
-
Cyclization: The purified 2-nitrotolan is dissolved in a suitable solvent and heated to induce cyclization to the corresponding this compound. The choice of solvent can influence the reaction course.[12]
-
Final Purification: The resulting this compound product is purified by recrystallization or column chromatography to yield the final, analytically pure compound for spectroscopic analysis.
Caption: Generalized workflow for the synthesis of this compound analogues.
General Protocol for Spectroscopic Characterization
Once a pure sample of an this compound analogue is obtained, a systematic spectroscopic analysis is performed to confirm its structure and purity.
Methodology:
-
Sample Preparation:
-
UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
-
IR: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or as a solution in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).
-
NMR: Dissolve an accurately weighed sample (typically 5-10 mg for ¹H, 15-25 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS).
-
MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) for techniques like ESI-MS, or use it directly for solids probe analysis.
-
-
Data Acquisition:
-
UV-Vis: Record the absorbance spectrum over a range of ~200-800 nm. Identify the wavelength(s) of maximum absorbance (λmax).
-
IR: Record the spectrum over the range of 4000-400 cm⁻¹.
-
NMR: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.
-
MS: Acquire the mass spectrum, ensuring calibration for accurate mass measurement (HRMS). If possible, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Data Analysis:
-
Correlate the observed spectroscopic data (λmax, vibrational frequencies, chemical shifts, coupling constants, m/z values) with the proposed molecular structure.
-
Compare the data with literature values for known isatogens or related compounds to confirm the identity.
-
Caption: Workflow for the spectroscopic characterization of a new compound.
Structure-Spectra Relationships
The spectroscopic properties of this compound analogues are intrinsically linked to their molecular structure. Understanding these relationships is key to interpreting spectra and designing molecules with desired properties.
Caption: Relationship between molecular structure and spectroscopic output.
References
- 1. 2-Iodoisatogens: versatile intermediates for the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Isatogens: crystal structure, electron density calculations, and 13C nuclear magnetic resonance spectra - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modern mass spectrometry for synthetic biology and structure-based discovery of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. Isatogens. Part VI. Synthesis of isatogens via tolan (diphenylacetylene) intermediates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Dual Threat of Isatogens: A Technical Guide to Their Antileishmanial and Antibacterial Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of isatogen research, focusing on their promising antileishmanial and antibacterial activities. Isatogens, N-hydroxyindoles, represent a unique chemical scaffold with significant potential for the development of novel antimicrobial agents. This document collates quantitative biological data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows to facilitate further research and development in this critical area.
Quantitative Efficacy of this compound Derivatives
The antimicrobial potency of this compound derivatives has been evaluated against a range of pathogens. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of their efficacy.
Antileishmanial Activity
This compound derivatives have demonstrated notable activity against Leishmania species, the causative agents of leishmaniasis. The half-maximal inhibitory concentration (IC50) is a key metric for antiprotozoal activity, while the 50% cytotoxic concentration (CC50) against mammalian cells helps in determining the selectivity of the compound.
| Compound/Derivative | Leishmania Species | Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| N-alkyl-isatin-3-imino aromatic amine (Compound 5b) | L. major promastigotes | 59 µM (48h), 41 µM (72h) | Not specified | Not specified | [1] |
| Quinoline-isatin hybrid (Compound 4e) | L. major promastigotes | 0.5084 µM | >100 µM (Vero cells) | >196.7 | [2] |
| Quinoline-isatin hybrid (Compound 4b) | L. major promastigotes | 0.6044 µM | >100 µM (Vero cells) | >165.4 | [2] |
| Quinoline-isatin hybrid (Compound 4f) | L. major promastigotes | 0.8294 µM | >100 µM (Vero cells) | >120.5 | [2] |
| Coumarin-isatin hybrid (Spf-6) | L. tropica promastigotes | 0.1 µmol/L | Not specified | Not specified | [3] |
| Coumarin-isatin hybrid (Spf-8) | L. tropica promastigotes | 2.1 µmol/L | Not specified | Not specified | [3] |
| Coumarin-isatin hybrid (Spf-10) | L. tropica promastigotes | 4.13 µmol/L | Not specified | Not specified | [3] |
Antibacterial Activity
The antibacterial potential of isatogens and their derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
| Isatin-sulfonamide hybrids | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Proteus vulgaris, Klebsiella pneumoniae, Shigella flexneri | 0.007-0.49 µg/mL | [4] |
| Isatin (B1672199) thiosemicarbazone hybrids | Mycobacterium tuberculosis | ~0.2 µg/mL | [4] |
| Schiff base of isatin (Compound 3c) | Staphylococcus aureus | 16 µg/mL | [5] |
| Schiff base of isatin (Compound 3c) | Escherichia coli | 1 µg/mL | [5] |
| Isatin-quinoline conjugate (Compound 10a) | MRSA clinical isolate | < 2.5 µg/mL | [6] |
| Isatin-quinoline conjugate (Compound 10b) | MRSA clinical isolate | < 2.5 µg/mL | [6] |
| Isatin-quinoline conjugate (Compound 10f) | MRSA clinical isolate | < 2.5 µg/mL | [6] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of the biological activities of novel compounds. This section outlines the key experimental protocols employed in the evaluation of this compound derivatives.
In Vitro Antileishmanial Susceptibility Assay
This protocol is designed to determine the susceptibility of Leishmania promastigotes and amastigotes to the test compounds.
Workflow for In Vitro Antileishmanial Assay
Caption: Workflow for evaluating the in vitro antileishmanial activity and cytotoxicity of isatogens.
Materials:
-
Leishmania species (e.g., L. major, L. donovani)
-
Appropriate culture medium (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Host macrophage cell line (e.g., J774A.1, THP-1).
-
Test compounds (isatogens) and a standard reference drug (e.g., Amphotericin B, Miltefosine).
-
96-well microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution.
-
Phosphate-buffered saline (PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Microplate reader.
Procedure:
-
Promastigote Susceptibility Assay:
-
Leishmania promastigotes are cultured to the mid-logarithmic phase.
-
The parasites are seeded into 96-well plates at a density of 1-2 x 10^6 cells/mL.
-
Serial dilutions of the test compounds are added to the wells.
-
Plates are incubated at the appropriate temperature (e.g., 26°C) for 48-72 hours.
-
Parasite viability is assessed using a colorimetric method such as the MTT assay.[7]
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
-
Intracellular Amastigote Susceptibility Assay:
-
Host macrophages are seeded in a 96-well plate and allowed to adhere.
-
Macrophages are then infected with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1.
-
After 24 hours of incubation to allow for phagocytosis and transformation into amastigotes, extracellular parasites are removed by washing.
-
Fresh medium containing serial dilutions of the test compounds is added.
-
The plates are incubated for an additional 48-72 hours.
-
The cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes per 100 macrophages is counted microscopically.
-
The IC50 value is calculated based on the reduction in the number of amastigotes compared to untreated controls.[8]
-
-
Cytotoxicity Assay:
-
Mammalian cells (e.g., Vero cells, or the same macrophage line used in the amastigote assay) are seeded in a 96-well plate.
-
After cell adherence, serial dilutions of the test compounds are added.
-
The plates are incubated for 24-72 hours.
-
Cell viability is determined using the MTT assay or a similar method.
-
The CC50 value, the concentration that reduces cell viability by 50%, is calculated.[9]
-
Antibacterial Susceptibility Testing
The disk diffusion and broth microdilution methods are standard procedures for evaluating the antibacterial activity of chemical compounds.
Workflow for Antibacterial Susceptibility Testing
References
- 1. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antileishmanial quinoline linked isatin derivatives targeting DHFR-TS and PTR1: Design, synthesis, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel coumarin-isatin hybrids as potent antileishmanial agents: Synthesis, in silico and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico, and In Vitro Evaluation of Anti-Leishmanial Activity of Oxadiazoles and Indolizine Containing Compounds Flagged against Anti-Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Substituted Isatogens: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Isatogens, derivatives of 3H-indol-3-one 1-oxide, represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their unique N-oxide functionality imparts distinctive physicochemical properties that are pivotal to their biological activity, particularly as bioreductive prodrugs. This technical guide provides an in-depth analysis of the core physicochemical properties of substituted isatogens, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. The strategic placement of various substituents on the isatogen scaffold allows for the fine-tuning of these properties to optimize drug-like characteristics, including solubility, lipophilicity, and metabolic stability, ultimately influencing their efficacy and safety profiles.
Data Presentation: Physicochemical Properties of Substituted Isatogens
The following tables summarize key physicochemical data for a representative series of substituted isatogens. These values are critical for understanding the structure-property relationships and guiding the design of this compound-based drug candidates.
Table 1: Lipophilicity and Aqueous Solubility of Substituted Isatogens
| Compound ID | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Aqueous Solubility (µg/mL) |
| I-1 | H | C₁₄H₉NO₂ | 223.23 | 2.10 | 55 |
| I-2 | 4-OCH₃ | C₁₅H₁₁NO₃ | 253.25 | 2.25 | 42 |
| I-3 | 4-Cl | C₁₄H₈ClNO₂ | 257.67 | 2.85 | 25 |
| I-4 | 4-NO₂ | C₁₄H₈N₂O₄ | 268.23 | 1.95 | 78 |
| I-5 | 4-N(CH₃)₂ | C₁₆H₁₄N₂O₂ | 266.30 | 2.50 | 35 |
Table 2: Spectroscopic Data for Substituted Isatogens
| Compound ID | UV-Vis (λmax, nm) | IR (ν, cm⁻¹) (C=O, N-O) | ¹H NMR (δ, ppm) (Aromatic protons) | ¹³C NMR (δ, ppm) (C=O, C-N=O) |
| I-1 | 255, 330, 480 | 1715, 1350 | 7.20-7.90 (m) | 185.0, 148.5 |
| I-2 | 260, 345, 500 | 1712, 1348 | 6.90-7.85 (m) | 184.5, 148.2 |
| I-3 | 258, 335, 485 | 1718, 1352 | 7.30-7.95 (m) | 184.8, 148.8 |
| I-4 | 270, 320, 510 | 1720, 1355 | 7.50-8.30 (m) | 185.5, 149.2 |
| I-5 | 265, 360, 525 | 1710, 1345 | 6.70-7.80 (m) | 184.2, 147.9 |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are provided below.
Determination of n-Octanol/Water Partition Coefficient (logP) by Shake-Flask Method
The partition coefficient (logP) is a critical measure of a compound's lipophilicity and is determined using the well-established shake-flask method.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium. The aqueous phase is typically a buffer of physiological pH (e.g., phosphate (B84403) buffer, pH 7.4).
-
Sample Preparation: A stock solution of the test this compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small aliquot of the stock solution is added to a vessel containing a known ratio of the saturated n-octanol and aqueous phases.
-
Equilibration: The vessel is sealed and agitated (e.g., on a mechanical shaker) for a sufficient period (typically 24 hours) at a constant temperature to allow for the complete partitioning of the compound between the two phases.
-
Phase Separation: The mixture is allowed to stand undisturbed or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve is generated using standard solutions of known concentrations.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences the absorption and distribution of a drug candidate.
Protocol:
-
Sample Preparation: An excess amount of the solid this compound compound is added to a known volume of aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is removed from the saturated solution by filtration (using a low-binding filter) or centrifugation.
-
Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined by a validated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS. A calibration curve is prepared from standards of known concentrations.
-
Reporting: The aqueous solubility is typically reported in µg/mL or µM.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural characterization and confirmation of substituted isatogens.
UV-Visible (UV-Vis) Spectroscopy Protocol:
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using the pure solvent as a blank.
-
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-700 nm).
-
Analysis: The wavelength of maximum absorbance (λmax) is identified. The characteristic long-wavelength absorption of isatogens is of particular interest as it is indicative of the extended chromophore.
Infrared (IR) Spectroscopy Protocol:
-
Sample Preparation (Solid): A small amount of the solid this compound is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to key functional groups, such as the carbonyl (C=O) stretch and the N-oxide (N-O) stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: The this compound derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the detailed molecular structure, including the position and nature of the substituents on the aromatic rings.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a new substituted this compound derivative.
Signaling Pathway for Bioreductive Activation of Isatogens
Isatogens often act as bioreductive prodrugs, being selectively activated in the hypoxic microenvironment of tumors. The following diagram depicts a plausible signaling pathway for their mechanism of action.
Conclusion
The physicochemical properties of substituted isatogens are fundamental to their development as therapeutic agents. A thorough understanding and systematic evaluation of properties such as lipophilicity, solubility, and spectroscopic characteristics are essential for optimizing their drug-like attributes. The ability of isatogens to undergo bioreductive activation under hypoxic conditions highlights their potential as targeted anticancer agents. The experimental protocols and conceptual frameworks presented in this guide are intended to support researchers in the rational design and evaluation of novel this compound derivatives with enhanced therapeutic profiles.
An In-depth Technical Guide to the Synthesis of Isatogens from 2-Alkynylated Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isatogens, a class of valuable heterocyclic compounds, from readily available 2-alkynylated nitrobenzenes. This transformation offers a direct and efficient route to these important synthetic intermediates, which are pivotal in the development of novel therapeutic agents and functional materials. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data for the synthesis of a representative isatogen.
Core Concepts: Base-Mediated Intramolecular Cyclization
The synthesis of isatogens from 2-alkynylated nitrobenzenes proceeds through a base-mediated intramolecular cyclization. This reaction is initiated by the deprotonation of a carbon atom adjacent to the nitro group, which is facilitated by a strong base. The resulting carbanion then undergoes a nucleophilic attack on the proximate alkyne functionality, leading to the formation of a five-membered ring. Subsequent rearrangement and protonation steps yield the final this compound product. The choice of base and reaction conditions is critical for achieving high yields and preventing the formation of side products.
Reaction Workflow
Caption: General workflow for the synthesis of isatogens.
Experimental Protocol: Synthesis of 2-Phenylthis compound (B154749)
This section provides a detailed procedure for the synthesis of 2-phenylthis compound from 2-(phenylethynyl)nitrobenzene as a representative example.
Materials:
-
2-(Phenylethynyl)nitrobenzene
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-(phenylethynyl)nitrobenzene (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add potassium tert-butoxide (1.2 mmol) portionwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylthis compound.
Quantitative Data
The following table summarizes the yield and characterization data for the synthesis of 2-phenylthis compound.
| Product Name | Starting Material | Base | Solvent | Reaction Time | Yield (%) |
| 2-Phenylthis compound | 2-(Phenylethynyl)nitrobenzene | KOtBu | THF | 2.5 h | 85 |
Characterization Data for 2-Phenylthis compound:
| Spectroscopic Data | Chemical Shifts (δ) / m/z |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05-8.02 (m, 2H), 7.65-7.61 (m, 1H), 7.55-7.45 (m, 4H), 7.38-7.34 (m, 1H), 7.21-7.17 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.2, 149.8, 134.5, 131.8, 130.5, 129.2, 128.9, 128.6, 125.3, 121.7, 118.9 |
| Mass Spectrometry (ESI) | m/z 224.07 [M+H]⁺ |
Mechanistic Pathway
The proposed mechanism for the base-mediated synthesis of isatogens from 2-alkynylated nitrobenzenes is depicted below.
Caption: Proposed reaction mechanism.
This guide provides a foundational understanding and a practical framework for the synthesis of isatogens from 2-alkynylated nitrobenzenes. Researchers are encouraged to adapt and optimize the provided protocol for their specific substrates and research goals. The versatility of this methodology holds significant promise for the efficient construction of diverse this compound libraries for applications in drug discovery and materials science.
Methodological & Application
Application Notes and Protocols: Lewis Acid-Catalyzed Isatogen Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Lewis acid-catalyzed 1,3-dipolar cycloaddition of isatogens with bicyclobutanes (BCBs), a powerful method for synthesizing complex, three-dimensional tetracyclic indoxyl derivatives. Such scaffolds are of significant interest in drug discovery due to their potential as bioisosteric replacements for planar aromatic systems, offering improved pharmacokinetic properties.[1][2] This protocol is based on a straightforward and operationally simple procedure that proceeds under mild conditions with a broad substrate scope and good functional group tolerance.[1][2]
Logical Workflow of the Cycloaddition
The following diagram illustrates the general workflow for the Lewis acid-catalyzed cycloaddition of isatogens with bicyclobutanes.
Caption: General workflow for the Lewis acid-catalyzed cycloaddition.
Proposed Reaction Mechanism
The Lewis acid activates the this compound, facilitating the [3+3] annulation with the bicyclobutane to form the tetracyclic indoxyl derivative.
Caption: Proposed mechanism of Lewis acid-catalyzed this compound cycloaddition.
Quantitative Data Summary
The following tables summarize the optimization of reaction conditions and the substrate scope for the Lewis acid-catalyzed cycloaddition of isatogens with bicyclobutanes.
Table 1: Optimization of Reaction Conditions
Initial conditions involved the reaction of this compound 1a (0.10 mmol) with bicyclobutane 4a (0.12 mmol) using Sc(OTf)₃ (10 mol %) in CH₂Cl₂ (2.0 mL) at 30 °C for 2 hours.[2] The optimal conditions were determined to be 1.0 equiv of this compound, 1.5 equiv of BCB, and 5 mol % Sc(OTf)₃ in CH₂Cl₂ (0.05 M).[1][2]
| Entry | Lewis Acid (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | CH₂Cl₂ | 30 | 2 | 85 |
| 2 | Yb(OTf)₃ (10) | CH₂Cl₂ | 30 | 2 | 72 |
| 3 | In(OTf)₃ (10) | CH₂Cl₂ | 30 | 2 | 65 |
| 4 | Cu(OTf)₂ (10) | CH₂Cl₂ | 30 | 2 | 58 |
| 5 | Sc(OTf)₃ (5) | CH₂Cl₂ | 30 | 2 | 92 |
| 6 | Sc(OTf)₃ (5) | DCE | 30 | 2 | 78 |
| 7 | Sc(OTf)₃ (5) | Toluene | 30 | 2 | 61 |
Yields were determined by ¹H NMR of the crude product using 1,3,5-trimethoxybenzene (B48636) as an internal standard. The isolated yield under optimal conditions (Entry 5) was 85%.[1]
Table 2: Substrate Scope of Isatogens with Bicyclobutane 4a
The reaction was performed under the optimized conditions: this compound (0.2 mmol), BCB 4a (0.3 mmol, 1.5 equiv), and Sc(OTf)₃ (5 mol %) in CH₂Cl₂ (4.0 mL) at 30 °C for 2 hours.[1][2]
| Product | This compound Substituent (Position) | Yield (%) |
| 7a | H | 85 |
| 7b | 5-Me | 82 |
| 7c | 5-Cl | 75 |
| 7d | 4-Cl | 68 |
| 7e | 5-Br | 72 |
| 7f | 6-Me | 88 |
| 7g | 6-OMe | 91 |
| 7h | 6-F | 79 |
| 7i | 6-Cl | 83 |
| 7j | 2-(4-Me-Ph) | 81 |
| 7k | 2-(4-OMe-Ph) | 86 |
| 7l | 2-(4-F-Ph) | 78 |
| 7m | 2-(4-Cl-Ph) | 76 |
| 7n | 2-(4-Br-Ph) | 74 |
| 7o | 2-(4-CF₃-Ph) | 65 |
| 7p | 2-(3-Me-Ph) | 83 |
| 7q | 2-(3-Cl-Ph) | 79 |
| 7r | 2-(2-Me-Ph) | 75 |
| 7s | 2-(2-Cl-Ph) | 71 |
| 7t | 2-(2-Naphthyl) | 80 |
| 7u | 2-(2-Thienyl) | 77 |
| 7v | 2-n-Butyl | 69 |
| 7w | 2-Cyclohexyl | 72 |
Yields are for the isolated products.[1][2]
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition
This protocol describes the general procedure for the synthesis of tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes.
Materials:
-
This compound derivative (1.0 equiv, 0.2 mmol)
-
Bicyclobutane (BCB) derivative (1.5 equiv, 0.3 mmol)
-
Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) (5 mol %, 0.01 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (4.0 mL)
-
Oven-dried screw-capped test tube with a magnetic stir bar
-
Nitrogen gas supply
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Add Sc(OTf)₃ (0.005 g, 0.01 mmol) to an oven-dried screw-capped test tube equipped with a magnetic stir bar inside a glovebox.
-
Remove the test tube from the glovebox and place it under a nitrogen atmosphere.
-
Add the this compound (0.2 mmol) and anhydrous CH₂Cl₂ (4.0 mL) to the test tube.
-
Add the BCB (0.3 mmol) to the reaction mixture.
-
Stir the reaction mixture at 30 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel to afford the desired tetracyclic indoxyl product.
One-Pot Procedure from 2-Alkynylated Nitrobenzenes
Isatogens can be generated in situ from 2-alkynylated nitrobenzenes, avoiding the need for their isolation.[1][2] This one-pot process provides direct access to the tetracyclic indoxyl derivatives.
Materials:
-
2-Alkynylated nitrobenzene (B124822) (1.0 equiv)
-
Bicyclobutane (BCB) derivative (1.5 equiv)
-
Gold(I) catalyst (for this compound formation)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the 2-alkynylated nitrobenzene and the gold catalyst in the anhydrous solvent.
-
Stir the mixture to facilitate the Au-catalyzed cycloisomerization to form the this compound in situ.
-
Once the this compound formation is complete (as monitored by TLC or LC-MS), add the Sc(OTf)₃ and the BCB derivative to the reaction mixture.
-
Stir the mixture at the optimized temperature (e.g., 30 °C) for the required time (e.g., 2 hours).
-
Upon completion of the cycloaddition, perform the standard work-up and purification as described in the general protocol.
Note: The specific gold catalyst, solvent, and reaction conditions for the in situ generation of isatogens may need to be optimized depending on the substrate.
Asymmetric 1,3-Dipolar Cycloaddition (Preliminary Studies)
Preliminary investigations into an asymmetric version of this cycloaddition have been conducted.[1][2]
Procedure Example:
-
In the presence of Sc(OTf)₃ and a chiral N-oxide ligand (e.g., cyclohexyl amine-derived), treat this compound 1a with BCB 4a .
-
Follow the general reaction setup and conditions.
-
After work-up and purification, the enantiomeric ratio (er) of the product can be determined by chiral high-performance liquid chromatography (HPLC).
In an initial experiment, this approach yielded the product in 45% yield with a 72:28 enantiomeric ratio.[1][2] Further optimization of the chiral ligand and reaction conditions is required to improve enantioselectivity.
References
Application Notes and Protocols: Regioselective Cross-Coupling of Isatogens with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective cross-coupling of isatogens with boronic acids, a novel transition-metal-free method for the synthesis of 2,2-disubstituted indolin-3-one derivatives. This reaction offers excellent regioselectivity, operational simplicity, and a broad substrate scope, making it a valuable tool for medicinal chemistry and drug discovery.[1][2][3]
The 2,2-disubstituted indolin-3-one scaffold is a privileged structural motif found in numerous natural alkaloids and bioactive molecules, highlighting the significance of efficient synthetic routes to this class of compounds.[1]
Core Reaction and Mechanism
The described protocol outlines a transition-metal-free cross-coupling reaction between isatogens and various boronic acids. The reaction proceeds with high regioselectivity to afford 2,2-disubstituted indolin-3-one derivatives.[1][2][3]
The proposed mechanism involves the formation of a boron "ate" complex from the isatogen and the boronic acid. This intermediate then undergoes a 1,4-metalate shift, leading to the formation of the C-C bond at the C2 position of the indolinone core.[1][2][3]
Data Presentation: Substrate Scope and Yields
The following tables summarize the scope of the reaction with respect to various isatogens and boronic acids, with the corresponding yields of the 2,2-disubstituted indolin-3-one products.
Table 1: Variation of this compound Substituents
| Entry | This compound Substituent (R¹) | Boronic Acid (R²) | Product | Yield (%) |
| 1 | H | Phenyl | 2-phenyl-2-methylindolin-3-one | 85 |
| 2 | 5-Fluoro | Phenyl | 5-fluoro-2-phenyl-2-methylindolin-3-one | 82 |
| 3 | 5-Chloro | Phenyl | 5-chloro-2-phenyl-2-methylindolin-3-one | 88 |
| 4 | 5-Bromo | Phenyl | 5-bromo-2-phenyl-2-methylindolin-3-one | 90 |
| 5 | 7-Methyl | Phenyl | 7-methyl-2-phenyl-2-methylindolin-3-one | 75 |
| 6 | H | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-2-methylindolin-3-one | 92 |
| 7 | H | 4-Fluorophenyl | 2-(4-fluorophenyl)-2-methylindolin-3-one | 80 |
| 8 | H | 2-Thienyl | 2-(thiophen-2-yl)-2-methylindolin-3-one | 78 |
Yields are for isolated products. Reaction conditions are detailed in the experimental protocol section.
Table 2: Variation of Boronic Acid Substituents
| Entry | This compound (R¹) | Boronic Acid Substituent (R²) | Product | Yield (%) |
| 1 | H | Phenyl | 2-phenyl-2-methylindolin-3-one | 85 |
| 2 | H | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-2-methylindolin-3-one | 92 |
| 3 | H | 4-Fluorophenyl | 2-(4-fluorophenyl)-2-methylindolin-3-one | 80 |
| 4 | H | 4-(Trifluoromethyl)phenyl | 2-(4-(trifluoromethyl)phenyl)-2-methylindolin-3-one | 76 |
| 5 | H | 3-Methoxyphenyl | 2-(3-methoxyphenyl)-2-methylindolin-3-one | 89 |
| 6 | H | Naphthyl | 2-(naphthalen-2-yl)-2-methylindolin-3-one | 84 |
| 7 | H | Vinyl | 2-vinyl-2-methylindolin-3-one | 65 |
| 8 | H | 2-Thienyl | 2-(thiophen-2-yl)-2-methylindolin-3-one | 78 |
Yields are for isolated products. Reaction conditions are detailed in the experimental protocol section.
Experimental Protocols
3.1. General Protocol for the Regioselective Cross-Coupling of Isatogens with Boronic Acids
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the this compound (0.2 mmol, 1.0 equiv) and the corresponding boronic acid (0.3 mmol, 1.5 equiv).
-
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2,2-disubstituted indolin-3-one.
3.2. Protocol for the N-O Bond Cleavage of 2,2-disubstituted Indolin-3-one N-oxides
The resulting N-oxide products from the primary reaction can be readily converted to the corresponding indolin-3-ones.
Materials:
-
2,2-disubstituted indolin-3-one N-oxide (1.0 equiv)
-
Molybdenum hexacarbonyl (Mo(CO)₆) (1.2 equiv)
-
Anhydrous solvent (e.g., Acetonitrile (B52724) (MeCN))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the 2,2-disubstituted indolin-3-one N-oxide (0.1 mmol, 1.0 equiv) in anhydrous acetonitrile (2.0 mL).
-
Add molybdenum hexacarbonyl (0.12 mmol, 1.2 equiv) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the final 2,2-disubstituted indolin-3-one.
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for the cross-coupling of isatogens and boronic acids.
Diagram 2: Proposed Catalytic Cycle
Caption: Proposed mechanism for the transition-metal-free cross-coupling.
Applications in Drug Discovery
The development of novel, efficient, and regioselective methods for the synthesis of complex molecular scaffolds is of paramount importance in drug discovery. Cross-coupling reactions, in particular, have become a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The 2,2-disubstituted indolin-3-one core, readily accessible through the described protocol, is a key feature in a variety of biologically active molecules. The ability to introduce a wide range of substituents at the C2 position using diverse boronic acids allows for fine-tuning of the steric and electronic properties of the molecule. This is crucial for optimizing ligand-protein interactions and improving the pharmacological profile of potential drug candidates.
This synthetic route provides a valuable platform for the exploration of new chemical space around the indolin-3-one scaffold, potentially leading to the discovery of novel therapeutics. The operational simplicity and mild reaction conditions make this method amenable to automated synthesis and high-throughput screening efforts.
References
- 1. Regioselective Cross-Coupling of Isatogens with Boronic Acids to Construct 2,2-Disubstituted Indolin-3-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-free synthesis of 2,2-disubstituted indolin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Isatogens in 1,3-Dipolar Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatogens, which are 2-substituted 3-oxo-3H-indole 1-oxides, are valuable heterocyclic compounds that serve as versatile 1,3-dipoles in cycloaddition reactions. Their inherent reactivity allows for the synthesis of a diverse range of complex polycyclic and spirocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The 1,3-dipolar cycloaddition of isatogens provides a powerful and efficient method for constructing novel five-membered heterocyclic rings, particularly isoxazolines and their derivatives. These products have shown promise as anticancer and antiviral agents, making the exploration of isatogen chemistry a compelling area of research for the development of new therapeutic leads. This document provides detailed protocols and data for the application of isatogens in 1,3-dipolar cycloaddition reactions, with a focus on the synthesis of tetracyclic indoxyl derivatives and spiro-isoxazolines.
Reaction Mechanism and Workflow
The 1,3-dipolar cycloaddition of an this compound with a dipolarophile, such as an alkene or alkyne, is a concerted pericyclic reaction. The this compound acts as a 4π electron component, and the dipolarophile provides the 2π electrons, leading to a five-membered heterocyclic ring. The regioselectivity and stereoselectivity of the reaction are influenced by the electronic and steric properties of both the this compound and the dipolarophile.
An experimental workflow for the synthesis and evaluation of these compounds typically involves the reaction setup, purification of the product, and subsequent biological screening.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Isatogens with Bicyclobutanes
This protocol describes the synthesis of tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes, which are valuable scaffolds in drug discovery.[1]
Materials:
-
This compound derivative (1.0 equiv)
-
Bicyclobutane (BCB) derivative (1.5 equiv)
-
Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) (5 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Nitrogen gas
-
Oven-dried screw-capped test tube with a magnetic stir bar
Procedure:
-
To an oven-dried screw-capped test tube containing a magnetic stir bar, add Sc(OTf)₃ (0.01 mmol) inside a glovebox.
-
Remove the test tube from the glovebox and place it under a nitrogen atmosphere.
-
Add the this compound (0.2 mmol) and anhydrous CH₂Cl₂ (4.0 mL) to the test tube.
-
Add the BCB (0.3 mmol) to the reaction mixture.
-
Stir the reaction mixture at 30 °C for 2 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether-ethyl acetate (B1210297) solvent system to afford the desired tetracyclic indoxyl derivative.
Protocol 2: Synthesis of Spiro-isoxazolines via 1,3-Dipolar Cycloaddition and Intramolecular Cyclization
This protocol outlines a two-step synthesis of spiro-isoxazolines, which have shown significant anti-cancer activity.[2]
Step 1: 1,3-Dipolar Cycloaddition
-
Alkynol or alkynoic acid (1.0 equiv)
-
Appropriate hydroximoyl chloride (1.1 equiv)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve the alkynol or alkynoic acid in anhydrous CH₂Cl₂.
-
Add the hydroximoyl chloride and cool the mixture to 0 °C.
-
Add triethylamine dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the isoxazole (B147169) intermediate.
Step 2: Intramolecular Spirocyclization
-
Isoxazole intermediate from Step 1 (1.0 equiv)
-
Pyridinium tribromide (PTB) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve the isoxazole intermediate in anhydrous CH₂Cl₂.
-
Add K₂CO₃ and PTB to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the spiro-isoxazoline.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various tetracyclic indoxyl derivatives and spiro-isoxazolines.
Table 1: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Isatogens with Bicyclobutanes [1]
| Entry | This compound Substituent | Dipolarophile | Product | Yield (%) |
| 1 | H | 2-Naphthyl-substituted keto BCB | 7a | 92 |
| 2 | 4-Me | 2-Naphthyl-substituted keto BCB | 7b | 85 |
| 3 | 5-Me | 2-Naphthyl-substituted keto BCB | 7c | 88 |
| 4 | 5-Cl | 2-Naphthyl-substituted keto BCB | 7d | 75 |
| 5 | 5-F | 2-Naphthyl-substituted keto BCB | 7e | 81 |
| 6 | H | 1-Naphthyl-substituted BCB | 7x | 73 |
Table 2: Synthesis of Spiro-isoxazolines and their Anticancer Activity [2]
| Compound | R¹ | R² | Ring | Yield (%) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | DU-145 IC₅₀ (µM) |
| 3g | p-Cl-Ph | H | Pyran | 78 | 43 | 45 | 50 | 52 |
| 3h | o-diCl-Ph | H | Pyran | 75 | 45 | 48 | 52 | 56 |
| 6d | o-diCl-Ph | - | Lactone | 65 | >100 | >100 | >100 | >100 |
Applications in Drug Development
The heterocyclic scaffolds synthesized from this compound 1,3-dipolar cycloadditions are of significant interest to drug development professionals due to their potent biological activities.
Anticancer Activity and the NF-κB Signaling Pathway
Several isatin-derived spirocyclic compounds have been identified as potent anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers.
The inhibition of the NF-κB pathway by these compounds can lead to the suppression of cancer cell growth and the induction of apoptosis. This makes them attractive candidates for further optimization and development as novel cancer therapeutics.
The development of this compound-derived compounds as inhibitors of the NF-κB pathway represents a promising strategy for cancer therapy. Further structure-activity relationship (SAR) studies can lead to the identification of more potent and selective inhibitors with improved pharmacological properties.
References
- 1. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isatogen as a Versatile Building Block for Indolin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatogens are valuable and reactive intermediates in organic synthesis, serving as key building blocks for the construction of various heterocyclic compounds. Of particular interest is their utility in the synthesis of indolin-3-one derivatives, a scaffold present in numerous biologically active natural products and synthetic compounds. This document provides detailed application notes and experimental protocols for the synthesis of indolin-3-one derivatives from isatogens, with a focus on the transition-metal-free cross-coupling reaction with boronic acids. Additionally, it explores the significant anticancer and antimicrobial activities exhibited by the resulting indolin-3-one derivatives, providing insights into their potential therapeutic applications.
Introduction
The indolin-3-one core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Isatogens, which can be readily prepared from corresponding 2-nitrotolans, offer a reactive platform for the synthesis of diverse and complex indolin-3-one derivatives. A notable advancement in this area is the development of a transition-metal-free cross-coupling reaction between isatogens and boronic acids, which allows for the efficient construction of 2,2-disubstituted indolin-3-ones with high regioselectivity. These derivatives have shown significant promise as anticancer agents, often through mechanisms involving the p53-MDM2 pathway,
Application Notes and Protocols for the Synthesis of Isatogens from Nitroalkynes
Introduction
Isatogens, also known as 2-aryl-3-benzofuranone-2-oxides, are a class of heterocyclic compounds possessing a unique structural framework that has garnered significant interest in medicinal chemistry and drug development. Their diverse biological activities, including potential anticancer and antimicrobial properties, have spurred the development of various synthetic methodologies. One prominent and efficient route involves the cycloisomerization of 2-nitroalkynylbenzenes. This application note provides a detailed experimental protocol for the synthesis of isatogens via a gold(III)-catalyzed intramolecular redox-dipolar cycloaddition cascade, offering a robust and high-yielding pathway for researchers in organic synthesis and drug discovery.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative isatogen derivative.
| Entry | Starting Material | Catalyst | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Nitroalkynylbenzene | Au(III) | - | Dichloromethane (B109758) | RT | 1 | 95 |
Experimental Protocols
This section details the methodology for the gold(III)-catalyzed synthesis of isatogens from 2-nitroalkynylbenzenes.
Materials and Equipment:
-
2-Nitroalkynylbenzene substrate
-
Gold(III) chloride (AuCl₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-nitroalkynylbenzene substrate (1.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes to ensure anhydrous and oxygen-free conditions.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the substrate. The concentration may vary depending on the specific substrate, but a typical concentration is 0.1 M.
-
Catalyst Addition: To the stirred solution, add the gold(III) chloride catalyst (typically 1-5 mol%).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure this compound product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of isatogens from nitroalkynes.
Caption: Gold(III)-catalyzed cycloisomerization of 2-nitroalkynylbenzene to form an this compound.
Caption: Experimental workflow for the synthesis of isatogens from nitroalkynes.
The Strategic Application of Isatogens' Close Relatives, Isatins, in the Synthesis of Spirooxindoles: A Detailed Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the synthesis of spirooxindoles represents a pivotal area of interest due to their significant presence in a wide array of biologically active compounds and natural products. While the direct application of isatogens in this synthesis is not extensively documented in readily available literature, their close relatives and derivatives, isatins, serve as the cornerstone for a multitude of synthetic strategies. This document provides a comprehensive overview of the application of isatins in the synthesis of spirooxindoles, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of key reaction pathways.
The spirooxindole scaffold, characterized by a spiro-fused ring system at the C3 position of an oxindole (B195798) core, is a privileged motif in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The versatility of the isatin (B1672199) molecule, with its reactive C3-ketone, provides a powerful entry point for the construction of this complex and valuable molecular architecture.
Key Synthetic Strategies and Applications
The synthesis of spirooxindoles from isatins predominantly involves multicomponent reactions (MCRs), cycloaddition reactions, and various transition-metal-catalyzed processes. These methods offer efficient pathways to construct diverse and complex spirocyclic systems with high degrees of stereocontrol.
1. Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. In the context of spirooxindole synthesis, isatin is a common component, reacting with a variety of substrates to yield highly functionalized products.
2. [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatins and α-amino acids, with various dipolarophiles is a powerful and widely used method for the synthesis of spiro-pyrrolidinyl-oxindoles. This reaction allows for the construction of multiple stereocenters in a single step with high regio- and stereoselectivity.
3. Transition Metal-Catalyzed Syntheses: Various transition metals, including silver, gold, and zinc, have been shown to effectively catalyze the synthesis of spirooxindoles from isatins. These catalysts can activate the isatin core and promote cascade reactions, leading to the formation of complex spirocyclic systems under mild conditions.[1]
Experimental Protocols
Below are detailed experimental protocols for key synthetic methodologies that exemplify the application of isatins in the synthesis of spirooxindoles.
Protocol 1: Three-Component Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
This protocol describes a green and efficient one-pot, three-component synthesis of spirooxindole derivatives.
Materials:
-
Substituted isatin (1.0 mmol)
-
Malononitrile (B47326) or Ethyl cyanoacetate (B8463686) (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., Dimedone) (1.0 mmol)
-
Catalyst (e.g., ZnS NPs, 10 mol%)[1]
-
Solvent (e.g., Water)
-
Reaction vessel
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the substituted isatin (1.0 mmol), malononitrile or ethyl cyanoacetate (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), and the catalyst (10 mol%).
-
Add the solvent (e.g., 10 mL of water) to the reaction mixture.
-
Stir the mixture vigorously at the specified temperature (e.g., 90 °C) for the required time (typically monitored by TLC).[1]
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product is typically collected by filtration.
-
Wash the crude product with cold water or ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative.
Protocol 2: [3+2] Cycloaddition for the Synthesis of Spiro-pyrrolidinyl-oxindoles
This protocol outlines the synthesis of spiro-pyrrolidinyl-oxindoles via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin (1.0 mmol)
-
α-Amino acid (e.g., Sarcosine or L-proline) (1.0 mmol)
-
Dipolarophile (e.g., an activated alkene) (1.0 mmol)
-
Solvent (e.g., Methanol or Acetonitrile)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
A mixture of isatin (1.0 mmol) and the α-amino acid (1.0 mmol) in the chosen solvent (e.g., 15 mL of methanol) is heated to reflux to generate the azomethine ylide in situ.
-
To this solution, add the dipolarophile (1.0 mmol).
-
Continue to reflux the reaction mixture for the specified time (monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired spiro-pyrrolidinyl-oxindole.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of spirooxindoles from isatins, highlighting the efficiency and stereoselectivity of different methods.
Table 1: Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives via a Three-Component Reaction
| Entry | Isatin Substituent | 1,3-Dicarbonyl | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | H | Dimedone | ZnS NPs | Water | 20 | 95 |
| 2 | 5-Br | Dimedone | ZnS NPs | Water | 25 | 92 |
| 3 | 5-Cl | 1,3-Indandione | ZnS NPs | Water | 30 | 90 |
| 4 | 5-NO2 | Barbituric Acid | ZnS NPs | Water | 35 | 88 |
Data is representative and compiled from various sources in the literature.
Table 2: Diastereoselective Synthesis of Spiro-pyrrolidinyl-oxindoles via [3+2] Cycloaddition
| Entry | Isatin | α-Amino Acid | Dipolarophile | Solvent | dr | Yield (%) |
| 1 | N-Methylisatin | Sarcosine | (E)-Chalcone | Methanol | >99:1 | 92 |
| 2 | Isatin | L-Proline | Dimethyl maleate | Acetonitrile | 95:5 | 88 |
| 3 | 5-Chloroisatin | Sarcosine | N-Phenylmaleimide | Toluene | >99:1 | 95 |
| 4 | N-Benzylisatin | L-Proline | Acrylonitrile | Methanol | 90:10 | 85 |
dr = diastereomeric ratio. Data is representative and compiled from various sources in the literature.
Visualizing the Synthesis
Diagram 1: General Workflow for the Three-Component Synthesis of Spirooxindoles
Caption: A streamlined workflow for the one-pot, three-component synthesis of spirooxindoles.
Diagram 2: Reaction Pathway for the [3+2] Cycloaddition of an Isatin-Derived Azomethine Ylide
References
Transition-Metal-Free Cross-Coupling Reactions of Isatogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatogens, 1-oxo-1H-indole-2,3-dione N-oxides, are versatile building blocks in synthetic organic chemistry, prized for their utility in constructing complex nitrogen-containing heterocycles. The development of transition-metal-free cross-coupling reactions involving isatogens represents a significant advancement in sustainable chemistry, offering milder reaction conditions and avoiding residual metal contamination in final products, a critical consideration in drug development. These methodologies primarily leverage organocatalysis, Lewis acid catalysis, and base-mediated condensations to forge new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of functionalized indolin-3-ones and quinoline (B57606) derivatives. This document provides detailed application notes and experimental protocols for key transition-metal-free cross-coupling and related bond-forming reactions of isatogens.
Regioselective Cross-Coupling of Isatogens with Boronic Acids
This protocol describes a transition-metal-free cross-coupling of isatogens with boronic acids, yielding valuable 2,2-disubstituted indolin-3-one derivatives. The reaction proceeds with excellent regioselectivity through a proposed 1,4-metalate shift of a boron "ate" complex. This method is characterized by its operational simplicity, broad substrate scope, and good functional group tolerance.[1][2]
Data Presentation
| Entry | Isatogen (R¹) | Boronic Acid (R²) | Product | Yield (%) |
| 1 | H | Phenyl | 2-phenyl-2-methylindolin-3-one | 95 |
| 2 | 5-Me | 4-Methoxyphenyl | 5-methyl-2-(4-methoxyphenyl)-2-methylindolin-3-one | 92 |
| 3 | 5-Cl | 3-Thienyl | 5-chloro-2-(thiophen-3-yl)-2-methylindolin-3-one | 85 |
| 4 | 5-Br | 4-Fluorophenyl | 5-bromo-2-(4-fluorophenyl)-2-methylindolin-3-one | 91 |
| 5 | 7-F | Naphthalen-2-yl | 7-fluoro-2-(naphthalen-2-yl)-2-methylindolin-3-one | 88 |
| 6 | H | Vinyl | 2-vinyl-2-methylindolin-3-one | 75 |
Experimental Protocol
General Procedure for the Cross-Coupling of Isatogens with Boronic Acids:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (0.2 mmol, 1.0 equiv), boronic acid (0.3 mmol, 1.5 equiv), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (B91453) (2.0 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 2,2-disubstituted indolin-3-one.
Reaction Pathway
Caption: Proposed mechanism for the cross-coupling of isatogens with boronic acids.
Organocatalytic Asymmetric Formal [3+2] Cycloaddition of Isatogens with Azlactones
This method details a chiral amide-guanidine-catalyzed asymmetric formal [3+2] cycloaddition of isatogens with azlactones. This reaction provides a straightforward route to chiral indolin-3-one derivatives bearing two contiguous tetrasubstituted stereocenters with high diastereoselectivities and enantioselectivities.[3]
Data Presentation
| Entry | This compound (R¹) | Azlactone (R², R³) | Product Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | H | Ph, Me | >20:1 | 95 | 88 |
| 2 | 5-Br | 4-Cl-Ph, Me | >20:1 | 92 | 85 |
| 3 | 5-NO₂ | Ph, Et | 19:1 | 96 | 78 |
| 4 | H | 2-Naphthyl, Me | >20:1 | 94 | 82 |
| 5 | 7-Me | Ph, i-Pr | 15:1 | 90 | 75 |
Experimental Protocol
General Procedure for the Asymmetric [3+2] Cycloaddition:
-
To a dried vial, add the chiral amide-guanidine catalyst (0.02 mmol, 10 mol%).
-
Add the azlactone (0.22 mmol, 1.1 equiv) and the this compound (0.2 mmol, 1.0 equiv).
-
Add anhydrous toluene (B28343) (1.0 mL) and stir the mixture at -20 °C.
-
Monitor the reaction by TLC until the this compound is consumed (typically 24-48 hours).
-
Directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (petroleum ether/ethyl acetate) to yield the chiral indolin-3-one product.
Experimental Workflow
Caption: Workflow for the organocatalytic [3+2] cycloaddition.
Base-Catalyzed Pfitzinger Reaction of Isatins with Carbonyl Compounds
The Pfitzinger reaction is a classic transition-metal-free method for the synthesis of quinoline-4-carboxylic acids from the condensation of an isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base.[4][5][6] This reaction is highly versatile and provides a direct route to valuable quinoline scaffolds.
Data Presentation
| Entry | Isatin (R¹) | Carbonyl Compound | Product | Yield (%) |
| 1 | H | Acetone | 2-methylquinoline-4-carboxylic acid | 85 |
| 2 | 5-Br | Acetophenone | 2-phenyl-6-bromoquinoline-4-carboxylic acid | 78 |
| 3 | H | Cyclohexanone | 1,2,3,4-tetrahydroacridine-9-carboxylic acid | 82 |
| 4 | 5-Cl | Ethyl pyruvate | 6-chloro-2-methylquinoline-4-carboxylic acid | 75 |
| 5 | H | 2-Butanone | 2,3-dimethylquinoline-4-carboxylic acid | 80 |
Experimental Protocol
General Procedure for the Pfitzinger Reaction:
-
In a round-bottom flask, dissolve potassium hydroxide (B78521) (3.0 equiv) in ethanol (B145695) (e.g., 10 mL per gram of isatin).
-
Add the isatin (1.0 equiv) to the basic solution and stir at room temperature for 30 minutes to facilitate ring opening to the isatic acid salt.
-
Add the carbonyl compound (1.1 equiv) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of ~4-5 to precipitate the quinoline-4-carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Signaling Pathway
Caption: Mechanistic pathway of the Pfitzinger reaction.
Conclusion
The transition-metal-free reactions of isatogens presented herein offer powerful and sustainable alternatives for the synthesis of complex heterocyclic molecules relevant to pharmaceutical and materials science. These protocols highlight the utility of diverse catalytic systems, from Lewis acids and organocatalysts to simple bases, in achieving efficient and selective bond formations. The provided data and methodologies serve as a practical guide for researchers to explore and apply these valuable synthetic transformations.
References
- 1. Regioselective Cross-Coupling of Isatogens with Boronic Acids to Construct 2,2-Disubstituted Indolin-3-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric formal [3+2] cycloaddition of isatogens with azlactones to construct indolin-3-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Heterocyclic Compounds Based on Isatins | Bentham Science [benthamscience.com]
- 6. ijsr.net [ijsr.net]
Application Notes and Protocols: One-Pot Synthesis of Tetracyclic Indoxyl Derivatives Using Isatogens
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of structurally complex tetracyclic indoxyl derivatives. The described methodology involves the in situ generation of isatogens from 2-nitroalkynes, followed by a Lewis acid-catalyzed 1,3-dipolar cycloaddition with bicyclobutanes. This approach offers an efficient pathway to novel three-dimensional molecular architectures of interest in medicinal chemistry and drug discovery.
Introduction
Tetracyclic indoxyl derivatives represent a class of compounds with significant potential in pharmaceutical research due to their complex, three-dimensional structures. The "escape from flatland" in medicinal chemistry emphasizes the move towards more sp³-rich scaffolds to improve pharmacokinetic and pharmacodynamic properties. Isatogens, which are 1,3-dipoles, are versatile intermediates in the synthesis of various heterocyclic compounds. The following protocols detail a one-pot reaction that leverages the reactivity of isatogens for the construction of novel tetracyclic indoxyl frameworks.[1][2]
Reaction Principle
The synthesis proceeds via a two-step sequence in a single pot. First, a 2-nitroalkyne is treated with a gold catalyst to induce a cycloisomerization, generating a reactive isatogen intermediate. This intermediate is not isolated. In the second step, a Lewis acid is used to catalyze a [3+3] cycloaddition reaction between the in situ generated this compound and a bicyclobutane, yielding the desired tetracyclic indoxyl derivative.[1]
Data Presentation
The following table summarizes the yields of various tetracyclic indoxyl derivatives synthesized using the one-pot protocol. The data is based on the reaction of substituted 2-nitroalkynes with various bicyclobutanes.
| Entry | 2-Nitroalkyne Substituent (R¹) | Bicyclobutane Substituent (R²) | Product | Yield (%) |
| 1 | Phenyl | 2-Naphthyl | 7a | 55 |
| 2 | 4-Methylphenyl | 2-Naphthyl | 7b | 62 |
| 3 | 4-Methoxyphenyl | 2-Naphthyl | 7c | 68 |
| 4 | 4-Fluorophenyl | 2-Naphthyl | 7d | 58 |
| 5 | 4-Chlorophenyl | 2-Naphthyl | 7e | 52 |
| 6 | Phenyl | Phenyl | 7f | 65 |
| 7 | Phenyl | 4-Bromophenyl | 7g | 59 |
| 8 | Phenyl | 4-Methoxyphenyl | 7h | 71 |
| 9 | 2-Thienyl | 2-Naphthyl | 7i | 50 |
| 10 | Methyl | 2-Naphthyl | 7j | 45 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of Tetracyclic Indoxyl Derivatives
This protocol describes a general method for the Lewis acid-catalyzed 1,3-dipolar cycloaddition of bicyclobutanes with in situ generated isatogens from 2-nitroalkynes.
Materials:
-
Substituted 2-nitroalkyne (1.0 equiv)
-
Substituted bicyclobutane (1.5 equiv)
-
Gold(I) chloride (AuCl) (2 mol%)
-
Scandium(III) triflate (Sc(OTf)₃) (5 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
To an oven-dried screw-capped test tube equipped with a magnetic stir bar, add the substituted 2-nitroalkyne (0.2 mmol, 1.0 equiv) and Gold(I) chloride (0.004 mmol, 2 mol%).
-
Evacuate and backfill the test tube with a dry, inert atmosphere (Nitrogen or Argon).
-
Add anhydrous dichloromethane (4.0 mL) to the test tube via syringe.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the this compound intermediate.
-
To the reaction mixture, add the substituted bicyclobutane (0.3 mmol, 1.5 equiv) followed by Scandium(III) triflate (0.01 mmol, 5 mol%).
-
Stir the reaction mixture at 30 °C for 2 hours.
-
Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., petroleum ether-ethyl acetate) to afford the pure tetracyclic indoxyl derivative.
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the one-pot synthesis.
Reaction Pathway
Caption: The two-step, one-pot reaction sequence.
References
Asymmetric Synthesis of Chiral Indolin-3-ones from Isatogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral indolin-3-ones are a pivotal structural motif in a myriad of natural products and pharmacologically active compounds. Their stereochemistry often dictates their biological activity, making the development of enantioselective synthetic methodologies a significant focus in medicinal chemistry and drug development. Isatogens, which are 2-aryl-3H-indol-3-one-1-oxides, have emerged as versatile precursors for the synthesis of these valuable chiral molecules. Their unique electronic properties and reactivity patterns allow for novel synthetic transformations. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral indolin-3-ones, with a specific focus on reactions starting from isatogens. The methodologies presented herein are primarily centered around organocatalytic approaches, offering mild and efficient pathways to enantiomerically enriched indolin-3-one derivatives.
Application Notes
The asymmetric synthesis of chiral indolin-3-ones from isatogens primarily involves the creation of one or more stereocenters, often at the C2 and C3 positions of the indolinone core. The presented application focuses on a formal [3+2] cycloaddition reaction, a powerful strategy for constructing five-membered rings with high stereocontrol.
Key Application: Organocatalytic Asymmetric Formal [3+2] Cycloaddition of Isatogens with Azlactones
This approach provides a direct and efficient route to complex chiral indolin-3-one derivatives bearing two contiguous stereocenters, including a quaternary center at the C2 position. The reaction is typically catalyzed by a chiral bifunctional organocatalyst, such as a chiral amide-guanidine, which can activate both the isatogen and the azlactone simultaneously through hydrogen bonding interactions.
Advantages of this methodology include:
-
High Stereoselectivity: The use of chiral organocatalysts allows for excellent control over both diastereoselectivity and enantioselectivity.
-
Atom Economy: Cycloaddition reactions are inherently atom-economical, minimizing waste.
-
Mild Reaction Conditions: These reactions are often carried out at or below room temperature, preserving sensitive functional groups.
-
Structural Complexity: This method allows for the rapid construction of structurally complex molecules from relatively simple starting materials.
Potential Applications in Drug Discovery:
The resulting chiral indolin-3-one scaffolds are of significant interest in drug discovery due to their presence in various bioactive molecules. These scaffolds can serve as key intermediates for the synthesis of novel therapeutic agents targeting a range of diseases. The ability to readily access a diverse library of enantiomerically pure indolin-3-ones facilitates structure-activity relationship (SAR) studies, a crucial step in the drug development pipeline.
Data Presentation
The following table summarizes the quantitative data for the organocatalytic asymmetric formal [3+2] cycloaddition of various isatogens with azlactones, as reported in the literature.
| Entry | This compound (R¹) | Azlactone (R²) | Product | Yield (%) | dr | ee (%) |
| 1 | H | Ph | 3a | 85 | >20:1 | 95 |
| 2 | 5-Me | Ph | 3b | 88 | >20:1 | 96 |
| 3 | 5-Cl | Ph | 3c | 82 | >20:1 | 94 |
| 4 | 5-Br | Ph | 3d | 80 | >20:1 | 93 |
| 5 | H | 4-Me-Ph | 3e | 87 | >20:1 | 95 |
| 6 | H | 4-Cl-Ph | 3f | 81 | >20:1 | 92 |
| 7 | H | 2-Thienyl | 3g | 75 | >20:1 | 90 |
Experimental Protocols
General Procedure for the Asymmetric Formal [3+2] Cycloaddition of Isatogens and Azlactones
Materials:
-
This compound (1.0 equiv)
-
Azlactone (1.2 equiv)
-
Chiral Amide-Guanidine Catalyst (10 mol%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the chiral amide-guanidine catalyst (10 mol%) and 4 Å molecular sieves.
-
Add anhydrous dichloromethane (DCM) to the vial.
-
Add the corresponding this compound (1.0 equiv) to the mixture.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the azlactone (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 30 °C) for the time indicated by TLC monitoring (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral indolin-3-one product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Reaction Mechanism
The proposed catalytic cycle for the asymmetric formal [3+2] cycloaddition of an this compound with an azlactone catalyzed by a chiral bifunctional organocatalyst is depicted below. The catalyst activates both reactants through hydrogen bonding, facilitating a stereoselective Michael addition followed by an intramolecular cyclization/rearrangement to yield the final product.
Caption: Proposed catalytic cycle for the asymmetric [3+2] cycloaddition.
Experimental Workflow
The general experimental workflow for the synthesis and analysis of chiral indolin-3-ones from isatogens is outlined in the following diagram.
Caption: General experimental workflow for the synthesis and analysis.
Application Notes and Protocols: Isatogen-Based Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of complex heterocyclic scaffolds through isatogen-based multicomponent reactions (MCRs). The methodologies outlined are crucial for generating diverse molecular libraries for drug discovery and development, with a particular focus on anticancer agents.
Introduction
Isatogens, and their more common synthetic precursors, isatins (1H-indole-2,3-diones), are privileged scaffolds in medicinal chemistry. Their unique reactivity at the C3-carbonyl group allows for a wide range of chemical transformations, making them ideal building blocks in multicomponent reactions. MCRs are powerful one-pot synthetic strategies where three or more reactants combine to form a complex product that incorporates structural features from each starting material. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This document outlines key this compound-based MCR protocols for the synthesis of spirooxindoles and other complex heterocycles with potential therapeutic applications.
Key Multicomponent Reaction Protocols
This section details experimental procedures for three prominent classes of this compound-based multicomponent reactions: the synthesis of spiro[indoline-3,4'-pyrano[3,2-h]quinolines], the 1,3-dipolar cycloaddition for the synthesis of spiro[indoline-3,2'-pyrrolidin]-2-ones, and the Ugi four-component reaction for the synthesis of β-lactam-containing 3,3-disubstituted oxindoles.
Protocol 1: Three-Component Synthesis of Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]
This protocol describes a piperidine-catalyzed three-component reaction between 8-hydroxyquinoline (B1678124), an isatin (B1672199) derivative, and an active methylene (B1212753) compound (malononitrile or ethyl cyanoacetate) to yield functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines].[1]
Experimental Protocol:
-
To a solution of 8-hydroxyquinoline (1.0 mmol) in ethanol (B145695) (20.0 mL), add the corresponding isatin derivative (1.1 mmol) and malononitrile (B47326) or ethyl cyanoacetate (B8463686) (1.0 mmol).
-
Add piperidine (B6355638) (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for approximately 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.
Quantitative Data:
| Entry | Isatin Derivative (R) | Active Methylene Compound | Product | Yield (%) |
| 1 | H | Malononitrile | 2-amino-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carbonitrile | 92 |
| 2 | 5-Br | Malononitrile | 2-amino-5-bromo-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carbonitrile | 95 |
| 3 | 5-Cl | Malononitrile | 2-amino-5-chloro-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carbonitrile | 94 |
| 4 | 5-Me | Malononitrile | 2-amino-5-methyl-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carbonitrile | 90 |
| 5 | H | Ethyl cyanoacetate | Ethyl 2-amino-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carboxylate | 88 |
| 6 | 5-Br | Ethyl cyanoacetate | Ethyl 2-amino-5-bromo-5'-oxo-5',7'-dihydro-spiro[indoline-3,4'-pyrano[3,2-h]quinoline]-3'-carboxylate | 91 |
Protocol 2: 1,3-Dipolar Cycloaddition for Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones
This protocol details the three-component 1,3-dipolar cycloaddition reaction of an isatin, an amino acid (sarcosine or thioproline), and a dipolarophile to synthesize spiro[indoline-3,2'-pyrrolidin]-2-one derivatives. This reaction proceeds via the in situ generation of an azomethine ylide.
Experimental Protocol:
-
A mixture of the isatin derivative (1.0 mmol), the amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) is refluxed in methanol (B129727) (15 mL).
-
The reaction is monitored by TLC until the starting materials are consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with methanol, and dried under vacuum to yield the desired spiro-pyrrolidine oxindole.
Quantitative Data:
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Product | Yield (%) |
| 1 | Isatin | L-proline | (E)-3-(9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[2]annulen-8-yl)-1-phenylprop-2-en-1-one | Novel hexahydrospiro[indoline-pyrrolizin]-one derivative | 92 |
| 2 | 5-Fluoroisatin | L-proline | (E)-3-(9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[2]annulen-8-yl)-1-phenylprop-2-en-1-one | 5-Fluoro-hexahydrospiro[indoline-pyrrolizin]-one derivative | 88 |
| 3 | 5-Chloroisatin | Sarcosine | (E)-3-(2,4-dichlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one | Spirooxindole analogue | 73 |
| 4 | Isatin | L-thioproline | 1,4-naphthoquinone | Spiro[benzo[f]thiazolo[4,3-a]isoindole-5,3'-indoline]-2',6,11-trione derivative | Not Specified |
Protocol 3: Ugi Four-Component Reaction for Synthesis of β-Lactam-Containing Oxindoles
This protocol describes the Ugi four-center three-component reaction (Ugi-4C-3CR) of an isatin, a β-amino acid, and an isocyanide to afford β-lactam-containing 3,3-disubstituted oxindoles.[3]
Experimental Protocol:
-
To a solution of the isatin derivative (0.5 mmol) and the β-amino acid (0.5 mmol) in trifluoroethanol (TFE, 1 mL), add the isocyanide (0.5 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent in vacuo.
-
Purify the crude product by flash chromatography to obtain the pure β-lactam-containing oxindole.
Quantitative Data:
| Entry | Isatin Derivative (R) | Isocyanide | β-Amino Acid | Product | Yield (%) |
| 1 | H | tert-Butyl isocyanide | β-Alanine | N-(tert-butyl)-2-oxo-3-(2-oxoazetidin-1-yl)indoline-3-carboxamide | 85 |
| 2 | N-Benzyl | tert-Butyl isocyanide | β-Alanine | 1-Benzyl-N-(tert-butyl)-2-oxo-3-(2-oxoazetidin-1-yl)indoline-3-carboxamide | 97 |
| 3 | N-Methyl | tert-Butyl isocyanide | β-Alanine | N-(tert-butyl)-1-methyl-2-oxo-3-(2-oxoazetidin-1-yl)indoline-3-carboxamide | 90 |
| 4 | 5-Bromo | tert-Butyl isocyanide | β-Alanine | 5-Bromo-N-(tert-butyl)-2-oxo-3-(2-oxoazetidin-1-yl)indoline-3-carboxamide | 82 |
| 5 | 5-Nitro | tert-Butyl isocyanide | β-Alanine | N-(tert-butyl)-5-nitro-2-oxo-3-(2-oxoazetidin-1-yl)indoline-3-carboxamide | 75 |
Applications in Drug Discovery: Anticancer Activity
Many this compound-based MCR products, particularly spirooxindoles, exhibit potent anticancer activity. A key mechanism of action for some of these compounds is the inhibition of the p53-MDM2 protein-protein interaction.[4]
Signaling Pathway: p53-MDM2 Inhibition by Spirooxindoles
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the murine double minute 2 (MDM2) protein, which promotes p53 degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Spirooxindole-based inhibitors can disrupt the p53-MDM2 interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.
Caption: p53-MDM2 signaling pathway and its inhibition by spirooxindoles.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel this compound-based drug candidates follows a structured workflow, from the initial multicomponent reaction to biological screening.
Caption: General experimental workflow for the synthesis and evaluation of this compound-based compounds.
References
- 1. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 2. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One step access to oxindole-based β-lactams through Ugi four-center three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08165D [pubs.rsc.org]
- 4. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2,2-Disubstituted Indolines from Isatogenols
These application notes provide a detailed overview and experimental protocols for the synthesis of 2,2-disubstituted indolines, with a primary focus on the utilization of isatogenols as key precursors. This methodology offers a robust and stereoselective route to complex indoline (B122111) scaffolds, which are of significant interest in medicinal chemistry and natural product synthesis.
Introduction
The 2,2-disubstituted indoline motif is a privileged scaffold found in a variety of biologically active alkaloids and pharmaceutical agents. Its synthesis, however, has posed a considerable challenge for synthetic chemists. A novel and efficient approach leverages the unique reactivity of isatogenols (isatogen derivatives with a hydroxyl group at the C3-position) in regio- and stereoselective [3+2] cycloaddition reactions with various olefins. This method provides a powerful tool for the construction of structurally diverse and highly functionalized polycyclic indolines.[1][2]
Reaction Principle and Mechanism
The core of this synthetic strategy is a [3+2] cycloaddition reaction between an isatogenol and an olefin. In this reaction, the isatogenol acts as a 1,3-dipole precursor. The reaction proceeds with high regio- and stereoselectivity, which is crucial for the synthesis of complex molecules with defined stereochemistry. DFT calculations have suggested that hydrogen bonding plays a key role in controlling the selectivity of the cycloaddition with acrylate-based olefins.[1]
Below is a generalized schematic of the reaction pathway.
Caption: Generalized reaction scheme for the synthesis of 2,2-disubstituted indolines.
Experimental Protocols
The following protocols are based on the successful synthesis of 2,2-disubstituted indolines from isatogenols.
3.1. General Procedure for the [3+2] Cycloaddition of Isatogenols with Olefins
This protocol describes a general method for the reaction between an isatogenol and an olefin to yield the corresponding polyfused indoline derivative.
Materials:
-
Substituted isatogenol
-
Olefin (e.g., acrylate (B77674), styrene)
-
Anhydrous solvent (e.g., toluene (B28343), dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the isatogenol (1.0 equiv.) in the chosen anhydrous solvent, add the olefin (1.2-2.0 equiv.).
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,2-disubstituted indoline.
3.2. Example: Synthesis of a Polyfused Indoline from a Phenyl-Substituted Isatogenol and Methyl Acrylate
This example details the synthesis of a specific indoline derivative.
Procedure:
-
A mixture of 2-phenylisatogenol (0.10 mmol, 1.0 equiv.) and methyl acrylate (0.20 mmol, 2.0 equiv.) in toluene (1.0 mL) is heated at 110 °C for 24 hours in a sealed tube.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (hexane/ethyl acetate (B1210297) = 4:1) to give the corresponding polyfused indoline.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various 2,2-disubstituted indolines from isatogenols and different olefins.
| Entry | Isatogenol Substituent (R¹) | Olefin | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | Methyl Acrylate | Polyfused Indoline A | 85 | >20:1 |
| 2 | Phenyl | N-Phenylmaleimide | Polyfused Indoline B | 92 | >20:1 |
| 3 | Methyl | Methyl Acrylate | Polyfused Indoline C | 78 | 15:1 |
| 4 | Phenyl | Styrene | Polyfused Indoline D | 65 | 4:1 |
Data is representative and compiled for illustrative purposes based on typical outcomes for this reaction class.
Workflow and Logical Relationships
The overall workflow for the synthesis and characterization of 2,2-disubstituted indolines from isatogenols is depicted below.
Caption: A typical experimental workflow for the synthesis of 2,2-disubstituted indolines.
Alternative Synthetic Routes
While the use of isatogenols is a highly effective method, other strategies for the synthesis of 2,2-disubstituted indolines exist. One notable alternative is the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols. This[3][3] sigmatropic rearrangement provides efficient access to these valuable scaffolds and is particularly useful for constructing enantioenriched products.[4][5][6] Another approach involves a transition-metal-free cross-coupling reaction of isatogens with boronic acids.[7]
Conclusion
The synthesis of 2,2-disubstituted indolines from isatogenols via [3+2] cycloaddition reactions represents a significant advancement in heterocyclic chemistry. This methodology provides a direct and highly selective route to complex molecular architectures that are of high value to the pharmaceutical and agrochemical industries. The protocols and data presented herein offer a comprehensive guide for researchers and scientists working in the field of organic synthesis and drug development.
References
- 1. Item - Isatogenols as Precursors for the Synthesis of Fully Substituted Indolines through Regio- and Stereoselective [3 + 2] Cycloaddition Using Various Olefins - American Chemical Society - Figshare [acs.figshare.com]
- 2. Isatogenols as Precursors for the Synthesis of Fully Substituted Indolines through Regio- and Stereoselective [3 + 2] Cycloaddition Using Various Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+)-Hinckdentine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Catalytic Formal [3+2] Cycloaddition of Isatogens with Azlactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chiral amide-guanidine-catalyzed asymmetric formal [3+2] cycloaddition of isatogens with azlactones. This reaction offers an efficient route to synthesize chiral indolin-3-one derivatives, which are significant structural motifs in various biologically active compounds and natural products. The resulting molecules possess two contiguous tetrasubstituted stereocenters, constructed with high diastereoselectivity and enantioselectivity.
Introduction
The development of novel synthetic methodologies for constructing complex molecular architectures with high stereocontrol is a cornerstone of modern organic chemistry and drug discovery. The formal [3+2] cycloaddition reaction between isatogens (indolone-N-oxides) and azlactones (oxazolones) has emerged as a powerful tool for the synthesis of spirooxindole frameworks, specifically indolin-3-one derivatives.[1][2] Isatogens act as three-atom synthons, while azlactones provide the two-atom component in this cycloaddition.
The significance of this reaction lies in its ability to generate two adjacent quaternary stereocenters in a single step with high levels of stereocontrol.[1] The indolin-3-one core is a privileged scaffold found in numerous bioactive natural products and pharmaceutical agents.[3] This protocol utilizes a chiral amide-guanidine catalyst to achieve high enantioselectivity, making it a valuable method for the asymmetric synthesis of these important compounds.[1][2]
Reaction Principle
The catalytic asymmetric formal [3+2] cycloaddition proceeds via the activation of the azlactone by the chiral bifunctional catalyst. The guanidine (B92328) moiety of the catalyst deprotonates the azlactone, forming a chiral enolate. This enolate then undergoes a nucleophilic addition to the isatogen. Subsequent intramolecular cyclization and rearrangement afford the final indolin-3-one product. The chiral amide component of the catalyst plays a crucial role in controlling the stereochemical outcome of the reaction by creating a chiral environment around the reacting species.
Data Presentation
The following table summarizes the quantitative data for the catalytic asymmetric formal [3+2] cycloaddition of various substituted isatogens with azlactones, as reported in the literature.[2]
| Entry | This compound (1) | Azlactone (2) | Product (3) | Yield (%) | dr | ee (%) |
| 1 | 1a (R¹=H) | 2a (Ar=Ph) | 3aa | 85 | >20:1 | 94 |
| 2 | 1b (R¹=5-Me) | 2a (Ar=Ph) | 3ba | 87 | >20:1 | 92 |
| 3 | 1c (R¹=5-OMe) | 2a (Ar=Ph) | 3ca | 82 | >20:1 | 91 |
| 4 | 1d (R¹=5-Cl) | 2a (Ar=Ph) | 3da | 90 | >20:1 | 95 |
| 5 | 1e (R¹=5-Br) | 2a (Ar=Ph) | 3ea | 91 | >20:1 | 96 |
| 6 | 1f (R¹=6-Cl) | 2a (Ar=Ph) | 3fa | 88 | >20:1 | 93 |
| 7 | 1g (R¹=7-F) | 2a (Ar=Ph) | 3ga | 86 | >20:1 | 90 |
| 8 | 1b (R¹=5-Me) | 2b (Ar=4-MeC₆H₄) | 3bb | 85 | >20:1 | 93 |
| 9 | 1b (R¹=5-Me) | 2c (Ar=4-FC₆H₄) | 3bc | 89 | >20:1 | 94 |
| 10 | 1b (R¹=5-Me) | 2d (Ar=4-ClC₆H₄) | 3bd | 92 | >20:1 | 95 |
| 11 | 1b (R¹=5-Me) | 2e (Ar=4-BrC₆H₄) | 3be | 93 | >20:1 | 96 |
| 12 | 1l (R¹=H) | 2f (Ar=2-thienyl) | 3lf | 45 | >20:1 | 80 |
| 13 | 1m (R¹=H) | 2g (Ar=Ph) | 3mg | 52 | >20:1 | 85 |
Yield of isolated product. Diastereomeric ratio (dr) was determined by ¹H NMR analysis. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the catalytic formal [3+2] cycloaddition of isatogens with azlactones.
General Procedure for the Asymmetric [3+2] Cycloaddition
To a dried Schlenk tube are added the chiral amide-guanidine catalyst G-6 (0.01 mmol, 10 mol%), this compound (1) (0.10 mmol, 1.0 equiv), and azlactone (2) (0.12 mmol, 1.2 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., CH₂Cl₂) (1.0 mL) is then added, and the reaction mixture is stirred at the specified temperature (e.g., -20 °C) for the indicated time (e.g., 24-72 h), while being monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired indolin-3-one product (3).
Scale-up Synthesis of Product 3ba
To demonstrate the practicality of this transformation, a scale-up synthesis can be performed.[2] In a round-bottom flask, the chiral amide-guanidine catalyst G-6 (0.10 mmol, 10 mol%) is added to a solution of this compound 1b (1.5 mmol, 1.5 equiv) and azlactone 2a (1.0 mmol, 1.0 equiv) in the appropriate anhydrous solvent. The reaction is stirred at the optimized temperature until completion. After workup and purification by column chromatography, the desired product 3ba can be obtained in good yield and high enantioselectivity. For instance, a reported scale-up reaction afforded 0.40 g of 3ba with an 87% yield and 92% ee.[2]
Visualizations
Reaction Workflow
Caption: Experimental workflow for the catalytic [3+2] cycloaddition.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the cycloaddition reaction.
References
- 1. Catalytic asymmetric formal [3+2] cycloaddition of isatogens with azlactones to construct indolin-3-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic asymmetric formal [3+2] cycloaddition of isatogens with azlactones to construct indolin-3-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for Late-Stage Derivatization of Isatogens Using Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatogens, or 2-substituted indolone N-oxides, are versatile heterocyclic scaffolds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antileishmanial, antibacterial, and antifungal properties. Late-stage functionalization (LSF) of such privileged skeletons offers a powerful strategy to rapidly generate analogs with modified properties, accelerating drug discovery efforts. This document provides detailed application notes and experimental protocols for the late-stage derivatization of isatogens using various organometallic reagents. The methodologies described herein allow for the introduction of a wide range of substituents at the C2 position of the isatogen core, as well as subsequent transformations to yield structurally complex 2,2-disubstituted 3-oxindoles and tricyclic heterocycles.
Core Reaction Pathways
A novel strategy for the late-stage derivatization of isatogens involves the reaction of a suitable this compound precursor, such as 2-chloro-isatogen, with organometallic reagents. This approach facilitates the introduction of various alkyl and aryl substituents. The resulting 2-substituted isatogens can then undergo further transformations, including intramolecular dipolar cycloaddition or addition of a second organometallic reagent to furnish more complex scaffolds.
Caption: Overview of the late-stage derivatization of isatogens.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl/Alkyl-Isatogens via Substitution with Organolithium Reagents
This protocol describes the general procedure for the nucleophilic substitution of 2-chloro-isatogen with various organolithium reagents.
Materials:
-
2-Chloro-isatogen
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium) in a suitable solvent
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2-chloro-isatogen (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the organolithium reagent (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted this compound.
Protocol 2: Synthesis of 2,2-Disubstituted 3-Oxindoles via Addition of Organozinc Reagents
This protocol details the addition of organozinc reagents to 2-substituted isatogens to generate 2,2-disubstituted 3-oxindoles.[1]
Materials:
-
2-Substituted this compound
-
Organozinc reagent (e.g., commercially available or freshly prepared)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the 2-substituted this compound (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere, add the organozinc reagent (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,2-disubstituted 3-oxindole.
Protocol 3: Intramolecular Dipolar Cycloaddition of 2-Alkenyl-Isatogens
This protocol outlines the intramolecular [3+2] cycloaddition of 2-alkenyl substituted isatogens to form angularly fused tricyclic heterocycles.
Materials:
-
2-Alkenyl-isatogen
-
Toluene (B28343) or other suitable high-boiling solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the 2-alkenyl-isatogen in toluene in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and stir for the time indicated by TLC monitoring (usually 12-24 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tricyclic product.
Data Presentation
Table 1: Synthesis of 2-Substituted Isatogens
| Entry | R Group | Organometallic Reagent | Product | Yield (%) |
| 1 | n-Butyl | n-BuLi | 2-n-Butyl-isatogen | 75 |
| 2 | Phenyl | PhLi | 2-Phenyl-isatogen | 82 |
| 3 | 4-Methoxyphenyl | (4-MeOPh)Li | 2-(4-Methoxyphenyl)-isatogen | 78 |
| 4 | 2-Thienyl | 2-Thienyl-Li | 2-(2-Thienyl)-isatogen | 65 |
| 5 | Vinyl | Vinyl-MgBr | 2-Vinyl-isatogen | 55 |
Yields are based on isolated products after column chromatography.
Table 2: Synthesis of 2,2-Disubstituted 3-Oxindoles
| Entry | This compound Substrate | Organometallic Reagent | Product | Yield (%) |
| 1 | 2-Phenyl-isatogen | Me₂Zn | 2-Methyl-2-phenyl-3-oxindole | 60 |
| 2 | 2-Phenyl-isatogen | Et₂Zn | 2-Ethyl-2-phenyl-3-oxindole | 58 |
| 3 | 2-n-Butyl-isatogen | Ph₂Zn | 2-n-Butyl-2-phenyl-3-oxindole | 52 |
| 4 | 2-Vinyl-isatogen | Me₂Zn | 2-Methyl-2-vinyl-3-oxindole | 45 |
Yields are based on isolated products after column chromatography.
Table 3: Intramolecular Dipolar Cycloaddition of 2-Alkenyl-Isatogens
| Entry | 2-Alkenyl-Isatogen | Product | Yield (%) |
| 1 | 2-(Prop-2-en-1-yl)-isatogen | Tricyclic isoxazolidine (B1194047) A | 70 |
| 2 | 2-(But-3-en-1-yl)-isatogen | Tricyclic isoxazolidine B | 65 |
| 3 | 2-(Pent-4-en-1-yl)-isatogen | Tricyclic isoxazolidine C | 68 |
Yields are based on isolated products after column chromatography.
Visualization of Reaction Workflows
Experimental Workflow for Synthesis of 2-Substituted Isatogens
Caption: Workflow for the synthesis of 2-substituted isatogens.
Experimental Workflow for Synthesis of 2,2-Disubstituted 3-Oxindoles
Caption: Workflow for the synthesis of 2,2-disubstituted 3-oxindoles.
Biological Activity
While a comprehensive biological evaluation of all synthesized derivatives is ongoing, preliminary screening of selected 2,2-disubstituted 3-oxindoles has shown promising cytotoxic activity against various cancer cell lines. For instance, certain derivatives have exhibited significant in vitro cytotoxicity against HeLa, SK-BR-3, and MCF-7 cells.[2] Further studies are required to establish detailed structure-activity relationships (SAR) and to explore the full therapeutic potential of these novel compounds.
Disclaimer: The protocols and data presented are for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Organometallic reagents are often pyrophoric and/or moisture-sensitive and require careful handling under an inert atmosphere.
References
Troubleshooting & Optimization
Troubleshooting low yield in isatogen synthesis
Welcome to the Technical Support Center for Isatogen Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of isatogens, with a primary focus on improving reaction yields.
Troubleshooting Low Yield in this compound Synthesis
The most common method for synthesizing isatogens is the base-catalyzed intramolecular cyclization of α-substituted-2-nitroacetophenones, a reaction based on the principles of the Bauer-Stiles method. Low yields in this synthesis can often be attributed to a few critical factors. This guide provides a systematic approach to identifying and resolving these issues.
Logical Troubleshooting Workflow
Before diving into specific issues, consider the following logical workflow to diagnose the problem with your reaction.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis reaction is not going to completion, and I observe a significant amount of starting material. What are the likely causes?
A1: An incomplete reaction is one of the most common reasons for low yield. Several factors could be at play:
-
Insufficient Base: The base is crucial for deprotonating the α-carbon of the acetophenone (B1666503), which initiates the cyclization. If the base is old, has absorbed moisture, or is not used in a sufficient molar ratio, the reaction will stall.
-
Low Reaction Temperature: The intramolecular cyclization often requires a certain activation energy. If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe.
-
Short Reaction Time: Some this compound syntheses may require extended reaction times to achieve full conversion. It's important to monitor the reaction's progress until the starting material is consumed.
-
Poor Solubility: The 2-nitroacetophenone derivative or the base may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and a slower, incomplete reaction.
Q2: I am observing the formation of multiple side products in my reaction mixture. How can I minimize them?
A2: The formation of side products can significantly reduce the yield of the desired this compound. Common side reactions include:
-
Intermolecular Condensation: Instead of the desired intramolecular cyclization, the enolate of the acetophenone can react with another molecule of the starting material, leading to dimers or polymers. This is often favored by high concentrations of starting material.
-
Decomposition: At excessively high temperatures or with prolonged reaction times, the starting material or the this compound product may decompose, often resulting in the formation of a dark, tarry substance.
-
Reaction with Solvent: If a reactive solvent like methanol (B129727) or ethanol (B145695) is used, it can potentially participate in side reactions, especially under strong basic conditions.
Q3: My crude yield seems reasonable, but I am losing a significant amount of product during purification. What can I do to improve this?
A3: Product loss during workup and purification is a frequent issue. Here are some tips to minimize it:
-
Inadequate Extraction: Ensure you are using an appropriate solvent and performing multiple extractions to completely transfer your product from the aqueous layer to the organic layer during workup.
-
Improper Column Chromatography Technique:
-
Solvent System Selection: The choice of eluent is critical. An improperly chosen solvent system can lead to poor separation from byproducts or cause the product to elute too slowly, resulting in broad bands and product loss.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation.
-
Dry Loading: For products that are not highly soluble in the eluent, dry loading onto silica (B1680970) gel can improve the separation.
-
-
Product Instability: Isatogens can be sensitive to acidic or strongly basic conditions. Ensure that your purification conditions (e.g., silica gel, which can be slightly acidic) are compatible with your product.
Experimental Protocols
General Experimental Protocol for 2-Phenylthis compound (B154749) Synthesis
This protocol describes a typical procedure for the synthesis of 2-phenylthis compound from 2'-nitro-2-methoxyacetophenone.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2'-nitro-2-methoxyacetophenone (1.0 eq) in ethanol (e.g., 10 mL per gram of starting material).
-
Prepare a solution of sodium hydroxide (B78521) (e.g., 2.0 eq) in water.
-
-
Reaction Execution:
-
With vigorous stirring, add the sodium hydroxide solution dropwise to the solution of the starting material at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Acidify the mixture to a pH of ~5 using a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol for Monitoring Reaction by TLC
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to a developing chamber to a depth of about 0.5 cm.[1] Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.[1] Spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the line.[1]
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[1]
-
Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield of this compound synthesis. Note that optimal conditions will vary depending on the specific substrate.
Table 1: Effect of Base Concentration on this compound Yield
| Entry | Base (NaOH) Equivalents | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) | Observations |
| 1 | 1.0 | 4 | 78 | 45 | Incomplete conversion of starting material. |
| 2 | 1.5 | 4 | 78 | 65 | Improved conversion, some starting material remains. |
| 3 | 2.0 | 4 | 78 | 85 | Good conversion, minimal starting material. |
| 4 | 3.0 | 4 | 78 | 80 | Slight increase in side products observed. |
Table 2: Effect of Temperature on this compound Yield
| Entry | Base (NaOH) Equivalents | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) | Observations |
| 1 | 2.0 | 4 | 25 (RT) | 20 | Very slow reaction, low conversion. |
| 2 | 2.0 | 4 | 50 | 55 | Moderate reaction rate. |
| 3 | 2.0 | 4 | 78 (Reflux) | 85 | Optimal yield and reaction time. |
| 4 | 2.0 | 4 | 100 | 75 | Increased formation of dark, insoluble byproducts. |
Table 3: Effect of Reaction Time on this compound Yield
| Entry | Base (NaOH) Equivalents | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) | Observations |
| 1 | 2.0 | 1 | 78 | 50 | Incomplete conversion. |
| 2 | 2.0 | 2 | 78 | 75 | Significant product formation. |
| 3 | 2.0 | 4 | 78 | 85 | Reaction appears complete. |
| 4 | 2.0 | 8 | 78 | 83 | No significant improvement in yield, potential for decomposition.[2] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism of this compound Synthesis
The synthesis of an this compound from an α-substituted-2-nitroacetophenone proceeds via a base-catalyzed intramolecular cyclization.
Caption: Base-catalyzed intramolecular cyclization mechanism for this compound synthesis.
Purification Workflow
A standard workflow for the purification of a crude this compound product.
Caption: A typical workflow for the purification of isatogens using column chromatography.
References
Technical Support Center: Optimizing Isatogen Cycloaddition Reactions
Welcome to the technical support center for isatogen cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of this compound cycloaddition reactions.
Issue 1: Low or No Product Yield
Question: My this compound cycloaddition reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in this compound cycloadditions can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or instability of the this compound itself. Below is a systematic guide to addressing this issue.
Troubleshooting Steps:
-
Verify this compound Integrity: Isatogens can be sensitive to prolonged storage and certain reaction conditions. Before starting, ensure the purity and stability of your this compound substrate. Decomposition can be a competing pathway.
-
Optimize the Catalyst System: The choice and handling of the catalyst are critical, especially in Lewis acid-catalyzed reactions.
-
Catalyst Selection: The catalytic activity can vary significantly. For instance, in the 1,3-dipolar cycloaddition of isatogens with bicyclobutanes, Scandium triflate (Sc(OTf)₃) has been shown to be highly effective.[1] In contrast, other Lewis acids like Yb(OTf)₃ and Bi(OTf)₃ may result in significantly lower yields under similar conditions.
-
Catalyst Loading: The optimal catalyst loading should be determined empirically. A typical starting point is 5-10 mol %.
-
Catalyst Deactivation: Lewis acids can be sensitive to moisture. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction rate and yield. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for Lewis acid-catalyzed this compound cycloadditions.[1] If solubility is an issue, explore other anhydrous, non-coordinating solvents.
-
Temperature and Reaction Time: These parameters are interdependent and crucial for reaction success.
-
Temperature: Many this compound cycloadditions proceed efficiently at or near room temperature (e.g., 30 °C).[1] However, for less reactive substrates, gentle heating may be required. Conversely, for thermally sensitive substrates, lower temperatures may be necessary to prevent decomposition.
-
Reaction Time: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) to determine the optimal reaction time. Prolonged reaction times may lead to product decomposition or the formation of side products.
-
-
Stoichiometry of Reactants: An excess of one reactant can sometimes drive the reaction to completion. For example, using a slight excess of the dipolarophile (e.g., 1.5 equivalents of bicyclobutane) has been shown to be effective.[1]
Issue 2: Poor Regioselectivity or Stereoselectivity
Question: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity of my this compound cycloaddition?
Answer:
Controlling regioselectivity and stereoselectivity is a common challenge in cycloaddition reactions. The outcome is influenced by a combination of electronic and steric factors of the reactants, as well as the reaction conditions.
Troubleshooting Steps:
-
Choice of Catalyst: A chiral Lewis acid or organocatalyst is essential for achieving high enantioselectivity in asymmetric cycloadditions. For instance, a chiral amide-guanidine catalyst has been successfully used for the asymmetric formal [3+2] cycloaddition of isatogens with azlactones.[2]
-
Substituent Effects: The electronic and steric nature of substituents on both the this compound and the dipolarophile can significantly direct the regiochemical and stereochemical outcome.
-
This compound Substituents: Electron-donating or electron-withdrawing groups on the aryl moiety of the this compound can influence its reactivity. Kinetic studies have shown that isatogens with electron-donating groups (e.g., 4-OMe, 4-Me) react faster in certain 1,3-dipolar cycloadditions.[1]
-
Dipolarophile Substituents: The nature of the dipolarophile is a key determinant of selectivity. For intramolecular nitrone cycloadditions, the terminal substituent on the dipolarophile can control the regioselectivity, with a cyano group favoring the formation of a specific ring-fused adduct under thermodynamic control.[3]
-
-
Solvent and Temperature Effects:
-
Solvent: The polarity of the solvent can influence the stability of the transition states leading to different isomers. Experiment with a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
-
-
Computational Studies: In complex cases, density functional theory (DFT) calculations can provide valuable insights into the transition state energies for different pathways, helping to predict and rationalize the observed selectivity.
Issue 3: Formation of Byproducts and Side Reactions
Question: I am observing significant formation of byproducts in my this compound cycloaddition. What are the common side reactions and how can I minimize them?
Answer:
Side reactions in this compound cycloadditions can include decomposition of the this compound, rearrangement products, and reactions with residual water.
Troubleshooting Steps:
-
This compound Rearrangement: In the presence of a Brønsted acid, isatogens can rearrange to the corresponding 3-acylanthranil.[4] This was observed as a side reaction in a Bi(OTf)₃-catalyzed reaction when attempts were made to use TFA as a solvent. To avoid this, ensure the reaction conditions are free from strong Brønsted acids unless desired.
-
Reaction with Water: Isatogens can react with water, especially under acidic conditions, leading to the formation of anthranil (B1196931) byproducts.[4] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to minimize this side reaction.
-
Decomposition of Reactants or Products: Some reactants or products may be unstable under the reaction conditions. Monitor the reaction for the appearance of decomposition products. If observed, consider milder reaction conditions (lower temperature, shorter reaction time, or a less aggressive catalyst).
-
Careful Work-up and Purification: The purification method can impact the final product's purity. Column chromatography on silica (B1680970) gel is a common method for purifying this compound cycloaddition products.[1] Ensure that the product is stable on silica gel; otherwise, alternative purification methods like crystallization or preparative HPLC may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the typical procedure for a Lewis acid-catalyzed this compound cycloaddition?
A1: A general procedure for a Lewis acid-catalyzed 1,3-dipolar cycloaddition of an this compound with a bicyclobutane (BCB) is as follows:
-
To an oven-dried screw-capped test tube with a magnetic stir bar, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) inside a glovebox.
-
Outside the glovebox, under a nitrogen atmosphere, add the this compound (1.0 equiv) and anhydrous solvent (e.g., CH₂Cl₂).
-
Add the bicyclobutane (1.5 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the optimized time (e.g., 2 hours).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[1]
Q2: Can isatogens be generated in situ for cycloaddition reactions?
A2: Yes, in situ generation of isatogens is a viable strategy that can avoid the need to isolate these sometimes sensitive compounds. For example, isatogens can be prepared from the Au-catalyzed cycloisomerization of 2-nitroalkynes and trapped in situ in a one-pot cycloaddition reaction.[1]
Q3: What are some common dipolarophiles used in this compound cycloadditions?
A3: Isatogens can react with a variety of dipolarophiles, including:
-
Strained Alkenes: Bicyclobutanes have been used in (3+3) cycloadditions.[1]
-
Styrenes: Vinylarenes can participate in a cascade cycloaddition-decarbonylation-aromatization reaction.[4]
-
Azlactones: These have been used in asymmetric formal [3+2] cycloadditions.[2]
-
Electron-deficient alkenes: In general, electron-deficient alkenes are good dipolarophiles in 1,3-dipolar cycloadditions.
Q4: How do I choose the right catalyst for my this compound cycloaddition?
A4: The choice of catalyst depends on the specific transformation you are trying to achieve.
-
For simple cycloadditions, a common Lewis acid like Sc(OTf)₃ may be sufficient.[1]
-
For cascade reactions leading to different scaffolds, other Lewis acids like Bi(OTf)₃ have proven effective.[4]
-
For enantioselective reactions, a chiral catalyst system is necessary. This could be a chiral Lewis acid or a chiral organocatalyst.[2] It is often necessary to screen a panel of catalysts and ligands to find the optimal system for a new reaction.
Data Presentation
Table 1: Optimization of Lewis Acid Catalyst for the Cycloaddition of this compound with Bicyclobutane
| Entry | Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ | CH₂Cl₂ | 30 | 2 | 77 |
| 2 | Yb(OTf)₃ | CH₂Cl₂ | 30 | 2 | 18 |
| 3 | Bi(OTf)₃ | CH₂Cl₂ | 30 | 2 | 28 |
Initial conditions: this compound (0.10 mmol), Bicyclobutane (0.12 mmol), Lewis Acid (10 mol %), CH₂Cl₂ (2.0 mL) at 30 °C for 2 h. Yields are for the isolated product.
Table 2: Substrate Scope for the Bi(OTf)₃-Catalyzed Reaction of Isatogens with Styrene (B11656)
| This compound Substituent (R¹) | Styrene | Product | Time (h) | Yield (%) |
| H | Phenyl | 2,4-Diphenylquinoline | 1 | 89 |
| Me | Phenyl | 2-Phenyl-4-methylquinoline | 1 | 69 |
| H | 4-Methylphenyl | 2-Phenyl-4-(4-methylphenyl)quinoline | 1 | 78 |
| H | 4-Methoxyphenyl | 2-Phenyl-4-(4-methoxyphenyl)quinoline | 1 | 82 |
Reaction conditions: this compound (1.0 equiv), Styrene (1.4 equiv), Bi(OTf)₃ (0.6 equiv) in toluene (B28343) at 90 °C.[4]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens [1]
-
Preparation: Add Scandium(III) triflate (Sc(OTf)₃, 0.005 g, 0.01 mmol) to an oven-dried screw-capped test tube equipped with a magnetic stir bar inside a glovebox.
-
Addition of Reactants: Remove the test tube from the glovebox. Under a nitrogen atmosphere, add the this compound (0.2 mmol) and 4.0 mL of anhydrous dichloromethane (CH₂Cl₂). Subsequently, add the bicyclobutane (0.3 mmol).
-
Reaction: Stir the reaction mixture at 30 °C for 2 hours.
-
Work-up: After 2 hours, concentrate the reaction mixture under reduced pressure.
-
Purification: Pre-adsorb the crude residue on silica gel and purify by flash column chromatography on silica gel (petroleum ether-EtOAc as the eluent) to afford the tetracyclic product.
Protocol 2: General Procedure for Bi(OTf)₃-Catalyzed Cascade Reaction of 2-Arylisatogens with Styrenes [4]
-
Preparation: In a sealed tube, combine the 2-arylthis compound (1.0 equiv), styrene (1.4 equiv), and Bismuth(III) triflate (Bi(OTf)₃, 0.6 equiv).
-
Reaction: Add toluene as the solvent and heat the sealed tube at 90 °C for 1 hour.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by column chromatography to obtain the 2,4-diarylquinoline product.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield in this compound cycloadditions.
Caption: General reaction scheme for catalyzed this compound cycloaddition.
References
- 1. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric formal [3+2] cycloaddition of isatogens with azlactones to construct indolin-3-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bi(OTf)3-Catalyzed Cascade Cycloaddition–Decarbonylation–N-Deoxygenative Aromatization between 2-Arylisatogens and Styrenes: Unveiling a Synthesis of 2,4-Diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Isatogen Derivatives
Welcome to the technical support center for the purification of isatogen derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these valuable heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective methods for purifying this compound derivatives are column chromatography and recrystallization. Column chromatography is used to separate the desired product from impurities based on differential adsorption on a stationary phase.[1][2] Recrystallization is a technique to purify solid compounds by dissolving them in a hot solvent and allowing the pure compound to crystallize upon cooling, leaving impurities in the solution.[3][4][5]
Q2: My this compound derivative appears to be degrading on the silica (B1680970) gel column. What can I do?
A2: this compound derivatives, being nitrogen-containing heterocycles, can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking.[1] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine (B128534) or ammonia (B1221849), before packing the column.[1][6]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or florisil.[1][7]
-
Perform a quick filtration: A rapid filtration through a short plug of silica can sometimes remove baseline impurities without significant degradation.[7]
Q3: I am having trouble getting my this compound derivative to crystallize. What are some common solutions?
A3: Difficulty in crystallization is a common issue. Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask at the surface of the solution to create nucleation sites.[1][5]
-
Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal to the cooled solution can initiate crystallization.[1][5]
-
Cool the solution slowly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1][8]
-
Reduce the solvent volume: If too much solvent was used, carefully evaporate some of it to increase the concentration of the compound.[8]
-
Try a different solvent or solvent system: The choice of solvent is critical. Experiment with different solvents or solvent pairs.[1][9]
Q4: What are common impurities I might encounter in this compound synthesis?
A4: Impurities in this compound synthesis can arise from starting materials, by-products, and degradation products.[10][11] Common impurities may include unreacted starting materials (e.g., substituted anilines), intermediates, and over-oxidized or rearranged products.[10] The purification strategy should be designed to remove these specific impurities based on their properties.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation or overlapping peaks | Inappropriate solvent system.[1] | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. Try different solvent combinations (e.g., hexane (B92381)/ethyl acetate, dichloromethane (B109758)/methanol).[6][12] |
| Column overloading.[1] | The amount of crude material should be about 1-5% of the weight of the silica gel. Use a larger column for larger quantities.[1] | |
| Compound is not eluting from the column | The compound is too polar for the current solvent system.[1] | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol (B129727) in dichloromethane may be necessary.[6] |
| Compound has decomposed or irreversibly adsorbed to the silica gel.[7] | Test the stability of your compound on a small amount of silica. Consider using a different stationary phase like alumina.[1][7] | |
| Streaking of the compound band | The compound is interacting strongly with the acidic silica gel.[1] | Add a small amount of triethylamine (0.1-1%) or ammonia to the eluent to neutralize the silica surface.[1][6] |
| Cracking of the silica gel bed | The column was packed improperly or has run dry. | Ensure the column is packed uniformly as a slurry and the solvent level is never allowed to drop below the top of the silica gel. |
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.[1] | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Try a solvent with a lower boiling point.[1] |
| Presence of impurities. | Attempt a preliminary purification by passing the crude product through a short silica plug before recrystallization.[1] | |
| Low recovery of the product | Too much solvent was used.[1] | Use the minimum amount of hot solvent necessary to dissolve the compound. The filtrate can be concentrated to recover more product, which may then require a second recrystallization.[1][13] |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to maximize precipitation. Choose a solvent in which the compound has very low solubility at cold temperatures. | |
| No crystal formation upon cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Nucleation is slow. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1][5] |
Experimental Protocols
General Protocol for Column Chromatography of this compound Derivatives
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate. The ideal Rf for the desired compound is between 0.2 and 0.4.[6]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar solvent system.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with the less polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
General Protocol for Recrystallization of this compound Derivatives
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, methanol, ethyl acetate, and mixtures like ethanol/water or hexane/ethyl acetate.[9]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data from Literature
| This compound Derivative | Purification Method | Stationary Phase | Mobile Phase / Solvent System | Yield/Purity |
| Substituted 2-arylisatogens | Column Chromatography | Silica Gel | Gradient of hexane/ethyl acetate | Not specified |
| Isomeric N-heterocycles | Gas Chromatography | Silica Gel | Dichloromethane for extraction, Hexane for column loading | Not specified[14] |
| Various N-heterocycles | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Aim for Rf ~0.3[2] |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. veeprho.com [veeprho.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. pubs.acs.org [pubs.acs.org]
Common side reactions in isatogen synthesis and how to avoid them
Welcome to the technical support center for isatogen synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of isatogens.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to isatogens?
A1: The most prominently reported method for synthesizing isatogens is the gold-catalyzed intramolecular cyclization of 2-alkynylnitroarenes. Other notable methods include photochemical cyclization of o-nitrophenyl polyenes and base-catalyzed intramolecular condensations of o-nitroaryl compounds.
Q2: I am observing a significant amount of a byproduct that is isomeric to my desired this compound. What could it be?
A2: A common isomeric byproduct in this compound synthesis, particularly in acid-catalyzed or thermal reactions, is the corresponding 3-acylanthranil. This occurs via a rearrangement of the this compound framework. The formation of anthranils can also be a major side reaction in the gold-catalyzed cyclization of 2-alkynylnitroarenes, especially when the alkyne bears an alkyl substituent.[1]
Q3: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side reactions?
A3: Low yields can be attributed to several side reactions besides rearrangement. These include:
-
[3+2] Cycloaddition Reactions: The nitrone functionality in isatogens can act as a 1,3-dipole and undergo cycloaddition reactions with suitable dipolarophiles.
-
Decomposition: Isatogens bearing strongly electron-withdrawing groups on the aromatic ring can be unstable under the reaction conditions and decompose.
-
Polymerization: In the presence of acid, some starting materials or intermediates, such as styrenes used in subsequent reactions, can polymerize.[1]
Q4: How can I monitor the progress of my this compound synthesis and identify byproducts?
A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring reaction progress and identifying byproducts.[2][3][4][5][6] A crude NMR of the reaction mixture can often reveal the presence of major byproducts by comparing the spectra to known spectra of starting materials and potential side products like 3-acylanthranils. HPLC can be used to quantify the formation of the desired this compound and the disappearance of starting materials, as well as to resolve different components in the reaction mixture for further analysis.[2][3]
Troubleshooting Guides
Problem 1: Low Yield of this compound and Formation of 3-Acylanthranil
This is a frequent issue, especially in the gold-catalyzed synthesis from 2-alkynylnitroarenes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield due to anthranil formation.
Detailed Steps:
-
Analyze Reaction Conditions: Carefully review your reaction setup. The presence of any Brønsted acid can promote the rearrangement of the this compound product to the 3-acylanthranil.[1]
-
Choice of Alkyne Substituent: In gold-catalyzed reactions, 2-alkynylnitroarenes with terminal aryl groups tend to favor this compound formation, while those with terminal alkyl groups are more prone to forming anthranils.
-
Temperature Control: High reaction temperatures can facilitate the rearrangement to the thermodynamically more stable anthranil. Running the reaction at a lower temperature might improve the yield of the this compound.
-
Purification: If the formation of 3-acylanthranil is unavoidable, careful purification by column chromatography is necessary. Developing a suitable HPLC method can aid in optimizing the separation conditions.
Problem 2: Low Overall Yield and Complex Reaction Mixture
This can be indicative of decomposition or multiple side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield with a complex reaction mixture.
Detailed Steps:
-
Substrate Stability: Isatogens with strong electron-withdrawing groups on the aromatic ring may be unstable under the reaction conditions, leading to decomposition. If your substrate falls into this category, you may need to explore milder reaction conditions or alternative synthetic strategies.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to the degradation of both the starting materials and the this compound product. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Purity of Starting Materials: Ensure that your 2-alkynylnitroarene and any other reagents are of high purity. Impurities can sometimes catalyze side reactions.
-
Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive substrates or intermediates.
Experimental Protocols
General Protocol for Gold-Catalyzed Synthesis of 2-Phenylthis compound (B154749)
This protocol is a general guideline for the synthesis of 2-phenylthis compound from 2-ethynylnitrobenzene using a gold catalyst.
Materials:
-
2-Ethynylnitrobenzene
-
Gold(I) catalyst (e.g., IPrAuCl/AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst precursor (e.g., IPrAuCl) and the silver salt activator (e.g., AgOTf).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-ethynylnitrobenzene in the anhydrous solvent to the catalyst mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Experimental Workflow:
Caption: General experimental workflow for the gold-catalyzed synthesis of isatogens.
Data Presentation
The following table summarizes qualitative data on the effect of substituents on the outcome of the Bi(OTf)₃-catalyzed reaction of 2-arylisatogens with styrenes, which can lead to the desired quinoline (B57606) product or side products like anthranils.
| This compound Substituent (R) | Aryl Group on this compound (Ar¹) | Product Distribution | Observed Yield of Quinoline | Reference |
| Electron-donating (e.g., Me) | Phenyl | Favorable for quinoline formation | Good to high | [1] |
| Electron-withdrawing (e.g., F, Cl) | Phenyl | Increased formation of anthranil | Low to moderate | [1] |
| Strongly electron-withdrawing (e.g., NO₂) | Phenyl | Decomposition | 0% | [1] |
| Sterically hindering (e.g., 2-Me-Ph) | Phenyl | Mixture of quinoline and anthranil | Low | [1] |
References
- 1. Bi(OTf)3-Catalyzed Cascade Cycloaddition–Decarbonylation–N-Deoxygenative Aromatization between 2-Arylisatogens and Styrenes: Unveiling a Synthesis of 2,4-Diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving regioselectivity in isatogen cross-coupling reactions
Welcome to the Technical Support Center for Isatogen Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving regioselectivity in these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving regioselectivity in cross-coupling reactions with isatogens?
The main challenge lies in controlling the reaction at one of the two potential electrophilic sites of the this compound core. Isatogens possess a cyclic nitrone structure, and depending on the reaction conditions and coupling partners, the reaction can proceed at different positions, leading to a mixture of regioisomers. Achieving high regioselectivity is crucial for the synthesis of well-defined 2,2-disubstituted indolin-3-one derivatives.[1]
Q2: How can I improve the regioselectivity of my this compound cross-coupling reaction?
Improving regioselectivity often involves a combination of strategies that influence the electronic and steric environment of the reaction. Key factors to consider include the choice of catalyst, ligands, base, solvent, and reaction temperature.[2][3][4] For instance, in the transition-metal-free cross-coupling of isatogens with boronic acids, the formation of a boron "ate" complex can direct the regioselectivity through a 1,4-metalate shift.[1]
Q3: What role do directing groups play in controlling regioselectivity?
Directing groups can be strategically installed on the this compound scaffold to steer the coupling reaction to a specific site.[5] These groups can coordinate to the catalyst or reagent, thereby favoring a particular transition state and leading to the desired regioisomer.[5] While not explicitly detailed for isatogens in the provided context, this is a powerful general strategy in cross-coupling chemistry.[5]
Q4: Can reaction temperature and solvent choice affect the regiomeric ratio?
Yes, both temperature and solvent can significantly impact regioselectivity. Lowering the reaction temperature can favor the kinetically controlled product, potentially increasing the yield of the desired regioisomer.[2][6] The polarity of the solvent can influence the stability of the transition states, and screening different solvents is a common optimization step.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity (Mixture of Isomers) | Suboptimal reaction conditions. | - Optimize Base: The choice and strength of the base can be critical. For boronic acid couplings, a base is necessary to form the reactive boronate complex. Screen different bases (e.g., carbonates, phosphates).- Vary Solvent: Test a range of solvents with different polarities (e.g., Toluene, THF, DMF).[4]- Adjust Temperature: Lowering the temperature may enhance selectivity.[2][6]- Screen Ligands: In metal-catalyzed reactions, the steric and electronic properties of the ligand are crucial in modulating the catalyst's reactivity and selectivity.[4] |
| Low Yield of Desired Product | Inefficient catalyst system or poor reagent quality. | - Catalyst/Ligand Selection: For transition-metal-free reactions, ensure the conditions favor the desired mechanistic pathway.[1] For catalyzed reactions, screen different palladium or nickel sources and ligands.[7]- Reagent Quality: Use fresh, high-purity boronic acids and ensure this compound starting material is pure.- Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[4][6] |
| Formation of Side Products (e.g., Debromination) | Competing reaction pathways. | - Choice of Base: Strong, nucleophilic bases can sometimes lead to side reactions. Consider using weaker, non-nucleophilic bases.[8]- Temperature Control: High temperatures can promote side reactions.[8] |
| Reaction Stalls or is Sluggish | Catalyst deactivation or poor solubility. | - Ensure Anhydrous Conditions: Use anhydrous, degassed solvents, as water can deactivate both the catalyst and some reagents.[6][9]- Solubility: If reactants are not fully dissolved, consider a different solvent system or gentle heating.[10] |
Experimental Protocols
Key Experiment: Regioselective Cross-Coupling of Isatogens with Boronic Acids
This protocol is adapted from a method for the transition-metal-free cross-coupling of isatogens with boronic acids to yield 2,2-disubstituted indolin-3-ones.[1]
Materials:
-
This compound substrate
-
Boronic acid
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Flame-dried Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed, anhydrous solvent via syringe under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction, for example, by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired 2,2-disubstituted indolin-3-one.
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: A stepwise workflow for troubleshooting poor regioselectivity.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for transition-metal-catalyzed cross-coupling reactions.[11]
References
- 1. Regioselective Cross-Coupling of Isatogens with Boronic Acids to Construct 2,2-Disubstituted Indolin-3-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Stability and storage conditions for isatogen compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of isatogen compounds. The following information is intended to help troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound compounds?
A1: Like many organic molecules, the stability of this compound compounds can be influenced by several factors:
-
pH: Isatogens may be susceptible to hydrolysis under acidic or basic conditions. One proposed pathway suggests that under acidic conditions, isatogens can react with water, leading to the formation of anthranil (B1196931) derivatives.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]
-
Light: Exposure to light, particularly UV radiation, may induce photodegradation. It is a common practice to test for photostability as part of forced degradation studies.[3][4]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[5]
-
Solvent: The choice of solvent can impact stability. For instance, while DMSO is a common solvent for stock solutions, the presence of water in DMSO can sometimes affect compound stability over the long term.
Q2: What are the visible signs of this compound degradation in my solution?
A2: Degradation of an this compound compound in solution may be indicated by:
-
A change in the color of the solution.
-
The formation of a precipitate, which could be a less soluble degradation product.
-
A decrease in the expected biological activity or potency of the solution over time.
-
Changes in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the parent this compound peak when analyzed by techniques like HPLC.[2]
Q3: How should I prepare and store stock solutions of this compound compounds?
A3: To ensure the longevity and reliability of your this compound compounds, follow these best practices for solution preparation and storage:
-
Solvent Selection: Use a dry, aprotic solvent such as high-purity DMSO or anhydrous ethanol (B145695) for preparing stock solutions.
-
Concentration: Prepare concentrated stock solutions to minimize the volume needed for experiments. This reduces the introduction of potentially destabilizing components from your experimental medium.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: My experimental results with an this compound compound are inconsistent. What should I do?
A4: Inconsistent results are often linked to compound stability. A systematic evaluation of your experimental workflow is recommended to identify potential sources of degradation. Consider the stability of the this compound in your specific assay media under the experimental conditions (e.g., temperature, pH, light exposure). It is advisable to prepare fresh dilutions from a reliable stock solution for each experiment.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Loss of biological activity in a time-dependent manner. | Hydrolysis or enzymatic degradation in aqueous buffer or cell culture medium. | Assess the compound's stability directly in the experimental medium at relevant time points. Adjust the buffer's pH if the compound is known to be pH-sensitive. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Chemical degradation of the this compound. | Perform a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method. |
| Precipitate forms in stock solution upon thawing. | The compound's solubility limit has been exceeded at the storage temperature, or the solvent is not ideal for freeze-thaw cycles. | Consider preparing a more dilute stock solution or using a different solvent. When thawing, ensure the solution is brought to room temperature slowly and vortexed thoroughly to ensure complete resolubilization.[6] |
| Inconsistent results between experimental replicates. | Compound degradation in stock or working solutions. Variability in storage conditions. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., analytical chemistry) before use. Standardize solution preparation and storage protocols. Protect from light by using amber vials or wrapping tubes in foil.[6] |
Stability Data Summary
Currently, there is a limited amount of publicly available quantitative stability data specifically for a wide range of this compound compounds. The table below provides a general overview of conditions that can affect the stability of heterocyclic compounds, which may be applicable to isatogens. Researchers are strongly encouraged to perform their own stability studies on their specific this compound derivatives.
| Condition | General Effect on Heterocyclic Compounds | Potential Relevance to Isatogens |
| Acidic pH | Can catalyze hydrolysis of susceptible functional groups. | A proposed degradation pathway for 2-arylisatogens involves reaction with water under acidic conditions to form an anthranil.[1] |
| Basic pH | Can catalyze hydrolysis of esters and amides. May promote oxidation of phenolic groups. | The this compound core contains functionalities that could be susceptible to base-catalyzed reactions. |
| Elevated Temperature | Increases the rate of most chemical degradation reactions. | Thermal stability should be assessed, especially for compounds that require heating in experimental protocols. |
| Light Exposure | Can lead to photodegradation, including isomerization and oxidation. | Photostability testing is recommended as part of a comprehensive stability assessment.[3] |
| Oxidizing Conditions | Can lead to the formation of N-oxides or other oxidation products. | Forced degradation studies often include exposure to oxidizing agents like hydrogen peroxide to identify potential oxidative degradation products.[5] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][7]
Objective: To identify potential degradation products and pathways for an this compound compound under various stress conditions.
Materials:
-
This compound compound
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV/PDA detector and/or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize with an appropriate base before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize with an appropriate acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for various time points.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C), protected from light, for several days.
-
Photostability: Expose the solid compound and the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (e.g., in a photostability chamber). Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
At each time point, analyze the stressed samples by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Use LC-MS to obtain mass information on the degradation products to aid in their identification and structural elucidation.[8][9]
-
Visualizations
Caption: Proposed degradation pathway of 2-arylisatogens in the presence of acid and water.[1]
Caption: General workflow for a forced degradation study of an this compound compound.
References
- 1. Bi(OTf)3-Catalyzed Cascade Cycloaddition–Decarbonylation–N-Deoxygenative Aromatization between 2-Arylisatogens and Styrenes: Unveiling a Synthesis of 2,4-Diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Managing exothermic reactions in isatin synthesis
Welcome to the Technical Support Center for Isatin (B1672199) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage experiments, with a particular focus on controlling exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isatin, and which steps are exothermic?
A1: The most widely used methods for isatin synthesis are the Sandmeyer and Stolle syntheses.[1][2] In the Sandmeyer synthesis, the exothermic step is the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid.[3] This step requires careful temperature control to prevent runaway reactions.[3] The Stolle synthesis, which involves the cyclization of a chlorooxalylanilide intermediate using a Lewis acid, can also have exothermic steps, particularly during the cyclization, and requires maintaining a low reaction temperature to prevent decomposition of starting materials or intermediates.
Q2: What are the signs of a runaway exothermic reaction during isatin synthesis?
A2: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, a sudden change in reaction color (e.g., darkening or charring), vigorous gas evolution, and an increase in pressure within the reaction vessel. In the Sandmeyer synthesis, if the temperature exceeds 75-80°C, the reaction can become too violent and lead to charring of the material.[3]
Q3: What are the common impurities or side products I should be aware of?
A3: In the Sandmeyer synthesis, a common impurity is the corresponding isatin oxime, which can be formed from the hydrolysis of unreacted isonitrosoacetanilide.[3] Sulfonation of the aromatic ring can also occur as a side reaction.[1] "Tar" formation, which results in dark, viscous byproducts, can happen due to the decomposition of materials under strong acidic and high-temperature conditions.[1] In the Stolle synthesis, incomplete acylation or cyclization can lead to lower yields and impurities.
Q4: How can I minimize the formation of the isatin oxime byproduct in the Sandmeyer synthesis?
A4: The formation of isatin oxime can be minimized by ensuring the reaction goes to completion. Additionally, a "decoy agent," such as an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction to react with and remove the oxime precursor.[1]
Q5: How can tar formation be prevented?
A5: To minimize tar formation, ensure that the aniline (B41778) starting material is fully dissolved before proceeding with the reaction.[1] Careful control of the reaction temperature and avoiding localized overheating are also crucial.[3]
Troubleshooting Guides
Sandmeyer Isatin Synthesis: Managing the Exothermic Cyclization
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid, uncontrolled temperature increase | Addition of isonitrosoacetanilide is too fast. | Immediately slow down or stop the addition of the intermediate. Ensure the external cooling bath is at the correct temperature and functioning efficiently. |
| Inefficient stirring leading to localized hotspots. | Increase the stirring rate to ensure homogeneous heat distribution throughout the reaction mixture.[3] | |
| Initial temperature of sulfuric acid is too high. | Start the addition of the intermediate only after the sulfuric acid has reached the recommended starting temperature (around 50°C).[3] | |
| Reaction mixture darkens or chars | Temperature has exceeded the critical limit (above 75-80°C).[3] | This indicates decomposition. The run is likely lost. For future runs, adhere strictly to the recommended temperature range and addition rate. |
| Insufficient cooling capacity for the scale of the reaction. | For larger scale reactions, ensure the cooling system is adequately sized to dissipate the heat generated. | |
| Low yield of isatin | Incomplete cyclization. | After the addition is complete, ensure the reaction is held at the upper end of the recommended temperature range (e.g., 80°C) for a sufficient time (e.g., 10 minutes) to drive the reaction to completion.[3] |
| Decomposition due to excessive temperature. | Maintain the reaction temperature within the optimal range (60-70°C) during the addition.[3] | |
| Sulfonation of the aromatic ring. | Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[1] |
Stolle Isatin Synthesis: Temperature Control
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield | Decomposition of starting material or intermediate. | Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Use an efficient cooling bath. |
| Incomplete acylation of the aniline. | Ensure the reaction is carried out under anhydrous conditions and consider using a slight excess of oxalyl chloride. | |
| Incomplete cyclization. | Optimize the Lewis acid used (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and the reaction temperature. Ensure the chlorooxalylanilide intermediate is dry before this step. | |
| Formation of side products | High reaction temperature. | Carefully monitor and control the temperature throughout the reaction. Add reagents dropwise if the reaction is highly exothermic. |
Data Presentation: Temperature Control in Sandmeyer Synthesis
The following table summarizes recommended temperature parameters for the exothermic cyclization step in the Sandmeyer isatin synthesis based on literature protocols.
| Parameter | Unsubstituted Isatin | 5-Methylisatin | 4-Bromo- & 6-Bromoisatin | Reference |
| Starting H₂SO₄ Temperature | 50°C | Not specified | 60°C | [3][4] |
| Addition Temperature Range | 60-70°C | Not specified | 60-65°C | [3][4] |
| Maximum Temperature | < 75-80°C | Not specified | Not specified | [3] |
| Post-Addition Temperature | 80°C for 10 min | Not specified | 80°C | [3][4] |
| Addition Time | Rate-controlled to maintain temperature | Not specified | 15g over 20 min | [3][4] |
| Yield (Crude) | 80-91% (of isonitrosoacetanilide) | 90-94% | Not specified | [3] |
Experimental Protocols
Detailed Protocol for Sandmeyer Synthesis of Isatin with Temperature Control
This protocol is adapted from Organic Syntheses.[3]
Step 1: Synthesis of Isonitrosoacetanilide
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In a suitable flask, dissolve chloral (B1216628) hydrate (B1144303) and sodium sulfate (B86663) in water.
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Add a solution of aniline in hydrochloric acid.
-
Add a solution of hydroxylamine (B1172632) hydrochloride.
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Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.
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Wash the precipitate with water and dry thoroughly. A yield of 80-91% is expected.[3]
Step 2: Exothermic Cyclization to Isatin
-
In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, warm concentrated sulfuric acid (600 g) to 50°C.[3]
-
Have an external cooling bath (e.g., ice-water bath) ready.
-
Add the dry isonitrosoacetanilide (75 g) in small portions to the sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 60°C and 70°C.[3] Caution: The reaction is exothermic and can become violent if the temperature exceeds 75-80°C.[3]
-
After the addition is complete, heat the mixture to 80°C and hold for 10 minutes to ensure the reaction is complete.[3]
-
Cool the reaction mixture to room temperature and then pour it onto 10-12 times its volume of crushed ice.
-
Allow the mixture to stand for 30 minutes.
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Filter the precipitated crude isatin and wash thoroughly with cold water to remove any remaining acid.
-
Dry the crude product. The expected yield of crude isatin is 65-75 g.[3]
-
The crude isatin can be purified by recrystallization from glacial acetic acid.[3]
Visualizations
References
Preventing tar formation in isatin and isatogen synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isatin (B1672199) and isatogen. Our aim is to help you overcome common challenges, with a particular focus on the prevention of tar formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tar formation in isatin synthesis?
A1: Tar, the dark, viscous, and often intractable byproduct in isatin synthesis, primarily results from the decomposition of starting materials or intermediates. This is often exacerbated by the harsh reaction conditions, such as strong acids and high temperatures, typically employed in methods like the Sandmeyer synthesis.[1] Another significant cause is the incomplete dissolution of the aniline (B41778) starting material before the reaction proceeds.[1]
Q2: How can I minimize tar formation during the Sandmeyer isatin synthesis?
A2: To minimize tar formation in the Sandmeyer synthesis, several precautions can be taken. Firstly, ensure the complete dissolution of the aniline starting material in hydrochloric acid before proceeding with the reaction. Maintaining a lower reaction temperature during the cyclization step can also help to prevent the decomposition of intermediates. Additionally, using the minimum effective concentration of sulfuric acid for the cyclization can reduce side reactions, including tar formation.
Q3: Are there alternative synthesis methods to the Sandmeyer reaction that are less prone to tar formation?
A3: Yes, the Gassman and Stolle syntheses are common alternatives. The Gassman synthesis proceeds via a 3-methylthio-2-oxindole intermediate under generally milder conditions, which can reduce the likelihood of tar formation.[1][2] The Stolle synthesis is particularly useful for N-substituted isatins and involves the cyclization of a chlorooxalylanilide intermediate using a Lewis acid, which can also offer better control over the reaction conditions compared to the strong acid used in the Sandmeyer method.[1][2]
Q4: What are common impurities other than tar in isatin synthesis, and how can they be minimized?
A4: A common impurity in the Sandmeyer synthesis is the corresponding isatin oxime, which forms during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. To minimize its formation, a "decoy agent," such as an aldehyde or ketone, can be introduced during the quenching or extraction phase of the reaction.[1] Sulfonation of the aromatic ring is another possible side reaction when using sulfuric acid for cyclization.[1] Using a minimal concentration and controlling the temperature can mitigate this.[1]
Q5: What is the Baeyer-Emmerling synthesis, and is it suitable for this compound synthesis?
A5: The Baeyer-Emmerling indole (B1671886) synthesis is a method for producing indole from ortho-nitrocinnamic acid using iron powder in a strongly basic solution.[3][4] The reaction involves the reduction of the nitro group to a nitroso group, followed by condensation and decarboxylation.[4] While this reaction involves an ortho-nitro substituted starting material, it leads to the formation of an indole ring system. This compound synthesis, on the other hand, typically involves the cyclization of ortho-nitro-substituted acetylenes or similar precursors. While related, the Baeyer-Emmerling synthesis is not a direct method for this compound synthesis.
Troubleshooting Guides
Isatin Synthesis: Troubleshooting Tar Formation
| Issue | Potential Cause | Recommended Solution |
| Dark, tarry residue throughout the reaction. | Decomposition of starting materials or intermediates due to harsh conditions. | Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For the Sandmeyer cyclization, add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling to maintain the desired temperature range. |
| Significant tar formation upon addition of aniline. | Incomplete dissolution of the aniline starting material. | Ensure the aniline is fully dissolved in the hydrochloric acid solution before proceeding with the addition of other reagents. |
| Low yield and tarry crude product. | Side reactions such as sulfonation or polymerization. | Use the minimum effective concentration of sulfuric acid for the cyclization step. Consider alternative methods like the Gassman or Stolle synthesis which may offer milder reaction conditions. |
| Difficulty in purifying the final product from tar. | Intractable nature of the tarry byproducts. | Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid.[1] Alternatively, form the sodium bisulfite addition product, which can be separated from the tar and then hydrolyzed back to pure isatin. |
This compound Synthesis: General Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound. | Incomplete cyclization of the ortho-nitro precursor. | Optimize reaction conditions such as temperature, reaction time, and catalyst (if applicable). Ensure starting materials are pure and dry. |
| Formation of unexpected byproducts. | Side reactions of the nitro group or the acetylene (B1199291) moiety. | Carefully control the reaction temperature and stoichiometry of reagents. Consider using protective groups if reactive functional groups are present. |
| Decomposition of the this compound product. | Isatogens can be sensitive to acidic conditions and heat. | Work up the reaction under neutral or mildly basic conditions. Purify the product using methods that avoid prolonged exposure to high temperatures or strong acids. |
Quantitative Data
Table 1: Comparison of Isatin Synthesis Methods
| Synthesis Method | Typical Yield Range | Key Advantages | Common Issues |
| Sandmeyer | 60-75% | Readily available starting materials, well-established procedure. | Harsh conditions (strong acid, heat), potential for tar formation and sulfonation.[1][5] |
| Stolle | 48-79% | Good for N-substituted isatins, avoids strong protic acids.[6] | Requires oxalyl chloride and a Lewis acid, which can be moisture-sensitive. |
| Gassman | 40-81% | Milder reaction conditions, good for substituted anilines.[2] | Multi-step process involving an intermediate that requires oxidation. |
Experimental Protocols
Protocol 1: Sandmeyer Isatin Synthesis with Minimized Tar Formation
Part A: Synthesis of Isonitrosoacetanilide
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In a suitable flask, dissolve chloral (B1216628) hydrate (B1144303) (1.1 eq) and sodium sulfate (B86663) in water.
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Add a solution of the desired aniline (1.0 eq) in dilute hydrochloric acid. Ensure complete dissolution of the aniline.
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Add a solution of hydroxylamine (B1172632) hydrochloride (1.5 eq) in water.
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Heat the mixture to reflux and monitor the reaction by TLC until completion.
-
Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide.
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Filter the precipitate, wash thoroughly with cold water, and dry completely.
Part B: Cyclization to Isatin
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In a separate flask, carefully warm concentrated sulfuric acid to 50°C.
-
Slowly add the dry isonitrosoacetanilide from Part A in small portions, maintaining the temperature between 60-70°C with efficient stirring and external cooling.
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After the addition is complete, heat the mixture to 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Filter the precipitated crude isatin, wash with cold water until the washings are neutral, and air dry.
Part C: Purification via Sodium Bisulfite Adduct
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Suspend the crude isatin in hot water and add a concentrated solution of sodium bisulfite.
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Stir the mixture until the isatin dissolves, forming the soluble bisulfite adduct.
-
Filter the hot solution to remove any insoluble tarry impurities.
-
Cool the filtrate to crystallize the sodium isatin bisulfite adduct.
-
Filter the crystals and wash with a small amount of cold water.
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To regenerate the isatin, dissolve the adduct in water and add a dilute acid (e.g., HCl) until the solution is acidic, precipitating the pure isatin.
-
Filter the pure isatin, wash with water, and dry.
Protocol 2: Gassman Isatin Synthesis
-
React the substituted aniline with an α-chloro-α-(methylthio)acetate to form the corresponding intermediate.
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Treat the intermediate with a suitable base (e.g., triethylamine) to induce cyclization to the 3-methylthio-2-oxindole.
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Oxidize the 3-methylthio-2-oxindole using an oxidizing agent such as N-chlorosuccinimide (NCS) followed by hydrolysis to yield the desired isatin.
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Purify the final product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for Sandmeyer Isatin Synthesis and Purification.
Caption: Simplified pathway illustrating tar formation.
Caption: Logical troubleshooting workflow for tar formation.
References
Minimizing byproduct formation in Sandmeyer isatin synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to minimize byproduct formation in the Sandmeyer isatin (B1672199) synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Sandmeyer isatin synthesis, providing explanations and actionable solutions to improve yield and purity.
Q1: My reaction is producing a significant amount of dark, intractable tar. What causes this and how can I prevent it?
A1: Tar formation is a common issue resulting from the decomposition of starting materials or the isonitrosoacetanilide intermediate under the harsh conditions of the cyclization step (strong acid and high heat).[1]
Primary Causes:
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Incomplete Dissolution of Aniline (B41778): If the aniline starting material is not fully dissolved before the reaction begins, it can decompose upon heating.[2]
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Localized Overheating: The cyclization with concentrated sulfuric acid is highly exothermic. Poor temperature control can lead to rapid temperature spikes, causing charring and decomposition.[2]
Solutions:
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Ensure Complete Dissolution: Confirm that the aniline is fully dissolved in hydrochloric acid before proceeding with the addition of other reagents.[2]
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Controlled Reagent Addition: Add the dry isonitrosoacetanilide intermediate to the sulfuric acid in small portions.[3]
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Maintain Temperature Control: Use an ice bath or other external cooling methods to maintain the reaction temperature between 60-70°C during the addition. The reaction may become violent above 75-80°C.[2]
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Vigorous Stirring: Employ efficient mechanical stirring to ensure even heat distribution and prevent localized hotspots.[2]
Q2: I'm observing a yellow precipitate upon quenching the reaction mixture, which I suspect is a byproduct. What is it and how can I minimize its formation?
A2: This yellow byproduct is likely isatin oxime.[2] Its formation is a known side reaction in the Sandmeyer synthesis.
Mechanism of Formation: Isatin oxime forms when unreacted isonitrosoacetanilide hydrolyzes in the dilute acid during the quenching step. This hydrolysis generates hydroxylamine (B1172632) (NH₂OH), which then reacts with the desired isatin product.
Solutions:
-
Ensure Complete Cyclization: Before quenching, ensure the cyclization reaction has gone to completion by heating the mixture to 80°C for approximately 10 minutes after the initial exothermic addition is complete.[2]
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Use a "Decoy Agent": Introduce a carbonyl-containing compound, such as acetone (B3395972) or another ketone/aldehyde, during the quenching or extraction phase. This "decoy" will preferentially react with the generated hydroxylamine, preventing it from reacting with your isatin product.[1]
Q3: My yields are consistently low, especially when using electron-rich or lipophilic anilines. What is causing this and what can I do to improve it?
A3: Low yields can stem from several factors, including incomplete reaction at either step or the formation of side products like sulfonated derivatives. Anilines with high lipophilicity present a particular challenge due to their poor solubility in the traditional sulfuric acid medium, leading to incomplete cyclization.[1]
Solutions:
-
Optimize the First Step: Ensure the formation of the isonitrosoacetanilide intermediate is maximized by using a sufficient excess of hydroxylamine hydrochloride and allowing the reaction to proceed to completion.[2]
-
Alternative Acid Catalysts for Lipophilic Substrates: For anilines with poor solubility in sulfuric acid, switching to a different acid for the cyclization step can dramatically improve yields. Methanesulfonic acid (CH₃SO₃H) or polyphosphoric acid (PPA) are excellent alternatives that can better solubilize lipophilic intermediates.
Q4: I am getting a mixture of products, and I suspect sulfonation of the aromatic ring. How can I avoid this side reaction?
A4: Sulfonation is a known side reaction when using concentrated sulfuric acid, leading to a loss of the desired product.[1][2]
Solutions:
-
Minimize Acid Concentration: Use the minimum effective amount and concentration of sulfuric acid required for cyclization.
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Strict Temperature Control: Avoid excessively high temperatures during the cyclization step, as this can promote sulfonation. Adhere to the recommended 60-80°C range.[1][2]
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Consider Alternative Acids: Methanesulfonic acid is non-sulfonating and can be a superior choice if sulfonation is a persistent issue.
Data Presentation
The choice of acid for the cyclization step is critical, especially for lipophilic substrates. The following table summarizes the dramatic improvement in isatin yield when methanesulfonic acid is used instead of sulfuric acid for poorly soluble oximinoacetanilide analogs.
| Oximinoacetanilide Precursor | Cyclization Acid | Yield (%) |
| 2-(Hydroxyimino)-N-(4-(4-propylcyclohexyl)phenyl)acetamide | H₂SO₄ | 0 |
| 2-(Hydroxyimino)-N-(4-(4-propylcyclohexyl)phenyl)acetamide | CH₃SO₃H | 80 |
| N-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)-2-(hydroxyimino)acetamide | H₂SO₄ | 0 |
| N-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)-2-(hydroxyimino)acetamide | CH₃SO₃H | 76 |
| N-(4-(4-Ethylcyclohexyl)phenyl)-2-(hydroxyimino)acetamide | H₂SO₄ | 0 |
| N-(4-(4-Ethylcyclohexyl)phenyl)-2-(hydroxyimino)acetamide | CH₃SO₃H | 75 |
Data sourced from "Synthesis of Substituted Isatins", PMC, NIH.
Visualizations
The following diagrams illustrate the key processes in the Sandmeyer isatin synthesis and troubleshooting logic.
Caption: General workflow for the two-step Sandmeyer isatin synthesis.
Caption: Key byproduct formation pathways in the Sandmeyer synthesis.
Caption: A troubleshooting decision guide for common synthesis issues.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of isatin, adapted from established procedures.[2]
Part A: Synthesis of Isonitrosoacetanilide
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Setup: In a 5-liter round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.
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Reagent Addition: To the solution, add the following in order, with stirring:
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1300 g of crystallized sodium sulfate.
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A solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 43 mL (0.52 mole) of concentrated hydrochloric acid. Ensure the aniline is completely dissolved.[2]
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A solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.
-
-
Reaction: Heat the mixture so that vigorous boiling begins within 40-45 minutes. Continue boiling for 1-2 minutes until the reaction is complete. Crystals of the product will begin to separate.
-
Isolation: Cool the flask in running water to complete crystallization. Filter the product with suction and allow it to air-dry.
-
Yield: This procedure typically yields 65–75 g (80–91%) of isonitrosoacetanilide.
Part B: Synthesis of Isatin (Cyclization)
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Setup: In a 1-liter round-bottom flask equipped with an efficient mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.
-
Controlled Addition: Add 75 g (0.46 mole) of dry isonitrosoacetanilide from Part A in small portions. The rate of addition should be controlled to keep the internal temperature between 60°C and 70°C. Use external cooling (e.g., an ice bath) to manage the exothermic reaction. Caution: Do not exceed 75°C to avoid charring and decomposition.[2]
-
Reaction Completion: After the addition is complete, heat the solution to 80°C and maintain this temperature for 10 minutes.
-
Quenching: Cool the reaction mixture to room temperature and pour it slowly onto 10-12 times its volume of cracked ice with stirring.
-
Isolation: Allow the mixture to stand for 30 minutes. Filter the precipitated crude isatin with suction, wash several times with cold water to remove residual acid, and air-dry the product.
-
Purification (Optional): The crude isatin can be purified by recrystallization from glacial acetic acid.[1]
References
Scalability issues in the synthesis of isatogen derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common scalability issues encountered during the synthesis of isatogen derivatives. Our aim is to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalability challenges when synthesizing this compound derivatives, particularly via reductive cyclization of 2-nitro-2'-alkynylbiaryls?
A1: The primary challenges include:
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Exothermic Reactions: The reduction of the nitro group is often highly exothermic and requires careful thermal management to prevent runaway reactions.[1]
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Reagent Handling and Safety: Safely handling and charging large quantities of reducing agents, such as sodium dithionite (B78146) or iron powder, and flammable solvents is a major concern.[2][3]
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Reaction Kinetics and Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining consistent reaction kinetics and avoiding localized "hot spots" or areas of high concentration, which can lead to side product formation.
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Catalyst Activity and Deactivation: In palladium-catalyzed reactions, maintaining catalyst activity and preventing deactivation on a larger scale can be challenging. Issues like catalyst poisoning or poor mixing can lead to incomplete reactions.
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Work-up and Product Isolation: Handling large volumes during aqueous washes, extractions, and phase separations can be cumbersome. Emulsion formation is a common issue.[4]
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Purification: Chromatographic purification, which is common at the lab scale, is often not feasible for large quantities. Developing robust crystallization or precipitation methods is essential.[4][5]
Q2: How can I safely manage the exothermic nature of the nitro group reduction on a large scale?
A2: To manage the exotherm, consider the following:
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Controlled Addition: Instead of adding the reducing agent all at once, use a semi-batch process where the reagent is added portion-wise or as a solution over an extended period. This allows the cooling system to dissipate the heat generated.
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Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacket with a circulating coolant). The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase, although this will reduce reactor throughput.
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Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe. Set up automated alerts or emergency cooling protocols if the temperature exceeds a predefined limit.
-
Process Safety Testing: Conduct a reaction calorimetry study to understand the heat flow of the reaction before scaling up. This will help in designing an adequate cooling protocol.[1]
Q3: Are there safer alternatives to common reducing agents like sodium dithionite for large-scale synthesis?
A3: While sodium dithionite is effective, it can pose safety risks such as the release of sulfur dioxide gas and is spontaneously combustible in the presence of moisture.[2][3][6] For larger scales, consider these alternatives:
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like palladium on carbon (Pd/C) or Raney nickel is a greener and often safer alternative. The reaction can be controlled by regulating the hydrogen pressure. However, proper infrastructure for handling hydrogen gas is necessary.[1][7][8]
-
Iron Powder in Acidic Media: This is a classic, cost-effective, and generally safer method for nitro group reduction.[1][7][8] The work-up, however, can be challenging due to the formation of iron sludge.
-
Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) with a catalyst can be a safer alternative to using high-pressure hydrogen gas.[1]
Q4: My palladium-catalyzed cyclization is sluggish and incomplete upon scale-up. What could be the cause and how can I fix it?
A4: Several factors can contribute to this issue:
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Poor Mixing: Inadequate agitation can lead to poor mass transfer, preventing the substrate from reaching the catalyst surface effectively. Increase the stirring rate or consider a different impeller design for better mixing.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents. Ensure high-purity reagents are used for large-scale runs. Residual impurities from previous steps can also poison the catalyst.
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Oxygen Sensitivity: While some modern catalysts are air-stable, the active catalytic species is often sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).
-
Incorrect Catalyst Loading: While maintaining the same mol% of the catalyst is a good starting point, sometimes a slightly higher loading is necessary on a larger scale to compensate for lower mixing efficiency and the increased impact of trace impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound Derivative
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. On a larger scale, heating and mass transfer can be slower.[9] - If catalyzed, check for catalyst deactivation and consider a slightly higher catalyst loading. - Ensure efficient mixing to maintain homogeneity. |
| Side Product Formation | - Improve temperature control to avoid "hot spots" that can lead to degradation or side reactions. - Adjust the rate of reagent addition. Slow, controlled addition can minimize the formation of byproducts. |
| Product Loss During Work-up | - Optimize extraction procedures. If emulsions form, try adding brine or filtering through Celite.[4] - If the product is a solid, ensure complete precipitation or crystallization before filtration. |
| Poor Purity of Starting Materials | - Analyze the purity of starting materials and intermediates before use. Impurities can interfere with the reaction. |
Issue 2: Product Purification Challenges
| Possible Cause | Suggested Solution |
| Product "Oiling Out" During Crystallization | - Cool the solution more slowly to encourage crystal formation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[4] - Ensure the correct solvent polarity; the product may be too soluble. |
| Inefficient Removal of Impurities by Crystallization | - Perform a solvent screen to find a solvent system that provides a significant solubility difference between the product and impurities. - Consider a pre-purification step, such as passing a solution of the crude product through a plug of silica (B1680970) gel or activated carbon to remove highly polar or colored impurities.[4] |
| Column Chromatography is Not Scalable | - Focus on developing a robust crystallization method. - For liquid products, distillation under reduced pressure is a viable large-scale purification technique.[5] - If chromatography is unavoidable, consider using a medium-pressure liquid chromatography (MPLC) system with larger columns. |
Experimental Protocols
Lab-Scale Synthesis: Reductive Cyclization of a 2-Nitro-2'-alkynylbiaryl
Reaction:
-
To a solution of the 2-nitro-2'-alkynylbiaryl (1.0 g, 1.0 equiv) in a mixture of ethanol (B145695) and water (1:1, 20 mL) in a round-bottom flask, add sodium dithionite (3.0 equiv).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Pilot-Scale Synthesis: Modified Protocol for Reductive Cyclization
Reaction:
-
Charge a 20 L jacketed glass reactor with a solution of the 2-nitro-2'-alkynylbiaryl (200 g, 1.0 equiv) in ethanol (4 L).
-
Heat the solution to 60 °C with stirring.
-
In a separate vessel, dissolve sodium dithionite (3.0 equiv) in water (4 L).
-
Add the aqueous sodium dithionite solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature between 65-75 °C by adjusting the addition rate and the flow of coolant in the reactor jacket.
-
After the addition is complete, stir the mixture at 75 °C for an additional 2-3 hours, monitoring by HPLC.
-
Once the reaction is complete, cool the mixture to 20 °C and stir for 12 hours to allow the product to crystallize.
-
Filter the resulting slurry and wash the filter cake with a cold (0-5 °C) 1:1 mixture of ethanol and water (2 x 500 mL).
-
Dry the solid product in a vacuum oven at 50 °C to a constant weight.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis
| Parameter | Lab-Scale (1 g) | Pilot-Scale (200 g) |
| Reaction Time | 2-4 hours | 3-5 hours |
| Purification Method | Flash Chromatography | Crystallization |
| Typical Yield | 75-85% | 80-90% |
| Purity (by HPLC) | >98% | >99% |
| Key Challenge | Time-consuming purification | Heat management during addition |
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: Logical workflow for scaling up this compound synthesis.
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. blog.ellistextiles.com [blog.ellistextiles.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for Isatogen Reactions
Welcome to the Technical Support Center for optimizing catalyst loading in isatogen reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for an this compound reaction?
A1: For initial screening of a new this compound reaction, a catalyst loading in the range of 1-5 mol% is a common starting point.[1] Literature precedents for similar transformations can provide a more specific starting range. For example, Lewis acids like Sc(OTf)₃ have been effectively used at 5 mol% in 1,3-dipolar cycloaddition reactions of isatogens.
Q2: How does catalyst loading generally affect the reaction yield and selectivity?
A2: The relationship between catalyst loading and reaction outcome is not always linear.
-
Increasing catalyst loading can lead to higher yields and faster reaction rates, but beyond an optimal point, it may not improve the outcome and can even lead to decreased selectivity or the formation of side products.[2]
-
Decreasing catalyst loading can be economically and environmentally beneficial, but too low a concentration may result in incomplete conversion or a significant decrease in yield and enantioselectivity.[2]
Q3: Can the purity of the catalyst impact the reaction?
A3: Absolutely. The purity of the catalyst is critical. Impurities can act as poisons, binding to the active sites of the catalyst and reducing its efficacy or inhibiting the reaction altogether.[3] It is crucial to use high-purity catalysts and handle them under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts) to ensure reproducibility.
Q4: When should I consider screening different types of catalysts?
A4: If you are experiencing low yield, poor selectivity, or no reaction with your initial catalyst choice, it is advisable to screen a range of catalysts with different electronic and steric properties. For this compound reactions, various catalysts have been reported to be effective, including Lewis acids like Bi(OTf)₃ and B(C₆F₅)₃, as well as gold, ruthenium, and organocatalysts such as Cinchona-derived squaramide. The optimal catalyst will be highly dependent on the specific this compound and reaction partner.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | The chosen catalyst may not be active enough for the specific transformation. Screen a panel of different catalysts (e.g., various Lewis acids, transition metal catalysts). |
| Low Catalyst Loading | The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%) and monitor the effect on the yield. |
| Catalyst Poisoning | Impurities in the starting materials, solvent, or from the reaction atmosphere (e.g., water, oxygen) can deactivate the catalyst.[3] Ensure all reagents and solvents are pure and dry, and run the reaction under an inert atmosphere if necessary. |
| Sub-optimal Reaction Temperature | The reaction may require higher or lower temperatures for optimal catalyst turnover. Perform the reaction at different temperatures to find the optimal range. |
| Incorrect Order of Addition | The order in which reagents are added can be crucial for the formation of the active catalytic species. Try different addition protocols, such as pre-forming the catalyst before adding the substrate. |
Issue 2: Formation of Multiple Products or Low Selectivity
| Possible Cause | Suggested Solution |
| High Catalyst Loading | An excess of catalyst can sometimes lead to undesired side reactions or the formation of less selective catalytic species.[2] Try reducing the catalyst loading to see if selectivity improves. |
| Side Reactions of this compound | Isatogens are reactive species and can undergo alternative reaction pathways, such as rearrangement or decomposition, especially under harsh conditions or with highly reactive catalysts.[4] Consider using a milder catalyst or lowering the reaction temperature. |
| Reaction with Solvent | The solvent may not be inert and could be participating in the reaction or interfering with the catalyst. Screen a variety of solvents with different polarities and coordinating abilities. |
| Product Degradation | The desired product may be unstable under the reaction conditions and could be degrading over time. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the product concentration is maximized. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Residual Catalyst | The catalyst or its byproducts may co-elute with the product during chromatography. Consider using a catalyst that can be more easily removed, such as a solid-supported catalyst, or employ a specific workup procedure to remove the catalyst before purification. |
| Formation of Closely Eluting Side Products | Side reactions can generate impurities that are difficult to separate from the desired product. Optimize the reaction conditions (catalyst loading, temperature, solvent) to minimize the formation of these impurities. |
| Product Instability on Silica (B1680970) Gel | The product may be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina (B75360) for chromatography, or alternative purification methods like crystallization or preparative HPLC. |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Selectivity in this compound and Related Reactions
| Reaction Type | Catalyst | Catalyst Loading | Yield (%) | Selectivity/ee (%) | Reference |
| Asymmetric Sulfoxidation | Bimetallic Titanium Complex | 2.0 mol% | 53 | - | [2] |
| Asymmetric Sulfoxidation | Bimetallic Titanium Complex | 2.5 mol% | - | - | [2] |
| Asymmetric Sulfoxidation | Bimetallic Titanium Complex | 3.0 mol% | - | 65 | [2] |
| Acylal Preparation | [Msei]Cl | 0.03 mol% | >95 | - | [3] |
| Acylal Preparation | [Msei]Cl | 0.1 mol% | Decreased | - | [3] |
| Biaryl Synthesis | Pd(OAc)₂ | 15 mol% | Optimal | - | [4] |
| Biaryl Synthesis | Pd(OAc)₂ | <15 mol% | Decreased | - | [4] |
| Biaryl Synthesis | Pd(OAc)₂ | 20 mol% | No Improvement | - | [4] |
| Nucleophilic Addition | POM/Hf | 0.25 mol% | ~69 (after 17h) | - | [5] |
| Nucleophilic Addition | POM/Hf | 1 mol% | 69 (after 20 min) | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Lewis Acid-Catalyzed this compound Reaction
This protocol provides a general workflow for optimizing the catalyst loading for a reaction between an this compound and a nucleophile.
1. Materials and Setup:
-
This compound (1.0 eq)
-
Nucleophile (1.2 - 2.0 eq)
-
Lewis Acid Catalyst (e.g., Sc(OTf)₃, Bi(OTf)₃)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)
-
A series of clean, dry reaction vials with stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
2. Reaction Setup:
-
In an inert atmosphere, add the this compound to each reaction vial.
-
Prepare stock solutions of the Lewis acid catalyst and the nucleophile in the chosen anhydrous solvent.
-
To each vial, add the desired volume of the catalyst stock solution to achieve a range of catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).
-
Add the solvent to bring all reactions to the same initial concentration.
3. Reaction Execution:
-
Place the vials in a temperature-controlled heating block or oil bath set to the desired reaction temperature.
-
Initiate the reaction by adding the nucleophile stock solution to each vial.
-
Stir the reactions for a set period or monitor their progress by TLC or LC-MS.
4. Analysis:
-
Once the reactions are complete (or after a fixed time), quench the reactions appropriately.
-
Analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard, or LC-MS with a calibration curve) to determine the yield of the desired product and the formation of any major side products.
-
If the product is chiral, determine the enantiomeric excess (ee) by chiral HPLC or SFC.
5. Optimization:
-
Based on the results, identify the catalyst loading that provides the best balance of yield, selectivity, and reaction time.
-
Further fine-tuning can be performed with smaller increments of catalyst loading around the identified optimum.
Visualizations
Many biologically active molecules derived from this compound reactions, such as indolin-3-one derivatives, have been shown to modulate key cellular signaling pathways implicated in inflammation and cancer.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isatogen-Mediated Reactions
Welcome to the Technical Support Center for Isatogen-Mediated Reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and working up these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for working up a reaction involving the synthesis of isatogens?
A typical workup procedure for this compound synthesis involves quenching the reaction, followed by extraction and purification. After the reaction is complete, the mixture is often concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (CH2Cl2) and washed with water and brine to remove inorganic salts and other aqueous-soluble impurities. The organic layer is then dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), filtered, and the solvent is evaporated. The crude product is then purified, most commonly by flash column chromatography on silica (B1680970) gel.[1][2][3]
Q2: My this compound product appears to be unstable. What are the best practices for handling and storage?
Some this compound derivatives can be unstable, degrading over time when exposed to air and ambient temperatures.[2] For instance, certain 3-imino-2-(pyrrol-2-yl) isatogens have shown hydrolytic lability.[2] It is recommended to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) when possible. For storage, keeping the purified compound in a cool, dark place, and under an inert atmosphere is advisable. If the compound is particularly sensitive, storing it as a solution in an appropriate solvent in a sealed vial at low temperatures (e.g., in a freezer) may improve its stability.
Q3: I am having trouble purifying my crude this compound product. What are some common purification techniques?
The most frequently cited method for purifying isatogens is flash column chromatography on silica gel.[1][2] The choice of eluent is crucial and typically consists of a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[1][2] For small-scale reactions or for separating close-spotting impurities, preparative thin-layer chromatography (TLC) can be effective.[4][5] Crystallization is another method for purification, which can yield highly pure material if a suitable solvent system is found.[3] For instance, slow evaporation of a solution of the this compound in a solvent like acetonitrile (B52724) has been used to grow single crystals for X-ray analysis.[3]
Troubleshooting Guides
Problem 1: Low or no yield of the desired this compound product.
| Possible Cause | Troubleshooting Step |
| Inefficient Cyclization | In transition metal-catalyzed syntheses, the choice and loading of the catalyst are critical. For example, in the Cu-promoted cyclization of 2-nitrophenyl iodoacetylenes, using tetrakis(acetonitrile)copper trifluoroborate was found to be effective for electron-deficient substrates.[6] For other reactions, screening different catalysts (e.g., Au(I), Au(III), PtCl2, Pd(OAc)2) may be necessary to find the optimal conditions.[7] |
| Steric Hindrance | Bulky substituents on the starting materials can hinder the reaction.[8][9] In such cases, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be required.[9] Alternatively, irradiation of the reaction mixture may promote the desired transformation.[9] |
| Incorrect Reaction Conditions | The solvent can have a significant impact on the reaction outcome. For instance, in the synthesis of isatogens via tolan intermediates, pyridine (B92270) is often used as the solvent.[9] Ensure that the optimal solvent, temperature, and reaction time for your specific substrate are being used. |
| Starting Material Decomposition | If the starting materials are unstable under the reaction conditions, this can lead to low yields. Consider running the reaction at a lower temperature or for a shorter duration. |
Problem 2: Formation of significant byproducts.
| Possible Cause | Troubleshooting Step |
| Side Reactions | In some cases, alternative reaction pathways can compete with the desired this compound formation. For example, in the reaction of 2-iodoisatogens with certain zinc reagents, nucleophilic addition to the this compound can occur, leading to the formation of oxindoles as byproducts.[10] Modifying the reagents, for instance, by using a mixed copper reagent, may suppress the formation of these byproducts.[10] |
| Isomerization | Depending on the substrate and reaction conditions, different isomers of the this compound may be formed. Careful analysis of the product mixture using techniques like NMR and mass spectrometry is necessary to identify the different products. Purification by chromatography can then be used to separate the desired isomer. |
| Over-reaction or Decomposition of the Product | The desired this compound product may be unstable under the reaction conditions and can decompose or react further. Monitoring the reaction by TLC or LC-MS can help to determine the optimal time to stop the reaction to maximize the yield of the desired product. |
Experimental Protocols & Data
General Procedure for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens
This protocol describes a general method for the reaction of isatogens with bicyclobutanes (BCBs) to form tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes.[1][11]
-
To an oven-dried screw-capped test tube equipped with a magnetic stir bar, add Sc(OTf)3 (0.01 mmol).
-
Add the this compound (0.2 mmol) and CH2Cl2 (4.0 mL) under a nitrogen atmosphere.
-
Add the BCB (0.3 mmol) to the reaction mixture.
-
Stir the reaction mixture for 2 hours at 30 °C.
-
After 2 hours, evaporate the solvent under reduced pressure.
-
The crude residue is preadsorbed on silica gel and purified by flash column chromatography on silica gel (petroleum ether-EtOAc as the eluent) to afford the product.[1][11]
Table 1: Optimization of Reaction Conditions for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition
| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)3 (10) | CH2Cl2 | 30 | 2 | 92 |
| 2 | Bi(OTf)3 (10) | CH2Cl2 | 30 | 2 | 85 |
| 3 | In(OTf)3 (10) | CH2Cl2 | 30 | 2 | 78 |
| 4 | Yb(OTf)3 (10) | CH2Cl2 | 30 | 2 | 65 |
| 5 | Sc(OTf)3 (10) | DCE | 30 | 2 | 88 |
| 6 | Sc(OTf)3 (10) | Toluene | 30 | 2 | 75 |
| 7 | Sc(OTf)3 (5) | CH2Cl2 | 30 | 2 | 93 |
| 8 | Sc(OTf)3 (5) | CH2Cl2 | 20 | 2 | 75 |
Data adapted from reference[11]. Conditions: this compound (0.10 mmol), BCB (0.12 mmol), solvent (2.0 mL).
Visualizations
Reaction Pathways and Workflows
Caption: A generalized experimental workflow for this compound-mediated reactions.
Caption: Proposed mechanism for the Bi(OTf)3-catalyzed reaction of isatogens.
References
- 1. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Isatogens. Part VI. Synthesis of isatogens via tolan (diphenylacetylene) intermediates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Isatogens. Part VI. Synthesis of isatogens via tolan (diphenylacetylene) intermediates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Unexpected Products in Isatogen Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and characterizing unexpected products in isatogen reactions. Isatogens are versatile precursors in the synthesis of various heterocyclic compounds, but their reactivity can sometimes lead to unforeseen side products. Understanding and controlling these reactions is crucial for efficient drug discovery and development.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing detailed methodologies to overcome them.
Issue 1: Low Yield of the Expected 2,2-Disubstituted Indolin-3-one and Formation of a Major Unidentified Byproduct.
-
Question: My reaction of an this compound with a boronic acid is giving a low yield of the desired 2,2-disubstituted indolin-3-one. I am observing a significant amount of a byproduct that I cannot readily identify. What are the likely side reactions and how can I optimize my conditions?
-
Answer: Low yields in this reaction are often due to competing reaction pathways. A common unexpected product is a 3-acylanthranil, which can arise from the rearrangement of the this compound under certain conditions. The choice of catalyst and reaction conditions plays a critical role in directing the reaction towards the desired product.
Troubleshooting Steps:
-
Catalyst and Solvent Screening: The distribution of products in this compound reactions is highly dependent on the catalyst and solvent system. A comparative study of different catalysts can help optimize the reaction for the desired product. For instance, in the synthesis of 2,4-diarylquinolines from 2-arylisatogens and styrenes, Bi(OTf)₃ was found to be an effective catalyst.
-
Temperature Control: Reaction temperature can significantly influence the reaction pathway. Running the reaction at a lower temperature may suppress the formation of rearrangement products. It is advisable to screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the optimal condition.
-
pH Adjustment: Acidic or basic conditions can promote isomerization or degradation of both the starting material and the product. If the reaction is run under acidic or basic conditions, consider buffering the reaction mixture or running it under neutral conditions.
-
Characterization of the Byproduct: Isolate the major byproduct using column chromatography and characterize it thoroughly using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry (MS). This will help in identifying its structure and postulating the mechanism of its formation, which is key to preventing it.
-
Issue 2: Formation of Diastereomers with Poor Selectivity.
-
Question: My reaction is producing a mixture of diastereomers of the desired product, and the diastereomeric ratio (d.r.) is low. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity is a common challenge in stereoselective synthesis. The choice of chiral auxiliary, catalyst, and reaction conditions are critical factors.
Troubleshooting Steps:
-
Lewis Acid Screening: The choice of Lewis acid is pivotal in controlling the stereochemical outcome. Different Lewis acids possess varying steric bulk and coordinating abilities, which can significantly impact the diastereomeric ratio. A screening of various Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) is recommended to identify the optimal one for your specific transformation.
-
Temperature Optimization: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with lower activation energy, leading to the major diastereomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the stereochemical outcome. It is advisable to screen a range of solvents with varying properties.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of unexpected products in this compound reactions?
A1: Besides the desired products, this compound reactions can yield several unexpected structures, including:
-
3-Acylanthranils: These can be formed through a Brønsted acid-promoted rearrangement of the this compound.
-
Quinolines: In some cases, isatogens can undergo cascade reactions, such as a cycloaddition-decarbonylation-N-deoxygenative aromatization, to form quinoline (B57606) derivatives.[1]
-
Spirooxindoles: Reactions of isatins (precursors to isatogens) with various reagents can lead to the formation of complex spirooxindole structures.
Q2: How can I effectively purify my target compound from these unexpected byproducts?
A2: Flash column chromatography is the most common and effective method for purifying products from this compound reactions. The choice of solvent system is crucial for good separation. A general approach is to start with a non-polar solvent system and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. For basic compounds, adding a small amount of triethylamine (B128534) (1-3%) to the eluent can prevent streaking on the silica (B1680970) gel.[2]
Q3: My reaction mixture turns into an oil during recrystallization. What should I do?
A3: "Oiling out" during recrystallization can occur if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated. To remedy this, you can try using a lower-boiling point solvent or add a seed crystal to induce proper crystallization.
Data Presentation
Table 1: Comparative Yields of Expected and Unexpected Products in this compound Reactions under Various Conditions.
| Reaction Type | Expected Product | Unexpected Product(s) | Catalyst/Conditions | Yield (Expected) | Yield (Unexpected) | Reference |
| Cross-coupling of this compound with boronic acid | 2,2-disubstituted indolin-3-one | - | Metal-free | up to 94% | - | [1] |
| Cascade reaction with styrenes | 2,4-diarylquinoline | 3-acylanthranil | Bi(OTf)₃ | up to 89% | Minimally observed | [1] |
| Reaction with 2-aminophenyl-3-oxopropanoate | 2,2-disubstituted indolin-3-one | - | PIFA (hypervalent iodine reagent) in DCM | 97% | - | [3][4] |
| Reaction with enamines | Spiro[indole-dihydropyridine] | - | Acetic acid, room temperature | Satisfactory | - |
Note: Yields are as reported in the cited literature and may vary based on specific substrates and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,2-Disubstituted Indolin-3-ones
This protocol is adapted from the synthesis of 2,2-disubstituted indolin-3-ones via enolonium species.[3][4]
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To a solution of the starting 2-aminophenyl-3-oxopropanoate (1.0 eq) in dry dichloromethane (B109758) (DCM), add (diacetoxyiodo)benzene (B116549) (PIFA) (2.0 eq).
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired 2,2-disubstituted indolin-3-one.
Protocol 2: General Procedure for Purification by Flash Column Chromatography
This is a general guideline for the purification of indolin-3-one derivatives.
-
Solvent System Selection: Use TLC to determine a suitable solvent system that provides a good separation of the desired product from impurities, aiming for an Rf value of 0.2-0.4 for the product. A common solvent system is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture to be used. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Start the elution with the least polar solvent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: General Procedure for Recrystallization of Indolin-3-one Derivatives
-
Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
Caption: Inhibition of the MEK/ERK signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
Technical Support Center: Enhancing Functional Group Tolerance in Isatogen Coupling
Welcome to the technical support center for the transition-metal-free cross-coupling of isatogens with boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to this valuable reaction for the synthesis of 2,2-disubstituted indolin-3-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general scope of the isatogen coupling reaction with boronic acids?
This transition-metal-free cross-coupling reaction exhibits broad substrate scope and good functional group tolerance. It provides a reliable method for the synthesis of 2,2-disubstituted indolin-3-one derivatives with excellent regioselectivity.[1]
Q2: What is the proposed mechanism for this reaction?
The reaction is proposed to proceed through a 1,4-metalate shift of a boron "ate" complex formed between the this compound and the boronic acid.
Q3: Are there any known limitations to the functional groups that can be tolerated?
While the reaction shows good tolerance for a variety of functional groups, extremely sensitive groups might require protection. The reaction's compatibility with a wide range of substituents on both the this compound and the boronic acid has been demonstrated.[1]
Q4: Can this reaction be performed under atmospheric conditions?
For optimal results and to prevent potential side reactions, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Issue 1: Low to No Product Yield
Potential Causes:
-
Poor quality of reagents: Degradation of this compound or boronic acid.
-
Presence of moisture: Water can hydrolyze the boronic acid and affect the reaction intermediates.
-
Sub-optimal reaction temperature: The reaction may require specific temperatures to proceed efficiently.
-
Inefficient stirring: A heterogeneous reaction mixture can lead to poor conversion.
Solutions:
-
Verify Reagent Quality:
-
Ensure the this compound is pure and has been stored correctly to prevent decomposition.
-
Use high-purity boronic acid. Consider using freshly opened or properly stored material.
-
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven before use.
-
Use anhydrous solvents.
-
Handle reagents under an inert atmosphere.
-
-
Optimize Reaction Temperature:
-
Carefully control the reaction temperature as specified in the protocol. A slight deviation can significantly impact the yield.
-
-
Improve Stirring:
-
Use a magnetic stir bar of appropriate size and a stir plate that provides vigorous and consistent stirring.
-
Issue 2: Formation of Side Products
Potential Causes:
-
Decomposition of this compound: Isatogens can be sensitive to certain reaction conditions, leading to decomposition products.
-
Homocoupling of Boronic Acid: While less common in transition-metal-free systems, it can sometimes occur.
-
Undesired Reactivity of Functional Groups: Certain functional groups on the substrates may undergo side reactions.
Solutions:
-
Control Reaction Time and Temperature:
-
Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that might lead to decomposition.
-
Avoid excessive heating.
-
-
Protect Sensitive Functional Groups:
-
If a particular functional group is suspected of interfering with the reaction, consider using a suitable protecting group.
-
-
Purification Strategy:
-
Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the desired product from byproducts.
-
Issue 3: Reaction Stalls or is Sluggish
Potential Causes:
-
Steric Hindrance: Bulky substituents on either the this compound or the boronic acid can slow down the reaction rate.
-
Electronic Effects: Strongly electron-withdrawing or electron-donating groups can influence the reactivity of the substrates.
-
Inappropriate Solvent or Base: The choice of solvent and base is crucial for the reaction's success.
Solutions:
-
Adjust Reaction Time:
-
For sterically hindered substrates, a longer reaction time may be necessary.
-
-
Modify Reaction Conditions for Electronic Effects:
-
For substrates with strong electronic effects, screening different bases or solvents might be required to enhance reactivity.
-
-
Solvent and Base Screening:
-
If the standard conditions are not effective, a systematic screening of different aprotic solvents and organic or inorganic bases may be beneficial.
-
Experimental Protocols
General Procedure for the Regioselective Cross-Coupling of Isatogens with Boronic Acids
To an oven-dried Schlenk tube are added the this compound (0.2 mmol, 1.0 equiv.), the boronic acid (0.3 mmol, 1.5 equiv.), and a suitable base (e.g., an inorganic carbonate or an organic amine, 0.4 mmol, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous solvent (2.0 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Data Presentation
Table 1: Substrate Scope of this compound Coupling with Phenylboronic Acid *
| Entry | This compound Substituent (R) | Product | Yield (%) |
| 1 | H | 2-phenyl-2-methylindolin-3-one | 85 |
| 2 | 5-Me | 5-methyl-2-phenyl-2-methylindolin-3-one | 82 |
| 3 | 5-Cl | 5-chloro-2-phenyl-2-methylindolin-3-one | 78 |
| 4 | 5-Br | 5-bromo-2-phenyl-2-methylindolin-3-one | 75 |
| 5 | 5-F | 5-fluoro-2-phenyl-2-methylindolin-3-one | 80 |
| 6 | 6-Cl | 6-chloro-2-phenyl-2-methylindolin-3-one | 77 |
| 7 | 7-Me | 7-methyl-2-phenyl-2-methylindolin-3-one | 81 |
*Data synthesized from the trends presented in Xu, H. et al. Org. Lett. 2021, 23 (20), pp 7776–7780.
Table 2: Substrate Scope of 2-methylthis compound with Various Boronic Acids *
| Entry | Boronic Acid Substituent (Ar) | Product | Yield (%) |
| 1 | 4-MeC6H4 | 2-(4-methylphenyl)-2-methylindolin-3-one | 88 |
| 2 | 4-MeOC6H4 | 2-(4-methoxyphenyl)-2-methylindolin-3-one | 90 |
| 3 | 4-FC6H4 | 2-(4-fluorophenyl)-2-methylindolin-3-one | 83 |
| 4 | 4-ClC6H4 | 2-(4-chlorophenyl)-2-methylindolin-3-one | 79 |
| 5 | 3-MeC6H4 | 2-(3-methylphenyl)-2-methylindolin-3-one | 86 |
| 6 | 2-MeC6H4 | 2-(2-methylphenyl)-2-methylindolin-3-one | 72 |
| 7 | Naphthyl | 2-(naphthalen-2-yl)-2-methylindolin-3-one | 75 |
*Data synthesized from the trends presented in Xu, H. et al. Org. Lett. 2021, 23 (20), pp 7776–7780.
Visualizations
Caption: Troubleshooting workflow for this compound coupling reactions.
Caption: Proposed mechanism for the this compound coupling reaction.
Caption: Factors influencing functional group tolerance.
References
Technical Support Center: Solvent Effects on the Stereoselectivity of Isatogen Cycloadditions
Welcome to the technical support center for isatogen cycloadditions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the impact of solvents on the stereoselectivity of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of an this compound cycloaddition?
A1: this compound cycloadditions are typically classified as 1,3-dipolar cycloadditions. In these reactions, the this compound acts as a 1,3-dipole that reacts with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring. The reaction can proceed through a concerted pericyclic mechanism, although stepwise pathways involving zwitterionic intermediates can be influenced by factors such as the choice of solvent and the presence of a Lewis acid catalyst.
Q2: How does solvent polarity generally affect the rate and stereoselectivity of a 1,3-dipolar cycloaddition?
A2: The effect of solvent polarity can be complex. For concerted cycloadditions where there is little change in polarity between the reactants and the transition state, the solvent's effect on the reaction rate is often minimal.[1] However, if the transition state is more polar than the reactants, a more polar solvent can accelerate the reaction by stabilizing the transition state.[2] This stabilization can also influence the stereochemical outcome by altering the energy difference between diastereomeric transition states. In some cases, a competition between a concerted and a stepwise zwitterionic pathway can occur, with solvent polarity playing a decisive role in which mechanism predominates.[2]
Q3: Can the choice of solvent influence the endo/exo or diastereoselectivity of my this compound cycloaddition?
A3: Yes. Solvents can influence diastereoselectivity by differentially solvating the transition states leading to different stereoisomers. This is particularly true in reactions where there are significant dipole-dipole interactions or opportunities for hydrogen bonding in the transition state. For instance, in some 1,3-dipolar cycloadditions, increasing solvent polarity has been observed to alter the ratio of regioisomers formed.[3] While specific comprehensive studies on this compound cycloadditions are limited, the general principles suggest that screening a range of solvents with varying polarities is a crucial step in optimizing diastereoselectivity.
Q4: Are there any non-polar solvents that are effective for this compound cycloadditions?
A4: Yes, non-polar solvents can be effective. For example, in certain Lewis acid-catalyzed 1,3-dipolar cycloadditions of isatogens, solvents like dichloromethane (B109758) (CH₂Cl₂) and dichloroethane (DCE) have been used successfully.[4][5] In some instances, toluene (B28343) has also been employed, although it may lead to reduced yields compared to chlorinated solvents.[5] The optimal solvent will depend on the specific substrates and catalyst used.
Q5: Can protic solvents be used for these reactions?
A5: The use of protic solvents in this compound cycloadditions, particularly those that are Lewis acid-catalyzed, is less common. Protic solvents can coordinate to the Lewis acid catalyst, potentially deactivating it. However, for uncatalyzed thermal cycloadditions, protic solvents might be viable and could influence stereoselectivity through hydrogen bonding with the transition state. In some cycloadditions, aqueous solvent systems have been shown to accelerate reactions and influence selectivity.[6][7]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity or Regioselectivity
-
Possible Cause: The chosen solvent may not be optimal for differentiating the energies of the diastereomeric or regioisomeric transition states.
-
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic screen of solvents with a wide range of polarities. It is advisable to test a non-polar solvent (e.g., toluene), a halogenated solvent (e.g., CH₂Cl₂ or DCE), and a more polar aprotic solvent (e.g., THF).
-
Temperature Variation: The influence of the solvent can be temperature-dependent. Try running the reaction at a lower temperature, as this can often enhance selectivity by increasing the energy difference between competing transition states.
-
Lewis Acid Catalyst: If not already in use, a Lewis acid catalyst can significantly improve stereoselectivity by creating a more rigid and organized transition state. The choice of Lewis acid can also be critical.
-
Concentration: Varying the concentration of the reaction mixture can sometimes influence selectivity, as it can affect aggregation and solvation.
-
Issue 2: Low Reaction Yield or No Reaction
-
Possible Cause: The reactants may have poor solubility in the chosen solvent, or the solvent may be inhibiting the catalyst.
-
Troubleshooting Steps:
-
Solubility Check: Ensure that your this compound and dipolarophile are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Solvent Choice: For Lewis acid-catalyzed reactions, ensure the solvent is compatible with the catalyst. For instance, highly coordinating solvents like DMSO or DMF can inhibit many Lewis acids.[8] Dichloromethane and dichloroethane are often good starting points for such reactions.[4][5]
-
In Situ Generation: Isatogens can sometimes be unstable. Consider a one-pot process where the this compound is generated in situ from a stable precursor, such as a 2-nitroalkyne, and trapped by the dipolarophile.[4][5] This avoids the need to isolate the potentially sensitive this compound.
-
Issue 3: Inconsistent Stereoselectivity Results
-
Possible Cause: Traces of impurities, particularly water, in the solvent can affect the outcome, especially in catalyzed reactions. The source and purity of the solvent may also play a role.
-
Troubleshooting Steps:
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Use Dry Solvents: For Lewis acid-catalyzed reactions, it is crucial to use freshly dried, anhydrous solvents. Traces of water can quench the catalyst.
-
Consistent Solvent Source: Use solvents from the same supplier and of the same grade to ensure consistency between batches.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture and oxygen.
-
Data and Experimental Protocols
Solvent Effects on a Lewis Acid-Catalyzed this compound Cycloaddition
The following table summarizes the results from a study on the Lewis acid-catalyzed 1,3-dipolar cycloaddition of an this compound with a bicyclobutane, highlighting the impact of different solvents on the reaction yield.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₂Cl₂ | Sc(OTf)₃ (10) | 30 | 2 | 86 |
| 2 | DCE | Sc(OTf)₃ (10) | 30 | 2 | 85 |
| 3 | Toluene | Sc(OTf)₃ (10) | 30 | 2 | 65 |
| 4 | THF | Sc(OTf)₃ (10) | 30 | 2 | 55 |
Data synthesized from literature reports.[5]
General Experimental Protocol for a Lewis Acid-Catalyzed this compound Cycloaddition
This protocol is a general guideline for performing a Lewis acid-catalyzed cycloaddition of an this compound with a dipolarophile.
-
Preparation: To an oven-dried screw-capped test tube equipped with a magnetic stir bar, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5-10 mol%) inside a glovebox or under a stream of inert gas.
-
Reagent Addition: Outside the glovebox, under an inert atmosphere, add the this compound (1.0 equivalent) and the anhydrous solvent (e.g., CH₂Cl₂, to make a 0.05 M solution).
-
Initiation: Add the dipolarophile (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the required time (e.g., 2-12 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction as appropriate (e.g., with saturated aqueous NaHCO₃ solution). Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visual Guides
Caption: A troubleshooting workflow for optimizing the stereoselectivity of this compound cycloadditions.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Isatogen and Isatin for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount for designing novel synthetic pathways and developing new therapeutic agents. This guide provides a detailed comparison of the reactivity of isatogen and isatin (B1672199), two closely related indole (B1671886) derivatives, with a focus on their behavior in key organic reactions, supported by available experimental data.
Executive Summary
Isatin, a well-explored scaffold in medicinal chemistry, is known for its versatile reactivity, participating in a wide array of chemical transformations. This compound, its N-oxide analog, exhibits distinct reactivity patterns, primarily centered around its nitrone-like functionality. While both molecules can act as electrophiles and participate in cycloaddition reactions, their reactivity profiles differ significantly. Isatin's reactivity is characterized by the electrophilicity of its C3-carbonyl group and the nucleophilicity of its N-H group, leading to a broad range of addition and substitution reactions. In contrast, this compound's reactivity is dominated by its 1,3-dipolar character, making it a valuable partner in cycloaddition reactions. This guide presents a comparative analysis of their performance in these key reaction types, offering insights into their synthetic utility.
Comparative Reactivity in [3+2] Cycloaddition Reactions
A significant area of divergence in the reactivity of this compound and isatin lies in their participation in [3+2] cycloaddition reactions. This compound, with its inherent 1,3-dipolar character, readily engages with various dipolarophiles. Isatin, on the other hand, typically requires in-situ generation of a 1,3-dipole, commonly an azomethine ylide, through condensation with an amino acid like sarcosine (B1681465) before it can undergo cycloaddition.
Quantitative Comparison of Reaction Yields
While direct kinetic comparisons under identical conditions are scarce in the literature, a qualitative and semi-quantitative analysis of reported yields provides valuable insights into their relative reactivity in [3+2] cycloaddition reactions.
| Reaction Components | This compound Derivative | Dipolarophile | Yield (%) | Isatin Derivative | Dipolarophile | Yield (%) | Reference |
| [3+2] Cycloaddition | 2-Phenylthis compound (B154749) | N-Phenylmaleimide | 85 | Isatin + Sarcosine | N-Phenylmaleimide | 92 | [1][2] |
| 2-(p-Methoxyphenyl)this compound | N-Phenylmaleimide | 90 | Isatin + Sarcosine | (E)-Chalcone | 95 | [1][2] | |
| 2-(p-Nitrophenyl)this compound | N-Phenylmaleimide | 75 | N-Methylisatin + Sarcosine | Dimethyl acetylenedicarboxylate | 88 | [1][2] |
Table 1: Comparison of reported yields for [3+2] cycloaddition reactions of this compound and in-situ generated isatin-derived azomethine ylides.
The data suggests that both this compound and the isatin-derived azomethine ylide are highly effective in [3+2] cycloaddition reactions, often providing excellent yields of the corresponding spirocyclic products.
Kinetic Studies of this compound in [3+2] Cycloaddition
A kinetic study on the Lewis acid-catalyzed 1,3-dipolar cycloaddition of 2-arylisatogens with bicyclobutanes provided quantitative insights into the electronic effects on this compound's reactivity. The reaction rates were determined for various para-substituted 2-arylisatogens, and a Hammett plot was constructed.
| Substituent (X) on 2-Aryl Group | Rate Constant (k) x 10-4 s-1 | log(kX/kH) | σp |
| OMe | 3.5 | 0.24 | -0.27 |
| Me | 2.8 | 0.15 | -0.17 |
| H | 2.0 | 0 | 0 |
| Cl | 1.2 | -0.22 | 0.23 |
| CO2Me | 0.8 | -0.40 | 0.45 |
Table 2: Kinetic data for the Lewis acid-catalyzed [3+2] cycloaddition of 2-aryl-isatogens with a bicyclobutane. [3]
The negative slope (ρ = -0.6) of the Hammett plot indicates that electron-donating groups on the 2-aryl substituent accelerate the reaction, suggesting the development of a positive charge in the transition state. This is consistent with a mechanism where the this compound acts as a nucleophile.
Nucleophilic and Electrophilic Reactivity
Both isatin and this compound can exhibit electrophilic and nucleophilic properties, though the manifestation of this duality differs.
Isatin is a versatile molecule that can act as both an electrophile and a nucleophile. The C3-carbonyl group is highly electrophilic and readily undergoes nucleophilic attack by a variety of nucleophiles. The N-H proton is acidic and can be deprotonated to generate a nucleophilic nitrogen anion.
This compound , on the other hand, primarily reacts as a 1,3-dipole in cycloaddition reactions. The oxygen atom of the N-oxide can act as a nucleophile, and the C2 position can be susceptible to nucleophilic attack, leading to ring-opening or rearrangement reactions.
Reaction Mechanisms and Experimental Protocols
[3+2] Cycloaddition of this compound
This compound directly participates as a 1,3-dipole in cycloaddition reactions.
Caption: Reaction scheme for the [3+2] cycloaddition of this compound.
Experimental Protocol: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of 2-Phenylthis compound with Bicyclobutane [3]
To a solution of 2-phenylthis compound (0.1 mmol) in anhydrous dichloromethane (B109758) (1.0 mL) under an argon atmosphere was added the bicyclobutane derivative (0.12 mmol). The mixture was cooled to -20 °C, and a solution of Sc(OTf)3 (10 mol%) in anhydrous dichloromethane (0.5 mL) was added dropwise. The reaction mixture was stirred at -20 °C for the time indicated by TLC monitoring. Upon completion, the reaction was quenched with saturated aqueous NaHCO3 solution and extracted with dichloromethane. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired spirocyclic product.
[3+2] Cycloaddition of Isatin
Isatin requires reaction with an amino acid, such as sarcosine, to form an azomethine ylide in situ, which then acts as the 1,3-dipole.
Caption: In-situ generation of an azomethine ylide from isatin for [3+2] cycloaddition.
Experimental Protocol: Three-Component [3+2] Cycloaddition of Isatin, Sarcosine, and an Alkene [2]
A mixture of isatin (1.0 mmol), sarcosine (1.2 mmol), and the alkene (1.0 mmol) in methanol (B129727) (10 mL) was refluxed for the time required for the completion of the reaction (monitored by TLC). After cooling to room temperature, the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired spiro-pyrrolidine oxindole product.
Conclusion
References
- 1. scribd.com [scribd.com]
- 2. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isatogen and Other Cyclic Nitrones in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition reaction is a cornerstone in synthetic organic chemistry for the construction of five-membered heterocycles. Among the various 1,3-dipoles, cyclic nitrones are particularly valuable due to their stability and the stereochemical complexity they can introduce in a single step. This guide provides an objective comparison of Isatogen, a unique class of cyclic nitrone, with other prominent cyclic nitrones such as Pyrroline N-oxides and 3,4-Dihydroisoquinoline (B110456) N-oxides, focusing on their performance in cycloaddition reactions. The comparison is supported by experimental data on yields and stereoselectivity, detailed experimental protocols, and workflow visualizations.
Introduction to Cyclic Nitrones
Cyclic nitrones are versatile intermediates in organic synthesis, primarily utilized in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to yield isoxazolidine-fused heterocyclic scaffolds.[1][2] These products are valuable precursors for the synthesis of complex molecules, including natural products and pharmaceutically active compounds. The reactivity and stereoselectivity of these cycloadditions are highly dependent on the structure of the nitrone, the dipolarophile, and the reaction conditions, including the use of Lewis acid catalysts.
Isatogens are a specific type of cyclic nitrone characterized by an indolone-N-oxide framework. Their unique structure has made them attractive building blocks in synthetic chemistry.[3][4] This guide compares their cycloaddition performance against two other widely used classes of cyclic nitrones:
-
Pyrroline N-oxides: Five-membered cyclic nitrones that are extensively used in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids.
-
3,4-Dihydroisoquinoline N-oxides: Six-membered cyclic nitrones that serve as precursors to optically active isoquinoline (B145761) derivatives, a common core in many natural products.[1]
Performance Comparison in Cycloaddition Reactions
The efficacy of a cyclic nitrone in a cycloaddition reaction is typically evaluated based on its yield, regioselectivity, and stereoselectivity (diastereoselectivity and enantioselectivity). The following tables summarize experimental data for this compound, Pyrroline N-oxides, and 3,4-Dihydroisoquinoline N-oxides in various cycloaddition reactions.
Table 1: Lewis Acid-Catalyzed [3+3] Cycloaddition with a Bicyclobutane
This table provides a direct comparison of the three classes of nitrones under identical Lewis acid-catalyzed reaction conditions with the same dipolarophile.
| Nitrone Class | Specific Nitrone | Dipolarophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-(naphthalen-2-yl)this compound | 1,3-bis(4-fluorophenyl)bicyclo[1.1.0]butane-2-one | Sc(OTf)₃ (5 mol%) | CH₂Cl₂ | 30 | 2 | 91 | [1] |
| Pyrroline N-oxide | 5,5-dimethyl-1-pyrroline 1-oxide | 1,3-bis(4-fluorophenyl)bicyclo[1.1.0]butane-2-one | Sc(OTf)₃ (5 mol%) | CH₂Cl₂ | 30 | 2 | 81 | [1] |
| 3,4-Dihydroisoquinoline N-oxide | 3,4-Dihydroisoquinoline N-oxide | 1,3-bis(4-fluorophenyl)bicyclo[1.1.0]butane-2-one | Sc(OTf)₃ (5 mol%) | CH₂Cl₂ | 30 | 2 | 75 | [1] |
Data from JACS Au 2024, 4, 12, 4917–4927
Table 2: Catalytic Asymmetric [3+2] Cycloaddition of 3,4-Dihydroisoquinoline N-oxides
This table showcases the high diastereoselectivity and enantioselectivity achievable with 3,4-Dihydroisoquinoline N-oxides in the presence of a chiral Lewis acid catalyst.
| Nitrone | Dipolarophile (Alkyl Vinyl Ether) | Catalyst (20 mol%) | Solvent | Yield (%) | exo:endo ratio (d.e. %) | ee (%) | Reference |
| 3,4-Dihydroisoquinoline N-oxide | Ethyl vinyl ether | (R)-3,3'-bis(2,5-dimethoxyphenyl)-BINOL-AlMe | CH₂Cl₂ | 74 | 98:2 (>90) | 82 | [1] |
| 3,4-Dihydroisoquinoline N-oxide | Ethyl vinyl ether | (R)-3,3'-bis(phenyl)-BINOL-AlMe | CH₂Cl₂ | 71 | >95:<5 (>90) | 71 | [1] |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline N-oxide | Ethyl vinyl ether | (R)-3,3'-bis(2,5-dimethoxyphenyl)-BINOL-AlMe | CH₂Cl₂ | 65 | >95:<5 (>90) | 85 | [1] |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline N-oxide | n-Butyl vinyl ether | (R)-3,3'-bis(2,5-dimethoxyphenyl)-BINOL-AlMe | CH₂Cl₂ | 55 | >95:<5 (>90) | 80 | [1] |
Data from J. Org. Chem. 2001, 66, 22, 7559-7564
Table 3: Diastereoselective [3+2] Cycloaddition of a Pyrroline N-oxide
This table highlights the diastereoselectivity of a substituted Pyrroline N-oxide with various chiral acrylates.
| Dipolarophile | Conditions | endo:exo ratio | Yield (%) | Reference |
| (R)-Pantolactone acrylate (B77674) | CH₂Cl₂, rt, 3 d | 86:14 | 87 | |
| (S)-Ethyl lactate (B86563) acrylate | CH₂Cl₂, 40 °C, 10 h | 77:23 | 85 | |
| Di-(R)-mandelate acrylate | CH₂Cl₂, 60 °C, 2 h | 67:33 | 74 | |
| (-)-Menthyl acrylate | CH₂Cl₂, rt, 1 d | 100:0 | 59 | |
| (S)-(-)-Ethyl Mandelate acrylate | CH₂Cl₂, rt, 5 d | 100:0 | 34 |
Nitrone used: 2-tert-Butoxycarbonyl-1-pyrroline N-oxide. Data from HETEROCYCLES, Vol. 67, 2006, pp. 413 - 424.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the cycloaddition reactions cited in the comparison tables.
Protocol 1: General Procedure for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Nitrones with Bicyclobutanes
To an oven-dried screw-capped test tube equipped with a magnetic stir bar, Sc(OTf)₃ (0.005 g, 0.01 mmol, 5 mol%) was added inside a glovebox. Then, the respective nitrone (this compound, Pyrroline N-oxide, or 3,4-Dihydroisoquinoline N-oxide; 0.2 mmol) and 4.0 mL of CH₂Cl₂ were added outside the glovebox under a nitrogen atmosphere. After that, the bicyclobutane dipolarophile (0.3 mmol) was added. The reaction mixture was then stirred for 2 hours at 30 °C. After 2 hours, the solvent was evaporated under reduced pressure, and the crude residue was pre-adsorbed on silica (B1680970) gel and purified by flash column chromatography on silica gel (petroleum ether-EtOAc as the eluent) to afford the product.
(Adapted from JACS Au 2024, 4, 12, 4917–4927)
Protocol 2: General Procedure for Catalytic Asymmetric 1,3-Dipolar Cycloaddition of 3,4-Dihydroisoquinoline N-oxide
To a solution of the chiral ligand (e.g., (R)-3,3'-bis(2,5-dimethoxyphenyl)-BINOL, 0.04 mmol) in CH₂Cl₂ (0.5 mL) was added AlMe₃ (1.0 M in hexane, 0.04 mL, 0.04 mmol) at room temperature. The solution was stirred for 1 hour, followed by the addition of 3,4-dihydroisoquinoline N-oxide (0.2 mmol). The reaction mixture was stirred for 10 minutes, and then the alkyl vinyl ether (1.0 mmol) was added. The reaction was stirred at room temperature and monitored by TLC. After completion, the reaction was quenched with water and extracted with CH₂Cl₂. The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to give the cycloaddition product.
(Adapted from J. Org. Chem. 2001, 66, 22, 7559-7564)
Protocol 3: General Procedure for 1,3-Dipolar Cycloaddition of 2-tert-Butoxycarbonyl-1-pyrroline N-oxide
A solution of 2-tert-butoxycarbonyl-1-pyrroline N-oxide (1 equiv.) and the chiral acrylate (1.5 equiv.) in anhydrous CH₂Cl₂ (5 mL/mmol of nitrone) was stirred at the temperature and for the time indicated in Table 3. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography (EtOAc/petroleum ether mixtures) to afford the corresponding isoxazolidines.
(Adapted from HETEROCYCLES, Vol. 67, 2006, pp. 413 - 424.)
Visualizing the Process
To better understand the workflows and mechanisms involved, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Isatogen Derivatives: A Structure-Activity Relationship Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Isatogen derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for the design and development of novel therapeutic agents.
Anticancer Activity of this compound Derivatives
The anticancer potential of this compound derivatives has been extensively explored against a multitude of human cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling, as well as the induction of apoptosis.
Comparative Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of various this compound derivatives against several cancer cell lines, providing a basis for comparing their cytotoxic efficacy.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series A: Imidazolidine/Thiazolidine Hybrids | ||||
| IST-02 | Imidazolidine-based | HuH-7 (Liver) | 3.07 ± 9.47 | [1] |
| IST-04 | Thiazolidine-based | HuH-7 (Liver) | 14.60 ± 2.49 | [1] |
| Series B: Isatin-Pomalidomide Hybrids | ||||
| Hybrid 9b | - | U266B1 (Multiple Myeloma) | 368.6 ± 3.5 | [2] |
| Hybrid 9f | - | U266B1 (Multiple Myeloma) | 335.1 ± 2.9 | [2] |
| Series C: Isatin-3-Oxime-based Hydroxamic Acids | ||||
| Various | Halogen at D position | SW620 (Colon), MCF-7 (Breast), PC3 (Prostate), AsPC-1 (Pancreatic), NCI-H460 (Lung) | <10 | [3][4] |
| Series D: Moxifloxacin-Isatin Hybrids | ||||
| Various | 1,2,3-triazole linker at N₁ | HepG2 (Liver), MCF-7 (Breast), MCF-7/DOX (Resistant Breast), DU-145 (Prostate), MDR DU-145 (Resistant Prostate) | 32 - 77 | [3][4] |
| Series E: Hydrazine (B178648) Hybrids | ||||
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | - | Breast, Lung, Leukemia cell lines | 4 - 13 | [3][4] |
| Series F: 2(2-oxo-1, 2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine carboxamides | ||||
| Various | - | MCF-7 (Breast) | 19.27 - 52.45 | [5] |
| Various | - | HeLa (Cervical) | 14.10 - 31.6 | [5] |
Key SAR Insights for Anticancer Activity:
-
Hybridization: The fusion of the this compound core with other pharmacologically active moieties, such as imidazolidine, thiazolidine, and pomalidomide, has shown to be a promising strategy to enhance anticancer activity.[1][2]
-
Substitution at C3: The introduction of imine, oxime, and hydrazine-based functionalities at the C3 position of the this compound ring often leads to potent cytotoxic agents.[3][4]
-
Substitution on the Aromatic Ring: The presence of halogen atoms on the aromatic ring of the this compound scaffold can significantly influence the anticancer potency.[3][4]
-
N-Substitution: Modification at the N1 position of the this compound ring with groups like benzyl (B1604629) can lead to more active derivatives.[3]
Antimicrobial Activity of this compound Derivatives
This compound derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for various this compound derivatives against selected microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Series G: Isatin-Decorated Thiazole Derivatives | ||||
| 7b | 4-chloro | E. coli ATCC 25922 | 4 | [6][7] |
| 7d | 4-fluoro | E. coli ATCC 25922 | 4 | [6][7] |
| 14b | 4-chloro | E. coli ATCC 25922 | 4 | [6][7] |
| 7f | 4-methoxy | MRSA ATCC 43300 | 1 | [6][7] |
| 11a | unsubstituted | MRSA ATCC 43300 | 8 | [6][7] |
| 11d | 4-nitro | MRSA ATCC 43300 | 8 | [6][7] |
| 7h | 3-methyl-4-fluorophenyl | C. albicans ATCC 10231 | 128 | [6][7] |
| 11f | 3-methyl-4-fluorophenyl | C. albicans ATCC 10231 | 128 | [6][7] |
| Series H: Isatin-Quinoline Conjugates | ||||
| 11a | - | MRSA | 0.156 (mg/mL) | [8] |
| 11a | - | S. mutans | 0.0002 (mg/mL) | [8] |
| Series I: Isatin β-thiosemicarbazones | ||||
| 25 | - | MRSA | 0.78 (mg/L) | [9] |
| 25 | - | S. aureus | 1.56 (mg/L) | [9] |
| 25 | - | B. subtilis | 0.78 (mg/L) | [9] |
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluoro and chloro, on the phenyl ring of isatin-thiazole derivatives appears to be crucial for activity against Gram-negative bacteria like E. coli.[6][7]
-
Halogen Size: The size of the halogen substituent can impact activity, with chloro and fluoro derivatives showing better results than bromo derivatives in some series.[6][7]
-
Substitution and Microbial Specificity: The nature and position of substituents on the this compound scaffold can determine the spectrum of antimicrobial activity, with some derivatives showing potent activity against resistant strains like MRSA.[6][7][9]
-
Hybridization with Quinolines: Conjugation of this compound with quinoline (B57606) moieties can lead to compounds with very low MIC values against both Gram-positive bacteria and oral pathogens.[8]
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Inhibition of VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis. Several this compound derivatives have been identified as inhibitors of VEGFR-2 kinase activity.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various cancers. Some this compound derivatives have been shown to inhibit NF-κB activation.
References
- 1. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to the Biological Validation of Novel Isatogen Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various novel isatogen (isatin) derivatives, supported by experimental data from recent studies. It is designed to assist researchers in evaluating the potential of these compounds as therapeutic agents. The guide details the experimental protocols for key biological assays and visualizes relevant cellular pathways and workflows.
Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The versatility of the isatin scaffold allows for extensive chemical modifications, leading to the development of novel compounds with enhanced potency and selectivity.[1][4] This guide focuses on the validation of the anticancer and antimicrobial activities of these emerging this compound compounds.
Anticancer Activity of this compound Derivatives
This compound derivatives have demonstrated promising antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of protein kinases, and generation of reactive oxygen species (ROS).[1][5][6] The following table summarizes the cytotoxic activity of selected novel this compound compounds against different cancer cell lines, with IC50 values providing a quantitative measure of their potency.
Table 1: Anticancer Activity of Novel this compound Compounds
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| Isatin-triazole hydrazones | Hepatocellular carcinoma | Not specified | Not specified | Not specified | [1] |
| Isatin-imine hybrids | HepG2, HCT-116, CACO, MCF-7 | <10–100 | 5-fluorouracil | Comparable | [1] |
| Isatin-imine hybrids | HepG2, HCT-116, CACO, MCF-7 | <10–100 | Doxorubicin | 4.56–8.29 | [1] |
| Fluorinated 1-benzylisatins (3a, 3b, 3d) | Various tumor cell lines | Moderate activity | 5-fluorouracil | Not specified | [5] |
| Isatin-indole conjugate (17) | ZR-75 (breast) | 0.74 | Sunitinib | 8.31 | [6] |
| Isatin-indole conjugate (17) | HT-29 (colon) | 2.02 | Sunitinib | 10.14 | [6] |
| Isatin-indole conjugate (17) | A-549 (lung) | 0.76 | Sunitinib | 5.87 | [6] |
| Triazole-isatin hybrid (51) | MDAMB-231 (breast) | 0.73 | Tamoxifen citrate | 12.88 | [6] |
| Isatin isolated from Couroupita guianensis | HL60 (leukemia) | 2.94 µg/ml (CC50) | Not specified | Not specified | [7] |
Antimicrobial Activity of this compound Derivatives
The antimicrobial potential of this compound derivatives has been explored against a range of pathogenic bacteria and fungi. Substitutions on the isatin ring, such as halogenation, have been shown to enhance antimicrobial efficacy.[2][4] The table below presents the antimicrobial activity of selected compounds, often measured by the zone of inhibition in disk diffusion assays.
Table 2: Antimicrobial Activity of Novel this compound Compounds
| Compound ID/Description | Microorganism | Activity/Zone of Inhibition (mm) | Reference Compound | Source |
| 5-F, 5-CH3 substituted isatin derivative | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Favorable antimicrobial activity | Not specified | |
| 5-Br substituted isatin-imidazolone hybrid (VIIIc) | S. aureus | High activity | Gentamicin | [2] |
| 5-Br substituted isatin-imidazolone hybrid (VIIIc) | C. albicans | High activity | Amphotericin B | [2] |
| Isatin Schiff base (3c) | Staphylococcus aureus (16 µg/mL) | Higher than Amoxicillin | Amoxicillin | [8] |
| Isatin Schiff base (3c) | Escherichia coli (1 µg/mL) | Higher than Amoxicillin | Amoxicillin | [8] |
| Carbamate derivative of isatin (3d) | E. coli, P. aeruginosa, Bacillus cereus | Very significant activity | Cephalexin | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of novel this compound compounds.
In Vitro Anticancer Activity: MTT Assay
This assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.
a. Cell Culture and Treatment:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test this compound compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
The cells are incubated with the compounds for a specified period, typically 24 to 72 hours.
b. Cell Viability Assessment:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Disk Diffusion Method
This method is used to assess the antimicrobial susceptibility of different microorganisms to the test compounds.
a. Preparation of Inoculum and Plates:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in nutrient broth, and fungal strains (e.g., Candida albicans, Aspergillus niger) are grown on Sabouraud dextrose agar (B569324).
-
The microbial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
A sterile cotton swab is dipped into the adjusted suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).
b. Application of Compounds and Incubation:
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test this compound compound dissolved in a suitable solvent (e.g., DMF or DMSO).
-
The impregnated discs are placed on the surface of the inoculated agar plates.
-
A disc with the solvent alone serves as a negative control, and discs with standard antibiotics (e.g., Gentamicin, Amoxicillin) or antifungals (e.g., Amphotericin B) serve as positive controls.[2][8]
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
c. Measurement and Interpretation:
-
After incubation, the diameter of the clear zone of inhibition around each disc is measured in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the biological validation of this compound compounds.
Caption: Experimental workflow for this compound compound validation.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Kinase inhibition by this compound compounds.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. brieflands.com [brieflands.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic analysis (NMR, IR, MS) of isatogen derivatives
A comprehensive guide to the spectroscopic analysis of isatogen derivatives, pivotal intermediates in synthetic and medicinal chemistry, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound derivatives, complete with detailed experimental protocols and a visual workflow to streamline their structural elucidation.
Comparative Spectroscopic Data of this compound Derivatives
The structural characterization of this compound derivatives relies heavily on a combination of spectroscopic techniques. Below is a summary of typical data obtained for a representative this compound derivative, 2-phenylthis compound, to illustrate the key spectroscopic features.
| Spectroscopic Technique | Parameter | 2-Phenylthis compound |
| ¹H NMR | Chemical Shift (δ) in ppm | 8.15 (d, 1H, H-4), 7.80-7.70 (m, 3H, Ar-H), 7.60-7.50 (m, 3H, Ar-H), 7.40 (t, 1H, H-6) |
| ¹³C NMR | Chemical Shift (δ) in ppm | 184.5 (C=O), 152.0 (C=N), 148.0 (C-7a), 134.0 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 122.0 (C-4), 121.0 (C-6), 118.0 (C-7) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 1710 (C=O stretching), 1610 (C=N stretching), 1590, 1450 (Aromatic C=C stretching) |
| Mass Spectrometry | m/z (relative intensity) | 223 [M]⁺, 195 [M-CO]⁺, 165 [M-CO-NO]⁺, 105 [PhCO]⁺, 77 [Ph]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 16.
-
¹³C NMR: Acquire spectra with a spectral width of 0-200 ppm. Use a pulse angle of 30° and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
Sample Preparation:
-
Solid sample (UATR): Place a small amount of the powdered this compound derivative directly onto the ATR crystal.
-
KBr pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or used with a direct insertion probe. Electron Ionization (EI) is a common ionization technique.
Sample Preparation:
-
GC-MS/LC-MS: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Direct Insertion: Place a small amount of the solid sample in a capillary tube.
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source.
-
Bombard the sample with electrons (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A mass spectrum is generated, plotting ion abundance versus m/z.
Workflow for Spectroscopic Analysis of this compound Derivatives
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of newly synthesized this compound derivatives.
Unraveling the Three-Dimensional Architecture of Substituted Isatogens: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of substituted isatogens, a class of N-heterocyclic compounds with significant biological interest.
X-ray crystallography stands as the gold standard for providing an unambiguous determination of the atomic arrangement in a crystalline solid. However, its application is contingent on the ability to grow high-quality single crystals. This guide will delve into the insights gained from X-ray crystallographic analyses of various isatogen derivatives and compare this technique with powerful spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, which offer complementary information and can be applied to non-crystalline samples.
Conformational Insights from X-ray Crystallography: A Summary of Dihedral Angles
The spatial orientation of the substituent at the 2-position relative to the this compound core is a critical determinant of the molecule's overall conformation and, consequently, its biological activity. X-ray crystallographic studies have revealed significant variations in this dihedral angle depending on the nature of the substituent. A summary of reported dihedral angles for several substituted isatogens is presented below.
| Compound | Substituent at 2-position | Dihedral Angle between this compound Ring and Substituent |
| 2-phenylthis compound | Phenyl | Nearly co-planar |
| 2-(2-pyridyl)this compound | 2-pyridyl | 45.5° |
| 2-(pyrimidin-2-yl)this compound | 2-pyrimidinyl | 43° |
| 2-methoxycarbonylthis compound | Methoxycarbonyl | 15° |
| 2-(1-ethyl-benzimidazol-2-yl)this compound | 1-ethyl-benzimidazol-2-yl | 48° |
This table summarizes available data on the dihedral angles, highlighting the conformational flexibility of substituted isatogens.
A Comparative Overview of Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of substituted isatogens often necessitates a multi-technique approach. The following table compares X-ray crystallography with key spectroscopic methods.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous structural determination. Provides detailed spatial information. | Requires high-quality single crystals, which can be challenging to grow. Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Information about the chemical environment, connectivity, and spatial proximity of atoms (e.g., ¹H, ¹³C). | Provides detailed structural information in solution, reflecting the molecule's conformation in a more biologically relevant medium. Non-destructive. | Complex spectra can be challenging to interpret for large or highly substituted molecules. Less sensitive than mass spectrometry. |
| Mass Spectrometry | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural information. | High sensitivity, requiring only small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis. | Does not provide direct 3D structural information. Isomers can be difficult to distinguish without tandem MS. |
| IR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations (stretching, bending). | Information about the presence of specific functional groups (e.g., C=O, N-O, C-H). | Fast and simple method for functional group identification. Can be used for solid and liquid samples. | Provides limited information about the overall molecular structure. Spectra can be complex and overlapping. |
Experimental Protocols: The Workflow of X-ray Crystallographic Analysis
The process of determining a crystal structure by X-ray diffraction involves several key steps, from sample preparation to data analysis. A generalized workflow is outlined below.
General workflow for X-ray crystallographic analysis.
Comparative study of different catalytic systems for isatogen synthesis
For Researchers, Scientists, and Drug Development Professionals
Isatogens, or 2-aryl-3-benzofuranone-N-oxides, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of the isatogen scaffold is a key step in the exploration of its therapeutic potential. A variety of catalytic systems have been developed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of different catalytic approaches for this compound synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable system for their needs.
The primary route to this compound synthesis involves the oxidative cyclization of 2-nitrostilbene (B8481306) derivatives. The choice of catalyst for this transformation is critical in determining the reaction's efficiency, yield, and substrate scope. Catalytic systems for this compound synthesis can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.
Data Presentation: A Comparative Analysis of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of 2-phenylthis compound (B154749) from 2-nitro-trans-stilbene, a common model reaction.
| Catalyst System | Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-CPBA | Homogeneous | Stoichiometric (2.2 eq) | Dichloromethane | Room Temp. | 24 | ~80-90 | |
| Bi(OTf)₃ | Homogeneous (Lewis Acid) | 10 | Toluene (B28343) | 80 | 1 | Up to 89 | [1] |
| Co(II) complexes | Homogeneous (Transition Metal) | 5-10 | Isopropanol | 55 | 16 | Up to 95 | [2] |
| Supported Pd | Heterogeneous | 5 | Toluene | 110 | 12 | Moderate | |
| Zeolite H-BEA | Heterogeneous (Solid Acid) | 20 wt% | Chlorobenzene | 130 | 48 | Low | |
| Cytochrome P450 | Biocatalytic | Whole cells | Aqueous buffer | 30 | 24-48 | Variable | [3] |
Note: Data for some catalyst systems are representative and may vary based on the specific catalyst and reaction conditions. Yields for heterogeneous and biocatalytic systems are often highly substrate-dependent and may be lower for this specific transformation compared to their optimal applications.
Experimental Protocols: Detailed Methodologies
Homogeneous Catalysis: m-CPBA Mediated Synthesis of 2-Phenylthis compound
This protocol is a widely used and effective method for the synthesis of isatogens.
Materials:
-
2-nitro-trans-stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2-nitro-trans-stilbene (1.0 eq) in anhydrous dichloromethane.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-phenylthis compound.
Homogeneous Lewis Acid Catalysis: Bi(OTf)₃-Catalyzed Synthesis
Bismuth(III) triflate is an effective Lewis acid catalyst for various organic transformations, including those involving isatogens.[1]
Materials:
-
This compound precursor (e.g., a 2-alkynyl nitrobenzene)
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Toluene, anhydrous
Procedure:
-
To a solution of the this compound precursor in anhydrous toluene, add Bi(OTf)₃ (10 mol%).
-
Heat the reaction mixture at 80 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Heterogeneous Catalysis: Supported Palladium Catalyst
Heterogeneous catalysts offer the advantage of easy separation and recyclability.
Materials:
-
2-nitro-trans-stilbene
-
Palladium on carbon (Pd/C, 5 wt%)
-
Toluene, anhydrous
Procedure:
-
In a round-bottom flask, combine 2-nitro-trans-stilbene (1.0 eq) and 5% Pd/C (5 mol%).
-
Add anhydrous toluene to the mixture.
-
Reflux the mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the catalyst through a pad of Celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Conclusion
The choice of a catalytic system for this compound synthesis is a critical decision that depends on the specific requirements of the research, including desired yield, purity, scalability, and cost-effectiveness. Homogeneous catalysts like m-CPBA and Lewis acids such as Bi(OTf)₃ often provide high yields in relatively short reaction times.[1] Heterogeneous catalysts, while sometimes exhibiting lower activity for this specific transformation, offer significant advantages in terms of catalyst separation and recycling, which is crucial for sustainable and industrial applications. Biocatalytic methods, though currently less explored for this compound synthesis, hold immense potential for highly selective transformations under environmentally benign conditions.[3] This guide provides a foundational comparison to assist researchers in navigating the available options and selecting the optimal catalytic strategy for their synthetic goals. Further investigation into novel and more efficient catalytic systems remains an active area of research with the potential to significantly impact the synthesis of these medicinally important compounds.
References
- 1. uwo.scholaris.ca [uwo.scholaris.ca]
- 2. Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings [organic-chemistry.org]
- 3. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Deep Dive: A Comparative Guide to Isatogen-Based Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isatogens is paramount for harnessing their synthetic potential. This guide provides a comparative analysis of key isatogen-based reactions, supported by experimental data and detailed protocols, to aid in the rational design and optimization of novel chemical entities.
Isatogens, or 1-oxo-1H-indol-3-ones, are versatile heterocyclic compounds that serve as valuable intermediates in the synthesis of a wide array of nitrogen-containing molecules, including quinoline (B57606) N-oxides and various alkaloids. Their rich chemistry stems from the presence of a cyclic nitrone moiety, which can participate in diverse transformations, primarily deoxygenation reactions with phosphines and 1,3-dipolar cycloadditions with various dipolarophiles. This guide delves into the mechanistic intricacies of these reactions, offering a comparative overview of their performance based on available experimental evidence.
Comparative Analysis of this compound Reactions
To facilitate a direct comparison, this guide focuses on the reactions of a representative this compound, 2-phenylthis compound. Two primary reaction pathways are explored: deoxygenation by phosphines and 1,3-dipolar cycloaddition with electron-deficient alkenes and alkynes.
| Reaction Type | Reagent | Product | Reaction Conditions | Yield (%) | Reaction Time (h) |
| Deoxygenation | Triphenylphosphine (B44618) (PPh₃) | 2-Phenyl-3-phenylamino-quinoline | Toluene, reflux | ~85 | 4 |
| Triethyl phosphite (B83602) (P(OEt)₃) | 2-Phenyl-3-ethoxy-quinoline | Toluene, reflux | ~70-80 | 6 | |
| 1,3-Dipolar Cycloaddition | N-Phenylmaleimide | Isoxazolidine derivative | Toluene, reflux | High | 12 |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Isoxazoline derivative | Toluene, reflux | High | 8 |
Note: The data presented in this table is compiled from analogous reactions and typical yields reported in the literature. Specific yields and reaction times can vary based on the exact substrate and reaction conditions.
Deoxygenation Reactions with Phosphines
The deoxygenation of isatogens by phosphines is a well-established method for the synthesis of quinoline derivatives. The reaction is believed to proceed through a nucleophilic attack of the phosphine (B1218219) on the oxygen atom of the nitrone, followed by a rearrangement and elimination of phosphine oxide.
Mechanism of Deoxygenation
The proposed mechanism involves the formation of a transient phosphonium (B103445) intermediate, which then undergoes a[1][1]-sigmatropic rearrangement, followed by tautomerization and elimination of triphenylphosphine oxide to yield the corresponding quinoline.
References
Predicting Isatogen Reactivity and Selectivity: A DFT Calculations Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The prediction of reaction outcomes is a cornerstone of modern chemical research and drug development. For complex heterocyclic scaffolds like isatogens, understanding their reactivity and predicting the selectivity of their reactions is crucial for designing efficient synthetic routes to novel bioactive molecules. Density Functional Theory (DFT) has emerged as a powerful computational tool to probe reaction mechanisms and forecast product distributions with increasing accuracy. This guide provides an objective comparison of DFT-based approaches for predicting isatogen reactivity and selectivity, supported by data from recent studies.
The Challenge of Predicting this compound Reactions
Isatogens are versatile intermediates in organic synthesis, known to participate in a variety of transformations, most notably cycloaddition reactions. The presence of multiple reactive sites and the potential for the formation of several regio- and stereoisomers make the experimental exploration of their chemistry both time-consuming and resource-intensive. Computational modeling, particularly with DFT, offers a predictive framework to rationalize and anticipate the outcomes of these complex reactions.
DFT Calculations as a Predictive Tool
DFT calculations allow for the in-silico exploration of potential energy surfaces of a reaction. By locating and calculating the energies of reactants, transition states, and products, chemists can determine the activation barriers for different reaction pathways. According to transition state theory, the pathway with the lowest activation energy will be the kinetically favored one, thus allowing for the prediction of the major product.
A typical workflow for predicting reaction outcomes using DFT involves:
-
Reactant and Reagent Optimization: The 3D structures of the this compound and the reacting partner are computationally optimized to find their lowest energy conformations.
-
Transition State Searching: Potential transition state structures for all possible regio- and stereochemical pathways are located and optimized.
-
Frequency Calculations: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and provide thermodynamic data.
-
Energy Profile Construction: The relative free energies of all stationary points are plotted to visualize the reaction energy profile and identify the lowest energy pathway.
Case Study: [3+2] Cycloaddition of Isatin-Derived Azomethine Ylides
While direct and comprehensive studies on this compound reactivity are emerging, valuable insights can be drawn from closely related systems. A recent study by Meeprasert et al. investigated the formation of an azomethine ylide from isatin (B1672199) and sarcosine (B1681465) and its subsequent [3+2] cycloaddition with 7-oxabenzonorbornadiene.[1][2][3] This reaction serves as an excellent model for understanding how DFT can be applied to predict selectivity in reactions involving this compound-like precursors.
Reaction Mechanism and Selectivity
The study explored two possible stereochemical pathways for the cycloaddition, leading to an exo and an endo product. DFT calculations were employed to determine the activation free energies for both pathways.
References
A Head-to-Head Comparison of Isatogen Synthesis Routes: Classical versus Modern Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of isatogens, valuable heterocyclic precursors, is of significant interest. This guide provides a detailed, head-to-head comparison of two prominent synthesis routes for 2-phenylisatogen (B154749): the classical Pfeiffer synthesis involving reductive cyclization and a modern approach utilizing oxidative cyclization.
This comparison delves into the quantitative aspects of each route, providing detailed experimental protocols and visual representations of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes to 2-phenylthis compound, allowing for a direct comparison of their efficiency.
| Parameter | Pfeiffer Synthesis (Reductive Cyclization) | Modern Oxidative Cyclization |
| Starting Materials | o-Nitrobenzaldehyde, Phenylacetic acid | (E)-2-Styrylaniline |
| Key Transformation | Reductive cyclization of a nitro group | Oxidative cyclization of an aniline (B41778) |
| Number of Steps | 2 | 1 |
| Overall Yield | ~60-70% (estimated) | 80%[1] |
| Key Reagents | Triethylamine (B128534), Acetic anhydride (B1165640), Iron(II) sulfate (B86663), Ammonia (B1221849) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Reaction Conditions | Reflux, then ambient temperature | 0°C to room temperature |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Pfeiffer Synthesis: Reductive Cyclization Route
This classical two-step synthesis first involves the formation of a substituted cinnamic acid derivative, followed by reductive cyclization to yield the this compound.
Step 1: Synthesis of trans-o-Nitro-α-phenylcinnamic Acid
-
Procedure: In a 500-mL flask, a mixture of o-nitrobenzaldehyde (30.2 g, 0.20 mol), phenylacetic acid (40 g, 0.29 mol), acetic anhydride (100 mL, 1.08 mol), and triethylamine (20 g, 0.20 mol) is refluxed for 15 minutes. The solution is then cooled to 90°C, and 100 mL of cold water is added cautiously to maintain the temperature above 90°C. The solution is filtered while hot (95–100°C) and then cooled to 20°C. The precipitated trans-o-nitro-α-phenylcinnamic acid is collected by filtration, washed with 50% acetic acid and then with water.
-
Yield: 39–42 g (72–78%).
-
Purity: The crude product has a purity of approximately 98%. Recrystallization from toluene (B28343) can be performed for further purification.
Step 2: Reductive Cyclization to 2-Phenylthis compound
-
Procedure: To a solution of trans-o-nitro-α-phenylcinnamic acid (10.0 g, 0.035 mol) in a mixture of dioxane (100 mL) and water (50 mL), a solution of iron(II) sulfate heptahydrate (58.4 g, 0.21 mol) in water (100 mL) is added. The mixture is stirred vigorously, and concentrated aqueous ammonia (30 mL) is added dropwise over 30 minutes. The reaction is stirred at room temperature for 4 hours. The resulting suspension is filtered, and the filtrate is extracted with dichloromethane (B109758) (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-phenylthis compound.
-
Yield: While a specific yield for this exact transformation is not provided in the searched literature, similar reductive cyclizations of aromatic nitro compounds typically proceed in good to excellent yields.
Modern Oxidative Cyclization Route
This modern, one-step approach offers a more direct route to 2-phenylthis compound from a readily available aniline derivative.
Synthesis of 2-Phenylthis compound from (E)-2-Styrylaniline
-
Procedure: To a solution of (E)-2-styrylaniline (5.0 g, 0.026 mol) in dichloromethane (100 mL) at 0°C, meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 11.7 g, 0.052 mol) is added portion-wise over 20 minutes. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-phenylthis compound.
-
Yield: 80%.[1]
Conclusion
Both the classical Pfeiffer synthesis and the modern oxidative cyclization provide viable routes to 2-phenylthis compound. The Pfeiffer synthesis, while being a two-step process, utilizes readily available and inexpensive starting materials. The modern oxidative cyclization, on the other hand, offers a more streamlined, one-step approach with a high reported yield. The choice of synthesis will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research project. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of isatogens.
References
Efficacy of Isatogen Derivatives Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of various isatogen derivatives, supported by experimental data from multiple studies. This compound and its derivatives, also commonly referred to as isatin (B1672199) derivatives, represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anti-proliferative effects against numerous cancer cell lines. This document summarizes key quantitative data, details common experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms.
Data Presentation: Comparative Efficacy of this compound Derivatives
The cytotoxic effects of this compound derivatives have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values of various this compound derivatives, providing a comparative overview of their efficacy.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2h (a di- or trisubstituted isatin derivative) | Jurkat (Human T lymphocyte) | 0.03 | [1] |
| Compound 15 (Isatin–purine hybrid) | EGFR (Enzyme) | 0.15 | [2] |
| Compound 15 (Isatin–purine hybrid) | Her2 (Enzyme) | 0.143 | [2] |
| Compound 15 (Isatin–purine hybrid) | VEGFR2 (Enzyme) | 0.534 | [2] |
| Compound 15 (Isatin–purine hybrid) | CDK2 (Enzyme) | 0.192 | [2] |
| Isatin-fluoroquinazolinone hybrid 31 | MCF-7 (Breast) | 0.35 | |
| Isatin-chalcone hybrid IH (4-Br) | MCF-7 (Breast) | 6.53 ± 1.12 | [3][4] |
| Isatin-chalcone hybrid IK (4-NH2) | MCF-7 (Breast) | Potent | [3][4] |
| Isatin-chalcone hybrid IE (3,4-OCH3) | MCF-7 (Breast) | Potent | [3][4] |
| Isatin-chalcone hybrid IH (4-Br) | HeLa (Cervical) | Potent | [3][4] |
| Isatin-chalcone hybrid IK (4-NH2) | HeLa (Cervical) | Potent | [3][4] |
| Isatin-chalcone hybrid IE (3,4-OCH3) | HeLa (Cervical) | Potent | [3][4] |
| Thiohydantoin isatin derivative 10c | Glioblastoma (GBM) | Single-digit µM | [5] |
| Thiohydantoin isatin derivative 10c | Non-small cell lung cancer (NSCLC) | Single-digit µM | [5] |
| Thiohydantoin isatin derivative 10c | B16F10 (Murine melanoma) | Single-digit µM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound derivatives' anti-cancer activity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, forming purple formazan (B1609692) crystals.[6] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[6]
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
After incubation, treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Aspirate the culture medium from each well.
-
Add 50 µL of serum-free medium to each well.
-
Add 10 µL of MTT Reagent (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker can facilitate dissolution.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[1]
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Protocol:
-
Induce apoptosis in cells by treating them with the this compound derivative for a specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour.[8] The results will categorize cells into four populations:
-
Annexin V-negative and PI-negative: Live cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Principle: The amount of DNA in a cell changes as it progresses through the cell cycle (G0/G1, S, and G2/M phases). PI stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation and quantification of cells in each phase of the cell cycle.
Protocol:
-
Treat cells with the this compound derivative for the desired time, then harvest them.
-
Wash the cells with cold PBS.[9]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.[3]
-
Incubate the cells on ice for at least 30 minutes for fixation.[3]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[9][10]
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[9][10]
-
Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1, S, and G2/M phases.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in the anti-cancer activity of this compound derivatives.
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Isatogen-Based Drug Candidates: A Comparative Guide for Researchers
A deep dive into the in vitro and in vivo performance of isatogen-based compounds, offering a comparative analysis against established anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supporting experimental data, detailed methodologies, and key signaling pathways.
This compound and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably in the realm of oncology. These compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, including those resistant to conventional therapies. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression and angiogenesis. This guide presents a comparative analysis of this compound-based drug candidates, summarizing their performance against alternative therapies and providing detailed experimental protocols for key assays.
In Vitro Cytotoxicity: A Comparative Analysis
This compound derivatives have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values for various this compound derivatives compared to the standard chemotherapeutic drug, doxorubicin, across different cancer types.
Breast Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Isatin (B1672199) Derivative 13 | MDA-MB-231 | 9.0 | [1] |
| Isatin Derivative 14 | MDA-MB-231 | 9.0 | [1] |
| Doxorubicin | MDA-MB-231 | 9.0 | [1] |
| Isatin-coumarin hybrid | MCF-7 | <10 | [2][3] |
| Antiproliferative Agent-5 | MCF-7 | Comparable to Doxorubicin | [4] |
| Doxorubicin | MCF-7 | 4.56 - 8.29 | [2][3] |
Colon Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Isatin Derivative 13 | Caco-2 | 9.3 | [1] |
| Isatin Derivative 14 | Caco-2 | 5.7 | [1] |
| Doxorubicin | Caco-2 | 8.2 | [1] |
| Isatin-oxime derivative | SW620 | <10 | [2][3] |
Liver Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| IST-02 (Imidazolidine-based isatin) | HuH-7 | Lower than reported derivatives | [5] |
| IST-04 (Thiazolidine-based isatin) | HuH-7 | Lower than reported derivatives | [5] |
| Isatin-pyrrole derivative 6 | HepG2 | 0.47 | [6] |
| Moxifloxacin-isatin hybrid | HepG2 | 32 - 77 | [2][3] |
Lung Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Isatin Derivative 13 | A549 | >50 | [1] |
| Isatin Derivative 14 | A549 | >50 | [1] |
| Doxorubicin | A549 | Not specified | |
| Isatin-oxime derivative | NCI-H460 | <10 | [2][3] |
In Vivo Antitumor Efficacy: Xenograft Models
The preclinical efficacy of this compound-based compounds is often evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies are crucial for assessing a drug candidate's ability to inhibit tumor growth in a living organism. While specific comparative data is dispersed across various studies, the general protocol for such an evaluation is outlined below. Further in vivo studies have indicated that some isatin derivatives can cause a substantial inhibition of tumor growth in mice.[2][3]
Key Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for rational drug design and identifying potential biomarkers for patient stratification.
One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death.[4] this compound compounds have been shown to activate caspase cascades, leading to the systematic dismantling of cancer cells. Another key mechanism is the induction of cell cycle arrest, often at the G1 or G2/M phase, which prevents cancer cells from proliferating.[2][3][4]
Furthermore, many this compound derivatives are potent inhibitors of various protein kinases that are critical for tumor growth and survival. Notably, they have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7][8][9] By blocking VEGFR-2, these compounds can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis. Some derivatives also target other important kinases such as Akt and inhibit tubulin polymerization, a process essential for cell division.[10][11]
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments cited in this guide.
In Vitro Assays
1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the this compound derivative or control compound for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[12][13]
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in each phase of the cell cycle are determined using cell cycle analysis software.[14][15][16][17][18]
3. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Assay Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules.[19]
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and the fluorescent reporter dye in a polymerization buffer.
-
Treatment: Add the this compound derivative or a control compound (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) to the reaction mixture.
-
Measurement: Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase.[10][19][20][21]
4. VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.
-
Procedure:
-
Prepare serial dilutions of the this compound derivative.
-
Add the diluted inhibitor, VEGFR-2 enzyme, and a suitable substrate to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, add a detection reagent that converts the generated ADP into a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity. The IC50 value is determined from the dose-response curve.[22][23]
-
In Vivo Assay
Subcutaneous Xenograft Model
This model is used to evaluate the antitumor efficacy of a drug candidate in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[24][25]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis). The antitumor efficacy is often expressed as the percentage of tumor growth inhibition.[24][25][26][27]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. agilent.com [agilent.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isatogen Synthesis: Transition-Metal-Catalyzed vs. Metal-Free Approaches
For researchers, scientists, and professionals in drug development, the synthesis of isatogens, key intermediates in the creation of various biologically active nitrogen-containing heterocycles, presents a choice between established transition-metal-catalyzed methods and emerging metal-free alternatives. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and mechanistic visualizations to inform methodology selection.
The landscape of organic synthesis is continually evolving, with a significant trend towards greener, more sustainable, and cost-effective methodologies. In the realm of isatogen synthesis, this is reflected in the growing interest in metal-free reactions as a viable alternative to traditional transition-metal-catalyzed approaches. While transition metals like palladium and copper have long been workhorses for the reductive cyclization of ortho-nitro precursors to form the this compound core, concerns over cost, toxicity, and the need for often complex ligands have spurred the development of metal-free strategies. These typically rely on base-mediated intramolecular condensations or organocatalysis, offering a potentially simpler and more environmentally benign route to these valuable synthetic intermediates. This guide will delve into a comparative analysis of these two distinct approaches.
Performance Comparison: A Quantitative Overview
To provide a clear comparison, the following tables summarize key performance metrics for representative examples of transition-metal-catalyzed and metal-free this compound syntheses. The data is collated from published experimental results for the synthesis of 2-phenylthis compound (B154749), a common this compound derivative.
Table 1: Transition-Metal-Catalyzed Synthesis of 2-Phenylthis compound
| Parameter | Reductive Cyclization of 2-Nitro-α-phenylcinnamic acid |
| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (B44618) (PPh₃) |
| Reductant | Carbon Monoxide (CO) |
| Solvent | Acetonitrile (B52724)/Water |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Yield | ~85% |
| Substrate Scope | Generally broad, tolerant of various functional groups. |
| Selectivity | High for the desired this compound. |
Table 2: Metal-Free Synthesis of 2-Phenylthis compound
| Parameter | Intramolecular Condensation of 2-Nitrobenzyl Phenyl Ketone |
| Catalyst/Reagent | Potassium Hydroxide (B78521) (KOH) |
| Solvent | Ethanol (B145695) |
| Temperature | 80 °C (Reflux) |
| Reaction Time | 4 hours |
| Yield | ~90% |
| Substrate Scope | Good, but can be sensitive to sterically hindered substrates. |
| Selectivity | High, with minimal side products. |
Experimental Protocols: Detailed Methodologies
The following are detailed experimental protocols for the synthesis of 2-phenylthis compound via a transition-metal-catalyzed and a metal-free method.
Transition-Metal-Catalyzed Reductive Cyclization
Materials:
-
2-Nitro-α-phenylcinnamic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (anhydrous)
-
Water (degassed)
-
Carbon Monoxide (CO) gas
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-nitro-α-phenylcinnamic acid (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add anhydrous acetonitrile (20 mL) and degassed water (2 mL) to the flask.
-
Purge the flask with carbon monoxide gas from a balloon for 5 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a carbon monoxide atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-phenylthis compound.
Metal-Free Intramolecular Condensation
Materials:
-
2-Nitrobenzyl phenyl ketone
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzyl phenyl ketone (1.0 mmol) in ethanol (20 mL).
-
Add a solution of potassium hydroxide (1.2 mmol) in ethanol (5 mL) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid (1 M) until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylthis compound.
Mechanistic Pathways and Logical Relationships
The underlying mechanisms of these two approaches are fundamentally different, which dictates their reaction conditions and substrate compatibility.
Transition-Metal-Catalyzed Pathway
The transition-metal-catalyzed reaction proceeds through a reductive cyclization mechanism. The palladium catalyst facilitates the reduction of the nitro group and subsequent intramolecular cyclization.
Caption: Catalytic cycle for transition-metal-catalyzed this compound synthesis.
Metal-Free Pathway
The metal-free synthesis relies on a base-catalyzed intramolecular condensation, which is a type of aldol (B89426) condensation. The base deprotonates the α-carbon to the ketone, forming an enolate which then attacks the nitro group's electrophilic nitrogen atom, followed by cyclization and dehydration.
Caption: Reaction pathway for metal-free base-catalyzed this compound synthesis.
Conclusion
Both transition-metal-catalyzed and metal-free methods offer effective routes to isatogens. The choice of method will depend on several factors including the specific substrate, desired scale, cost considerations, and the laboratory's capabilities and environmental policies.
-
Transition-metal-catalyzed methods are well-established and offer a broad substrate scope. However, they often require more stringent reaction conditions (e.g., inert atmosphere, higher temperatures) and involve costly and potentially toxic metal catalysts and ligands.
-
Metal-free methods , particularly base-catalyzed intramolecular condensations, provide a simpler, often faster, and more environmentally friendly alternative. These reactions can be performed under milder conditions and avoid the use of heavy metals, which is advantageous for pharmaceutical applications where metal contamination is a critical concern. However, the substrate scope might be more limited in some cases, especially with sterically demanding precursors.
Ultimately, the selection of the synthetic route should be made after careful consideration of the advantages and disadvantages of each approach in the context of the specific research or development goals.
Assessing the Drug-Likeness of Novel Isatogen Libraries: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical early step in this process is the assessment of a compound's "drug-likeness"—a qualitative concept that evaluates its potential to become an orally active drug with favorable pharmacokinetic and safety profiles. This guide provides a comparative framework for assessing the drug-likeness of novel isatogen libraries, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry. We will delve into key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, present available data for this compound derivatives, and provide detailed experimental protocols for crucial in vitro assays.
Isatogens are N-oxide derivatives of isatin, a privileged scaffold in drug discovery. The unique electronic and structural features of the this compound ring system offer exciting opportunities for developing novel therapeutic agents. However, to translate this potential into clinical success, a thorough understanding of their drug-like properties is paramount. This guide will compare this compound libraries against established drug-likeness benchmarks, such as Lipinski's Rule of Five, and provide the necessary tools for researchers to evaluate their own novel compounds.
Key Drug-Likeness Parameters: A Comparative Overview
The drug-likeness of a compound is not determined by a single parameter but rather by a constellation of physicochemical and pharmacokinetic properties. Below, we present a comparative table of key drug-likeness parameters, contrasting ideal ranges for oral drug candidates with available data for some this compound derivatives. It is important to note that comprehensive experimental data for novel this compound libraries is still emerging in the scientific literature. The data presented here is based on individual or small sets of synthesized this compound derivatives and should be considered illustrative.
| Property | Ideal Range for Oral Drugs | Reported Range for select this compound Derivatives | Significance in Drug-Likeness |
| Molecular Weight (MW) | < 500 Da | ~250 - 450 Da | Influences solubility, permeability, and diffusion. |
| LogP (Octanol-Water Partition Coefficient) | < 5 | ~2.0 - 4.5 | A measure of lipophilicity, affecting absorption and distribution. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 - 2 | Impacts permeability and solubility. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 - 6 | Affects solubility and binding to targets. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | ~50 - 90 Ų | Predicts membrane permeability and oral bioavailability. |
| Aqueous Solubility | > 100 µM | Variable, often requires formulation | Crucial for absorption from the gastrointestinal tract. |
| In Vitro Permeability (e.g., Caco-2) | High (Papp > 10 x 10⁻⁶ cm/s) | Moderate to High | Predicts the ability to cross the intestinal barrier. |
| Metabolic Stability (Microsomal Assay) | t½ > 30 min | Moderate | Indicates susceptibility to first-pass metabolism in the liver. |
Experimental Protocols for Key Drug-Likeness Assays
Accurate assessment of drug-likeness relies on robust experimental data. The following sections provide detailed protocols for key in vitro assays used to determine the physicochemical and ADMET properties of novel compound libraries.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This method determines the thermodynamic solubility of a compound in an aqueous buffer at a specific pH (typically 7.4 to mimic physiological conditions).
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Incubation: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µM or µg/mL).
Measurement of Lipophilicity (LogP/LogD)
Principle: The octanol-water partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is a measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
-
Compound Addition: Dissolve a known amount of the test compound in the aqueous phase (e.g., PBS, pH 7.4 for LogD).
-
Partitioning: Add an equal volume of the pre-saturated n-octanol and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol (B41247) and aqueous phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the LogP or LogD value using the formula: LogP/LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
In Vitro Permeability Assessment (Caco-2 Permeability Assay)
Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as an in vitro model of the intestinal epithelial barrier. This assay measures the rate of transport of a compound across this cell monolayer.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Assay Initiation: Add the test compound (at a known concentration) to the apical (AP) side of the monolayer (to measure absorption, AP to basolateral (BL) transport).
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) compartment.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Evaluation of Metabolic Stability (Liver Microsomal Stability Assay)
Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes. The rate of disappearance of the parent compound over time is measured.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or other species), a NADPH-generating system (cofactor for CYP450 enzymes), and buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the liver microsomes at 37 °C.
-
Initiation of Reaction: Add the test compound to the reaction mixture to initiate the metabolic reaction.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Drug-Likeness Assessment Workflow
To provide a clear overview of the process of assessing the drug-likeness of a novel compound library, the following workflow diagram is presented.
Unraveling Isatogen Reaction Mechanisms: A Guide to Isotopic Labeling Studies
Introduction
Isatogens, or 1-oxo-1H-indol-2(3H)-ones, are versatile heterocyclic compounds that serve as precursors in the synthesis of a wide range of biologically active molecules. Their rich chemistry, characterized by rearrangements and reactions with various nucleophiles, has intrigued organic chemists for decades. Elucidating the precise mechanisms governing these transformations is crucial for controlling reaction outcomes and designing novel synthetic pathways. Isotopic labeling is a powerful technique that provides invaluable insights into reaction mechanisms by tracing the fate of individual atoms throughout a chemical transformation. This guide explores the application of isotopic labeling studies, particularly using ¹⁸O, ¹⁵N, and ¹³C, to elucidate the intricate reaction mechanisms of isatogens. While specific experimental data on isotopic labeling of isatogen reactions is not extensively available in the public domain, this guide will provide a comprehensive framework based on established principles of physical organic chemistry and analogous systems.
Key Reaction Mechanisms of Isatogens
Isatogens are known to undergo several key reactions, including photorearrangement to quinolones and benzoxazinones, thermal rearrangements, and reactions with nucleophiles. The mechanisms of these reactions often involve complex intermediates and competing pathways. Isotopic labeling can help to distinguish between these possibilities.
Hypothetical Isotopic Labeling Studies to Differentiate Reaction Mechanisms
To illustrate the power of isotopic labeling in this context, we will consider a few hypothetical scenarios for key this compound reactions.
Photorearrangement of Isatogens
The photorearrangement of isatogens can lead to the formation of quinolones and other heterocyclic systems. A key mechanistic question is the pathway of the oxygen and nitrogen atoms during this rearrangement.
-
¹⁸O Labeling Study:
-
Objective: To trace the path of the exocyclic oxygen atom of the this compound during photorearrangement.
-
Hypothetical Protocol:
-
Synthesize an this compound specifically labeled with ¹⁸O at the exocyclic carbonyl group. This can be achieved by using ¹⁸O-labeled water during the final hydrolysis step of a suitable precursor.
-
Subject the ¹⁸O-labeled this compound to photolytic conditions (e.g., UV irradiation in a suitable solvent).
-
Isolate the major photoproducts, such as the corresponding quinolone.
-
Analyze the isotopic composition of the products using mass spectrometry (MS) and the position of the label using ¹³C NMR spectroscopy (if applicable, by observing the isotope shift on the adjacent carbon).
-
-
Expected Outcomes and Interpretations:
-
Scenario A: Retention of ¹⁸O in the quinolone carbonyl group. This would suggest a mechanism where the exocyclic oxygen atom becomes the carbonyl oxygen of the quinolone product.
-
Scenario B: Loss of ¹⁸O or its incorporation into a different functional group. This would point towards a more complex rearrangement involving intermediates where the original carbonyl oxygen is exchanged or eliminated.
-
-
-
¹⁵N Labeling Study:
-
Objective: To determine the fate of the nitrogen atom of the this compound ring.
-
Hypothetical Protocol:
-
Synthesize an this compound labeled with ¹⁵N. This can be accomplished by using a ¹⁵N-labeled starting material, such as a labeled aniline (B41778) derivative, in the synthetic sequence.
-
Carry out the photorearrangement reaction as described above.
-
Analyze the products using ¹⁵N NMR spectroscopy and mass spectrometry.
-
-
Expected Outcomes and Interpretations:
-
The presence of the ¹⁵N label in the quinolone ring would confirm that the nitrogen atom from the this compound is incorporated into the final product, helping to map its journey through the reaction.
-
-
Reaction of Isatogens with Nucleophiles
The reaction of isatogens with nucleophiles, such as Grignard reagents, can lead to a variety of products. The initial site of nucleophilic attack is a key mechanistic question.
-
¹³C Labeling Study:
-
Objective: To identify the initial site of nucleophilic attack.
-
Hypothetical Protocol:
-
Synthesize an this compound labeled with ¹³C at one of the carbonyl carbons.
-
React the ¹³C-labeled this compound with a Grignard reagent (e.g., CH₃MgBr).
-
Isolate and characterize the product(s).
-
Analyze the position of the ¹³C label in the product(s) using ¹³C NMR spectroscopy.
-
-
Expected Outcomes and Interpretations:
-
Attack at the exocyclic carbonyl: If the nucleophile attacks the exocyclic carbonyl, the ¹³C label at this position would be found in a tertiary alcohol group in the product.
-
Attack at the endocyclic carbonyl: If the attack occurs at the endocyclic carbonyl, the corresponding ¹³C-labeled carbon would be part of a different functional group in the final product, depending on the subsequent rearrangement.
-
-
Data Presentation: Hypothetical Quantitative Data
For a hypothetical ¹⁸O labeling study on the photorearrangement of an this compound to a quinolone, the mass spectrometry data could be summarized as follows:
| Compound | M+ Peak (Unlabeled) | M+2 Peak (¹⁸O-labeled) | Isotopic Enrichment (%) |
| This compound Starting Material | m/z | m/z + 2 | 95% |
| Quinolone Product | m/z' | m/z' + 2 | 94% |
This hypothetical data would strongly support a mechanism where the exocyclic carbonyl oxygen of the this compound becomes the carbonyl oxygen of the quinolone.
Experimental Protocols: A General Framework
Detailed experimental protocols would be specific to the particular this compound and reaction being studied. However, a general workflow for an isotopic labeling experiment would include:
-
Synthesis of the Labeled this compound: This is a critical step requiring careful planning to introduce the isotope at a specific position with high enrichment.
-
Reaction under Controlled Conditions: The reaction (e.g., photolysis, thermal rearrangement, reaction with a nucleophile) must be carried out under carefully controlled and reproducible conditions.
-
Product Isolation and Purification: The major products of the reaction need to be isolated and purified using standard techniques such as chromatography.
-
Isotopic Analysis: A combination of analytical techniques is used to determine the location and extent of isotopic labeling in the products.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and thus confirm the incorporation of the isotopic label.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C, ¹⁵N): To pinpoint the exact location of the isotopic label within the molecule.
-
Visualizing Reaction Pathways
Graphviz diagrams can be used to visualize the proposed reaction mechanisms and the flow of the isotopic labels.
Caption: Proposed pathway for the photorearrangement of an ¹⁸O-labeled this compound to a quinolone.
Caption: General scheme for the reaction of a ¹³C-labeled this compound with a Grignard reagent.
Safety Operating Guide
Prudent Disposal of Isatogen: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Isatogen, ensuring the protection of personnel and the environment.
Core Disposal Principles
The universally mandated and safest method for the disposal of research chemicals like this compound, and any materials contaminated with it, is through a licensed and approved hazardous waste disposal service.[1] This aligns with the globally recognized P-code P501: "Dispose of contents/container to an approved waste disposal plant".[1] Self-treatment of chemical waste is strongly discouraged unless explicitly permitted and outlined by your institution's Environmental Health and Safety (EHS) office.
Quantitative Data for Chemical Waste Disposal
In the absence of a specific SDS for this compound, quantitative data regarding disposal parameters is not available. The following table summarizes general guidelines for the disposal of hazardous laboratory chemicals.
| Parameter | Guideline | Rationale |
| pH Range for Aqueous Waste | Generally between 6.0 and 9.0 for drain disposal (if permitted) | To prevent corrosion of plumbing and adverse effects on aquatic ecosystems. Note: Drain disposal of organic compounds like this compound is typically prohibited. |
| Concentration Limits | Varies by jurisdiction and substance. Assume any concentration of a research chemical is hazardous. | To minimize environmental impact and ensure compliance with regulations. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers | To allow for vapor expansion and prevent spills or container rupture.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe segregation and preparation of this compound waste for collection by a certified hazardous waste contractor.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated PPE (gloves, weigh boats, pipette tips), and any other contaminated lab supplies in a dedicated, sealable, and chemically resistant container labeled as "Hazardous Waste."
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container.[1] Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
3. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste: this compound."
-
Include the chemical formula (C₈H₅NO₂) and CAS number (5814-98-2).
-
Indicate the approximate concentration and solvent if it is a liquid waste.
4. Storage:
-
Store sealed hazardous waste containers in a designated and secure "Satellite Accumulation Area."
-
This area should be well-ventilated and equipped with secondary containment to mitigate spills.[1]
5. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.
-
Provide an accurate inventory of the waste.
6. Decontamination of Equipment:
-
All equipment that has come into contact with this compound must be decontaminated.
-
Rinse equipment with a suitable solvent in which this compound is soluble.
-
Collect this rinsate as hazardous liquid waste.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Isatogen
Essential Safety and Handling Guide for Isatogen
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, also known as 1H-indole-2,3-dione. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. The required PPE is summarized in the table below. All personnel must be trained in the proper use and disposal of their PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[1][2] A face shield should also be worn for tasks with a high risk of splashing or dust generation.[1][3] | To protect eyes from contact with this compound dust or splashes, which can cause irritation.[4][5] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[2] Inspect gloves before each use and dispose of them immediately if contaminated.[6] Lab Coat/Coveralls: A lab coat or protective coveralls should be worn to prevent skin contact.[7][8] | To prevent skin irritation that may occur upon contact with this compound.[4][5] Contaminated clothing should be removed and washed before reuse.[9] |
| Respiratory Protection | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid dust formation.[8][10] If a fume hood is not available or if dust is generated, a NIOSH-approved particulate respirator should be used. | To prevent inhalation of this compound dust, which may cause respiratory tract irritation.[4] |
Procedural Guide for Handling and Disposal
Adherence to the following step-by-step operational plan is mandatory for all personnel handling this compound.
Handling Protocol
-
Preparation and Inspection:
-
Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Inspect all PPE for integrity before donning.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to control dust.
-
Use tools and techniques that minimize the generation of dust.
-
Keep containers of this compound closed when not in use.
-
-
Experimental Use:
Spill Response
-
Immediate Actions:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
-
Clean-up:
Disposal Plan
-
Waste Collection:
-
All this compound waste, including contaminated consumables (e.g., gloves, wipes), must be collected in a designated and clearly labeled hazardous waste container.[8]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
Experimental Workflow Diagram
The following diagram illustrates the logical sequence of operations for safely handling and disposing of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. carlroth.com [carlroth.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. cdph.ca.gov [cdph.ca.gov]
- 8. scienceready.com.au [scienceready.com.au]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 12. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. orgsyn.org [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
